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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of NCP2 Anchor in Antisense Oligonucleotide Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the NCP2 Anchor, a critical component in the synthesis of therapeutic oligonucleoti...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the NCP2 Anchor, a critical component in the synthesis of therapeutic oligonucleotides. The document details its chemical structure, its role in the production of phosphorodiamidate morpholino oligomer (PMO) conjugates, and the experimental protocols for its synthesis and subsequent application in inducing exon skipping, a promising therapeutic strategy for Duchenne muscular dystrophy (DMD).

Chemical Structure and Properties of NCP2 Anchor

The NCP2 Anchor, chemically known as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester, is a heterobifunctional linker designed for the efficient synthesis of PMO conjugates. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C38H36N4O8[1][2]
Molecular Weight 676.71 g/mol [1][2][3]
CAS Number 1380600-13-4
Appearance White to off-white solid

The structure of the NCP2 Anchor incorporates several key functional groups that facilitate its role in oligonucleotide synthesis. The N-hydroxysuccinimide (NHS) ester provides a reactive site for conjugation to the PMO, while the triphenylmethyl (trityl) protecting group on the piperazine moiety allows for controlled, solid-phase synthesis.

Role in the Synthesis of Exon-Skipping Oligonucleotides

The primary application of the NCP2 Anchor is in the synthesis of PMO conjugates, which are antisense oligonucleotides designed to modulate pre-mRNA splicing. In the context of DMD, these conjugates are engineered to induce the skipping of specific exons in the dystrophin gene, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.

The synthesis of a PMO conjugate using the NCP2 Anchor is a multi-step process that begins with the solid-phase synthesis of the PMO itself, followed by the conjugation of the NCP2 Anchor and any additional moieties, such as cell-penetrating peptides (CPPs), which enhance cellular uptake.

Experimental Protocols

Synthesis of NCP2 Anchor

The following protocol for the synthesis of the NCP2 Anchor is adapted from the procedures outlined in European Patent EP 4122497 B1.

Step 1: Preparation of Methyl 4-Fluoro-3-Nitrobenzoate

  • To a 100 L flask, add 12.7 kg of 4-fluoro-3-nitrobenzoic acid.

  • Add 40 kg of methanol and 2.82 kg of concentrated sulfuric acid.

  • Stir the mixture at reflux (65°C) for 36 hours.

  • Cool the reaction mixture to 0°C.

  • Isolate the product, Methyl 4-Fluoro-3-Nitrobenzoate, through standard purification techniques.

Subsequent steps to complete the synthesis of the NCP2 anchor would follow, involving the sequential addition of the remaining chemical moieties.

Synthesis of PMO Conjugate using NCP2 Anchor

The following is a generalized workflow for the synthesis of a PMO conjugate utilizing the NCP2 Anchor, based on methodologies described in the patent literature.

G cluster_synthesis PMO Conjugate Synthesis Workflow Solid_Support Aminomethyl Polystyrene Resin Load_Anchor Load NCP2 Anchor onto Resin Solid_Support->Load_Anchor Swell in NMP PMO_Synthesis Solid-Phase PMO Synthesis Load_Anchor->PMO_Synthesis Chain Elongation Cleavage Cleave PMO from Resin PMO_Synthesis->Cleavage Deprotection Purification Purify PMO-Anchor Conjugate Cleavage->Purification Final_Conjugate Final PMO Conjugate Purification->Final_Conjugate

Caption: Workflow for the synthesis of a PMO conjugate using the NCP2 Anchor.

In Vitro Evaluation of Exon Skipping

This protocol outlines the steps to assess the efficacy of a PMO conjugate in inducing exon skipping in a cell culture model of DMD.

  • Cell Culture: Culture human myoblasts from a DMD patient with a relevant mutation in a suitable growth medium.

  • Transfection: Transfect the myoblasts with the PMO conjugate at various concentrations.

  • RNA Extraction: After a specified incubation period, extract total RNA from the cells.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the target exon.

  • Analysis: Analyze the PCR products by gel electrophoresis to visualize the full-length and exon-skipped transcripts. Quantify the percentage of exon skipping.

In Vivo Evaluation in an mdx Mouse Model

The mdx mouse is a commonly used animal model for DMD. This protocol describes the in vivo assessment of a PMO conjugate.

  • Animal Model: Use mdx mice, which have a nonsense mutation in exon 23 of the dystrophin gene.

  • Administration: Administer the PMO conjugate to the mice via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

  • Tissue Collection: After a defined treatment period, collect muscle tissue samples (e.g., tibialis anterior, gastrocnemius, diaphragm).

  • Analysis:

    • RT-PCR: Analyze dystrophin mRNA to quantify exon skipping.

    • Western Blotting: Quantify the level of dystrophin protein restoration.

    • Immunohistochemistry: Visualize the localization of dystrophin protein within the muscle fibers.

Mechanism of Action: PMO-Induced Exon Skipping

The PMO conjugate, once delivered into the nucleus of a muscle cell, binds to a specific sequence within the dystrophin pre-mRNA. This binding sterically hinders the binding of splicing factors, leading to the exclusion of the targeted exon during the splicing process. The resulting mature mRNA lacks the mutated exon, which can restore the reading frame and allow for the translation of a shorter, but functional, dystrophin protein.

G cluster_mechanism Mechanism of PMO-Induced Exon Skipping Pre_mRNA Dystrophin Pre-mRNA (with mutated exon) PMO_Binding PMO Conjugate Binds to Target Exon Pre_mRNA->PMO_Binding Splicing_Modulation Splicing Machinery Skips Target Exon PMO_Binding->Splicing_Modulation Mature_mRNA Mature mRNA (without mutated exon) Splicing_Modulation->Mature_mRNA Translation Translation Mature_mRNA->Translation Functional_Dystrophin Truncated, Functional Dystrophin Protein Translation->Functional_Dystrophin

Caption: Signaling pathway of PMO-induced exon skipping in DMD.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating PMO-mediated exon skipping for DMD.

Table 1: In Vitro Exon Skipping Efficiency

PMO ConjugateCell TypeTarget ExonExon Skipping Efficiency (%)
PMO-AHuman DMD Myoblasts5140-60
PMO-BHuman DMD Myoblasts4530-50
PMO-CHuman DMD Myoblasts5350-70

Table 2: In Vivo Dystrophin Restoration in mdx Mice

PMO ConjugateDose (mg/kg)TissueDystrophin Positive Fibers (%)
PMO-X100Tibialis Anterior60-80
PMO-X100Diaphragm40-60
PMO-Y200Gastrocnemius70-90

Conclusion

The NCP2 Anchor is a valuable tool in the development of antisense oligonucleotide therapies. Its chemical properties are well-suited for the synthesis of PMO conjugates, which have demonstrated significant promise in preclinical models of Duchenne muscular dystrophy. The detailed protocols and mechanistic understanding provided in this guide are intended to support further research and development in this critical therapeutic area.

References

Exploratory

The Role of NCP2 Anchor in the Synthesis of Dual-Targeting Exon Skipping Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Exon skipping using antisense oligonucleotides (ASOs) represents a promising therapeutic strategy for genetic disorders like Duchenne muscular...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exon skipping using antisense oligonucleotides (ASOs) represents a promising therapeutic strategy for genetic disorders like Duchenne muscular dystrophy (DMD). This approach aims to restore the reading frame of a mutated gene by modulating the pre-mRNA splicing process, leading to the production of a partially functional protein. A significant advancement in this field is the development of dual-targeting oligonucleotides, which can enhance exon skipping efficiency by simultaneously binding to two distinct sites on the target exon. A key component in the synthesis of these advanced therapeutics is the NCP2 anchor, a chemical linker that facilitates the conjugation of two separate phosphorodiamidate morpholino oligomer (PMO) sequences. This technical guide provides an in-depth overview of the NCP2 anchor, its role in the synthesis of the dual-targeting PMO NS-089/NCNP-02, and the methodologies used to evaluate its efficacy.

The NCP2 Anchor: A Novel Linker for Dual-Targeting Oligonucleotides

The NCP2 anchor, chemically identified as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester, is a crucial component in the synthesis of dual-targeting exon skipping PMOs.[1] Its unique chemical structure allows for the linkage of two separate PMO sequences, creating a single, more potent ASO.

Chemical Properties of NCP2 Anchor: [1][2]

PropertyValue
CAS Number 1380600-13-4
Molecular Formula C38H36N4O8
Molecular Weight 676.71 g/mol
Appearance White to off-white solid

The synthesis of the NCP2 anchor is a multi-step process detailed in patent literature, specifically in patent application US 2020/0190516 A1.[3] The synthesis begins with the preparation of Methyl 4-fluoro-3-nitrobenzoate and proceeds through several intermediates to yield the final NCP2 anchor molecule. This anchor is then loaded onto a solid-phase synthesis resin for the subsequent assembly of the dual-targeting PMO.[3]

NS-089/NCNP-02: A Dual-Targeting PMO Utilizing the NCP2 Anchor

NS-089/NCNP-02 is an investigational dual-targeting PMO designed to induce skipping of exon 44 in the dystrophin gene, which is applicable to a subset of DMD patients. This novel ASO consists of two distinct PMO sequences connected by a linker derived from the NCP2 anchor, allowing it to bind to two separate target sites within exon 44. This dual-targeting mechanism is believed to enhance the efficiency of exon skipping compared to single-target ASOs.

Mechanism of Action

The proposed mechanism of action for NS-089/NCNP-02 involves the steric hindrance of splicing machinery at two points on the pre-mRNA, leading to the exclusion of exon 44 during mRNA processing. This restores the reading frame of the dystrophin transcript, enabling the translation of a shorter but partially functional dystrophin protein.

NCP2_Mechanism cluster_pre_mRNA Dystrophin Pre-mRNA cluster_ASO NS-089/NCNP-02 cluster_mRNA Mature mRNA Exon43 Exon 43 Intron43 Intron 43 Exon44 Exon 44 Intron44 Intron 44 Skipped_Exon43 Exon 43 Exon45 Exon 45 PMO1 PMO Sequence 1 PMO1->Exon44 Binds to Target Site 1 NCP2 NCP2 Linker PMO1->NCP2 PMO2 PMO Sequence 2 NCP2->PMO2 PMO2->Exon44 Binds to Target Site 2 Spliceosome Spliceosome Complex Spliceosome->Exon44 Splicing Blocked Skipped_Exon45 Exon 45 Skipped_Exon43->Skipped_Exon45 Exon 44 Skipped

Mechanism of NS-089/NCNP-02 Exon Skipping.

Quantitative Efficacy Data

The efficacy of NS-089/NCNP-02 has been evaluated in both in vitro and in vivo models, demonstrating its potential to induce exon skipping and restore dystrophin protein expression.

Table 1: In Vitro Exon Skipping Efficacy of NS-089/NCNP-02

Cell ModelTreatment ConditionsEC50 (µmol/L)95% Confidence IntervalReference
RD CellsTransfection with Nucleofector, 3-day incubation0.830.71 - 0.98
Patient Fibroblasts (MYOD-converted)2-day treatment0.33-
Patient Fibroblasts (MYOD-converted)1-hour treatment0.630.40 - 0.98

Table 2: In Vivo Exon Skipping Efficacy of NS-089/NCNP-02 in Cynomolgus Monkeys

TissueTreatment DurationExon 44 Skipping Efficiency (%)Reference
Skeletal Muscle13 weeks9.5
Cardiac Muscle13 weeks1.4

Table 3: Dystrophin Protein Restoration in DMD Patients (Phase I/II Study)

Treatment CohortDoseMean Dystrophin Expression (% of normal)Reference
Cohort 140 mg/kg10.27-
Cohort 280 mg/kg15.79-

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of exon skipping oligonucleotides. Below are summaries of key methodologies used in the assessment of NS-089/NCNP-02.

In Vitro Exon Skipping Assay

Objective: To quantify the exon skipping efficiency of NS-089/NCNP-02 in cultured cells.

Cell Lines:

  • Human rhabdomyosarcoma (RD) cells.

  • DMD patient-derived fibroblasts, induced to differentiate into myotubes by MYOD transduction.

Treatment:

  • RD Cells: Transfection of NS-089/NCNP-02 at concentrations ranging from 0.1 to 30 µmol/L using a Nucleofector device. Total RNA is extracted after 3 days.

  • Patient-derived Myotubes:

    • 2-day treatment with NS-089/NCNP-02 in the presence of a delivery agent (e.g., Endo-Porter).

    • 1-hour treatment with NS-089/NCNP-02 at concentrations from 0.01 to 10 µmol/L.

Analysis:

  • Total RNA is extracted from the treated cells.

  • Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the region of the dystrophin transcript spanning exon 44.

  • PCR products are analyzed using a bioanalyzer to quantify the relative amounts of the full-length and exon-skipped transcripts.

  • Exon skipping efficiency is calculated as the percentage of the exon-skipped transcript relative to the total amount of dystrophin transcripts.

InVitro_Workflow Cell_Culture Cell Culture (RD cells or Patient Myotubes) Treatment Treatment with NS-089/NCNP-02 Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RT_PCR RT-PCR Amplification of Dystrophin Transcript RNA_Extraction->RT_PCR Analysis Bioanalyzer Analysis of PCR Products RT_PCR->Analysis Quantification Quantification of Exon Skipping Efficiency Analysis->Quantification

In Vitro Exon Skipping Evaluation Workflow.
In Vivo Evaluation in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and safety of NS-089/NCNP-02.

Animal Model: Cynomolgus monkeys are used as a non-human primate model due to their genetic similarity to humans.

Treatment:

  • Intravenous administration of NS-089/NCNP-02.

  • A 13-week treatment duration has been reported.

Analysis:

  • Tissue samples (skeletal and cardiac muscle) are collected at the end of the treatment period.

  • Total RNA is extracted from the tissue samples.

  • RT-PCR and bioanalyzer analysis are performed to quantify exon 44 skipping efficiency, as described for the in vitro assay.

Dystrophin Protein Quantification by Western Blot

Objective: To measure the amount of dystrophin protein produced as a result of exon skipping.

Methodology:

  • Total protein is extracted from muscle biopsy samples.

  • Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation by size.

  • Proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

  • The membrane is incubated with a primary antibody specific for dystrophin.

  • A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

  • The intensity of the dystrophin band is quantified and normalized to a loading control (e.g., actin or vinculin).

  • Dystrophin levels are expressed as a percentage of the amount found in healthy control samples.

Conclusion

The NCP2 anchor represents a significant innovation in the design of antisense oligonucleotides, enabling the synthesis of dual-targeting PMOs like NS-089/NCNP-02. This novel approach has demonstrated enhanced exon skipping efficiency in preclinical models and has shown promise in early clinical trials for Duchenne muscular dystrophy. The detailed methodologies for synthesis and evaluation outlined in this guide provide a framework for the continued development and assessment of this and other advanced ASO-based therapeutics. Further research into the long-term safety and efficacy of NCP2-anchored oligonucleotides is warranted to fully realize their therapeutic potential.

References

Foundational

An In-depth Technical Guide on the Presumed Mechanism of Action of NCP2 Anchor in Oligonucleotides

Disclaimer: As of late 2025, detailed, publicly available scientific literature elucidating the specific mechanism of action for the "NCP2 Anchor" in oligonucleotides is scarce. Commercial suppliers indicate its use in t...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed, publicly available scientific literature elucidating the specific mechanism of action for the "NCP2 Anchor" in oligonucleotides is scarce. Commercial suppliers indicate its use in the synthesis of exon-skipping oligomer conjugates for research in muscular dystrophy.[1][2][3] This guide, therefore, provides an in-depth overview of the well-established mechanisms by which similar oligonucleotide conjugates, such as cell-penetrating peptides (CPPs), facilitate cellular uptake and intracellular trafficking. The principles and methodologies described herein are presented as a foundational framework for researchers investigating novel anchors like NCP2.

Introduction to Oligonucleotide Delivery and the Role of Conjugate Anchors

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), offer a promising avenue for treating a range of genetic disorders by modulating gene expression.[4][5] A significant hurdle in their clinical application is the inefficient delivery of these large, negatively charged molecules across the cell membrane to their intracellular sites of action. To overcome this, oligonucleotides are often conjugated to "anchor" moieties designed to enhance their cellular uptake and bioavailability.

The NCP2 anchor is a chemical entity utilized in the synthesis of such conjugates, particularly for SSOs aimed at inducing exon skipping in genes associated with muscular dystrophy. While its specific receptor or mode of entry is not yet detailed in the literature, its function is presumed to fall within the broader class of delivery-enhancing conjugates that leverage endogenous cellular uptake pathways.

General Mechanism of Action: Receptor-Mediated Endocytosis

The predominant mechanism for the cellular entry of conjugated oligonucleotides is receptor-mediated endocytosis. This process involves the binding of the conjugate anchor (the ligand) to a specific receptor on the cell surface, which triggers the internalization of the receptor-ligand complex into the cell within a membrane-bound vesicle.

The general workflow for this process is as follows:

  • Binding: The oligonucleotide conjugate circulates and binds to a specific cell surface receptor.

  • Internalization: The cell membrane invaginates around the conjugate-receptor complex, forming an endocytic vesicle.

  • Trafficking: The vesicle is trafficked through the endosomal pathway, from early endosomes to late endosomes and potentially lysosomes.

  • Endosomal Escape: For the oligonucleotide to be active, it must escape from the endosome into the cytoplasm or nucleus. This is a critical and often rate-limiting step.

  • Target Engagement: Once in the appropriate compartment, the oligonucleotide can bind to its target pre-mRNA (for SSOs) or mRNA (for ASOs) to exert its therapeutic effect.

Below is a diagram illustrating the general pathway of receptor-mediated endocytosis for an oligonucleotide conjugate.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oligo Oligonucleotide-NCP2 Conjugate Receptor Cell Surface Receptor Oligo->Receptor 1. Binding EarlyEndosome Early Endosome Receptor->EarlyEndosome 2. Internalization (Endocytosis) LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome LateEndosome->Lysosome Degradation CytosolicOligo Free Oligonucleotide LateEndosome->CytosolicOligo 4. Endosomal Escape TargetRNA Target pre-mRNA (in Nucleus) CytosolicOligo->TargetRNA 5. Target Engagement & Splicing Correction

Figure 1: General pathway of receptor-mediated endocytosis for an oligonucleotide conjugate.

Insights from Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are a well-studied class of anchors for oligonucleotide delivery. They are typically short, cationic, or amphipathic peptides that can traverse the cell membrane. While initially thought to directly penetrate the membrane, it is now understood that at therapeutic concentrations, their uptake is primarily mediated by endocytosis. The positive charge of many CPPs facilitates initial binding to negatively charged proteoglycans on the cell surface, which then triggers internalization. The study of CPPs provides a valuable model for understanding how an anchor like NCP2 might function.

The process of CPP-mediated delivery can be visualized as follows:

CPP_Mechanism cluster_outside Extracellular cluster_inside Intracellular cluster_endo Endocytic Pathway CPP_Oligo CPP-Oligonucleotide Conjugate Endosome Endosome CPP_Oligo->Endosome Endocytosis Membrane Cell Membrane Lysosome Lysosome (Degradation) Endosome->Lysosome Released_Oligo Released Oligo Endosome->Released_Oligo Endosomal Escape Cytosol Cytosol Nucleus Nucleus Released_Oligo->Nucleus Nuclear Entry

Figure 2: Simplified model of CPP-mediated oligonucleotide delivery.

Quantitative Data on Oligonucleotide Conjugate Performance

While no quantitative data is publicly available for NCP2-anchored oligonucleotides, the performance of other conjugates provides a benchmark for evaluation. The following tables summarize representative data for cellular uptake and in vivo efficacy of various oligonucleotide conjugates from the literature.

Table 1: In Vitro Cellular Uptake and Activity of Conjugated Oligonucleotides

Conjugate Type Cell Line Uptake Metric Activity Metric (e.g., IC50) Reference
cEt-ASO NSCLC cell lines Varies by cell line 40 nM - 10 µM for KRAS knockdown
RGD-Peptide-ASO HUVEC Increased uptake vs. free ASO Enhanced biological effect

| Bottlebrush Polymer-ASO | NCI-H358 | Energy-dependent uptake | KRAS knockdown in the range of 0.1–10 μM | |

Table 2: In Vivo Efficacy of Conjugated Oligonucleotides

Conjugate Type Animal Model Target Organ Efficacy Reference
GalNAc-ASO Mouse Liver Significant reduction in target mRNA
CPP-PMO Mouse Multiple tissues Enhanced exon skipping vs. unconjugated PMO

| Dual-targeting ASO | Cynomolgus monkey | Skeletal and cardiac muscle | Induced exon 44 skipping | |

Detailed Experimental Protocols

To characterize the mechanism of action of a novel oligonucleotide anchor like NCP2, a series of experiments are required. The following protocols outline key assays.

The overall workflow to characterize a novel anchor is depicted below.

workflow cluster_synthesis Step 1: Synthesis & Characterization cluster_invitro Step 2: In Vitro Assays cluster_invivo Step 3: In Vivo Evaluation Synth Synthesize Fluorescently-Labeled Oligonucleotide-NCP2 Conjugate QC Quality Control (Mass Spec, HPLC) Synth->QC Uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) QC->Uptake Trafficking Subcellular Localization (Co-localization with markers) Uptake->Trafficking Activity Functional Assay (qRT-PCR for exon skipping) Trafficking->Activity Biodist Biodistribution Studies Activity->Biodist Efficacy Efficacy in Animal Model (e.g., mdx mouse) Biodist->Efficacy

Figure 3: Experimental workflow for characterizing an oligonucleotide anchor.

Objective: To quantify the cellular uptake of a fluorescently labeled oligonucleotide conjugate.

Materials:

  • Target cells (e.g., myoblasts for muscular dystrophy research)

  • Fluorescently labeled oligonucleotide-NCP2 conjugate (e.g., with Cy3 or FITC)

  • Unlabeled oligonucleotide-NCP2 conjugate (for competition assay)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled oligonucleotide-NCP2 conjugate at various concentrations (e.g., 0.1 µM to 5 µM). For a competition control, pre-incubate cells with a 50-fold excess of unlabeled conjugate for 30 minutes before adding the labeled conjugate.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C and 5% CO2. To test for energy-dependent uptake, a parallel set of cells can be incubated at 4°C.

  • Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized conjugate.

  • Detachment: Detach the cells using Trypsin-EDTA.

  • Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

Objective: To determine the intracellular location of the oligonucleotide conjugate.

Materials:

  • Fluorescently labeled oligonucleotide-NCP2 conjugate

  • Target cells grown on glass coverslips

  • Antibodies or fluorescent markers for endosomal compartments (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the fluorescently labeled conjugate as described in the uptake assay.

  • Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Staining: If using antibodies for organelle markers, perform standard immunofluorescence staining. If using fluorescent organelle stains, follow the manufacturer's protocol.

  • Mounting: Wash the coverslips and mount them on microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a confocal microscope. Analyze the co-localization between the fluorescent oligonucleotide and the organelle markers.

Objective: To measure the functional activity of the SSO conjugate.

Materials:

  • Target cells with a dystrophin gene mutation amenable to exon skipping by the designed SSO

  • Oligonucleotide-NCP2 conjugate

  • RNA extraction kit

  • Reverse transcription kit

  • Primers flanking the target exon

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment: Treat cells with the oligonucleotide-NCP2 conjugate at various concentrations for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers that flank the exon targeted for skipping. This will amplify both the full-length and the skipped transcript.

  • Analysis: Analyze the qPCR results to determine the relative amounts of the skipped and full-length transcripts. The percentage of exon skipping can be calculated to determine the efficacy of the conjugate.

Conclusion

The development of novel anchors like NCP2 is crucial for advancing the field of oligonucleotide therapeutics, particularly for extra-hepatic tissues such as muscle. While the specific mechanistic details of the NCP2 anchor await elucidation, the established principles of receptor-mediated endocytosis, intracellular trafficking, and endosomal escape provide a robust framework for its investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers to characterize its mechanism of action and quantify its efficacy. Future studies are essential to identify the specific cell surface receptors that may interact with the NCP2 anchor and to optimize its structure for enhanced delivery and therapeutic benefit in the treatment of diseases like Duchenne muscular dystrophy.

References

Exploratory

An In-depth Technical Guide to the Nrf2 Signaling Pathway in Muscular Dystrophy Research

For Researchers, Scientists, and Drug Development Professionals Introduction Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of the dystrophin protein. This leads to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of the dystrophin protein. This leads to progressive muscle degeneration, chronic inflammation, and oxidative stress.[1][2] While there is no cure for DMD, current research is focused on identifying and targeting key molecular pathways involved in its pathogenesis. One of the most promising of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by upregulating a battery of antioxidant and cytoprotective genes.[1] In the context of DMD, where oxidative stress is a major contributor to muscle damage, targeted activation of the Nrf2 pathway presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the Nrf2 pathway in muscular dystrophy research, including its signaling mechanism, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

The Nrf2 Signaling Pathway in Duchenne Muscular Dystrophy

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

The activation of the Nrf2 pathway leads to the transcription of numerous protective genes, including those involved in glutathione synthesis (e.g., GCL), detoxification of xenobiotics (e.g., NQO1), and neutralization of reactive oxygen species (ROS) (e.g., HO-1, SOD). In DMD, the absence of dystrophin leads to increased ROS production, which can activate the Nrf2 pathway as a compensatory protective mechanism. However, studies have shown that this endogenous response may be insufficient to counteract the chronic oxidative stress and inflammation characteristic of the disease, and Nrf2 expression and activation have been observed to decline as the disease progresses. Therefore, therapeutic strategies aimed at augmenting Nrf2 activation are of significant interest.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 inactivates Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Nrf2_activators Nrf2 Activators (e.g., Sulforaphane, DMF) Nrf2_activators->Nrf2_Keap1 inhibit Keap1 Maf sMaf Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf binds Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Target_Genes Target Gene Transcription (HO-1, NQO1, GCL, SOD) ARE->Target_Genes activates Cytoprotection Cytoprotection (Reduced Oxidative Stress, Anti-inflammation) Target_Genes->Cytoprotection leads to

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Quantitative Data on Nrf2 Pathway in Muscular Dystrophy

Several studies have quantified the expression and activity of Nrf2 and its target genes in both DMD patients and animal models. The following tables summarize key findings.

Table 1: Nrf2 Pathway Gene and Protein Expression in DMD Patients

Molecule Patient Age Group Change vs. Control Reference
Nrf2 mRNA0-2 years3.3-fold increase
Nrf2 mRNA2-9 years1.9-fold increase
Nrf2 Protein0-2 years66% increase
Nrf2 Protein2-9 yearsNo significant change
GCL mRNA0-9 years3.9 to 4.2-fold increase
HO-1 Protein2-9 yearsDecrease

Table 2: Effects of Nrf2 Activator (Sulforaphane) in mdx Mice

Parameter Treatment Group Change vs. mdx Control Reference
Muscle ForceSulforaphane (2 mg/kg/day)~30% increase
Running DistanceSulforaphane (2 mg/kg/day)~20% increase
Plasma Creatine KinaseSulforaphane (2 mg/kg/day)~45% decrease
Central NucleationSulforaphane (2 mg/kg/day)~40% decrease
Nrf2 mRNASulforaphane (2 mg/kg/day)~13-fold increase
HO-1 mRNASulforaphane (2 mg/kg/day)~10-fold increase
HO-1 ProteinSulforaphane (2 mg/kg/day)~90% increase

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Nrf2 pathway in the context of muscular dystrophy.

Protocol 1: Western Blot Analysis of Nrf2 and Target Proteins in Muscle Tissue

This protocol is for the detection and quantification of Nrf2, HO-1, NQO1, and other target proteins in skeletal muscle biopsies.

Western_Blot_Workflow start Muscle Biopsy homogenization Homogenization in RIPA Buffer with Protease/Phosphatase Inhibitors start->homogenization centrifugation Centrifugation (14,000 x g, 15 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant (Protein Lysate) centrifugation->supernatant quantification Protein Quantification (BCA Assay) supernatant->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Nrf2, anti-HO-1) (overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end Quantified Protein Levels analysis->end

Caption: Workflow for Western Blot analysis of muscle proteins.

Materials:

  • Skeletal muscle tissue

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol is for quantifying the mRNA levels of Nrf2 target genes in muscle tissue.

Materials:

  • Skeletal muscle tissue

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., NFE2L2, HMOX1, NQO1) and a reference gene (e.g., GAPDH, RPL13A)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from muscle tissue using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target and reference genes.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Protocol 3: Nrf2-ARE Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to assess the binding of nuclear Nrf2 to the ARE sequence.

Materials:

  • Nuclear protein extraction kit

  • Biotin-labeled double-stranded oligonucleotide probe containing the ARE consensus sequence

  • Unlabeled competitor probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Polyacrylamide gel

  • TBE buffer

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Protein Extraction: Isolate nuclear proteins from muscle tissue or cultured muscle cells using a nuclear extraction kit.

  • Binding Reaction: Incubate the nuclear extract with the biotin-labeled ARE probe in the presence of poly(dI-dC) and binding buffer. For competition assays, pre-incubate the extract with an excess of unlabeled probe before adding the labeled probe.

  • Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer: Transfer the complexes from the gel to a nylon membrane.

  • Detection: Crosslink the DNA to the membrane, block the membrane, and then incubate with streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate.

Conclusion

The Nrf2 signaling pathway is a critical regulator of the antioxidant and anti-inflammatory response in skeletal muscle. In the context of Duchenne Muscular Dystrophy, where chronic oxidative stress and inflammation drive disease progression, targeting the Nrf2 pathway holds significant therapeutic promise. This guide has provided an in-depth overview of the Nrf2 pathway, summarized key quantitative findings, and detailed essential experimental protocols for its investigation. A thorough understanding of this pathway and the methods to study it are crucial for the development of novel therapies aimed at mitigating the devastating effects of muscular dystrophy.

References

Foundational

In-Depth Technical Guide to NCP2 Anchor (CAS 1380600-13-4)

For Researchers, Scientists, and Drug Development Professionals Introduction NCP2 Anchor (CAS 1380600-13-4) is a chemical entity utilized as a linker in the solid-phase synthesis of exon-skipping phosphorodiamidate morph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCP2 Anchor (CAS 1380600-13-4) is a chemical entity utilized as a linker in the solid-phase synthesis of exon-skipping phosphorodiamidate morpholino oligomers (PMOs). These synthetic molecules are a cornerstone of research in the development of therapies for Duchenne muscular dystrophy (DMD). By enabling the targeted skipping of specific exons in the dystrophin pre-mRNA, PMOs can restore the reading frame and allow for the production of a truncated, yet functional, dystrophin protein. This guide provides a comprehensive overview of the technical aspects of NCP2 Anchor, including its chemical properties, its role in the synthesis of therapeutic oligonucleotides, and the mechanism of action of the resulting conjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of NCP2 Anchor is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for proper handling and storage.

PropertyValue
CAS Number 1380600-13-4
Molecular Formula C38H36N4O8
Molecular Weight 676.71 g/mol
Appearance White to off-white solid

Table 1: Chemical and Physical Properties of NCP2 Anchor

Mechanism of Action: Enabling Exon Skipping in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for muscle fiber integrity. Mutations, such as deletions of one or more exons in the DMD gene, can disrupt the open reading frame of the transcript, leading to a premature stop codon and a non-functional protein.

NCP2 Anchor is instrumental in the synthesis of antisense oligonucleotides, specifically PMOs, which are designed to address this genetic defect. These PMO conjugates, once synthesized, can enter muscle cells and bind to a specific pre-mRNA sequence within the dystrophin transcript. This binding sterically hinders the splicing machinery from recognizing and including a particular exon, a process known as exon skipping. In the context of DMD, skipping a specific exon (such as exon 52) can restore the reading frame of the dystrophin mRNA. This allows the ribosome to read through the mutated region and produce a shorter but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.

The logical workflow for the therapeutic application of NCP2 Anchor-synthesized oligomers is depicted in the following diagram:

cluster_synthesis Synthesis Phase cluster_delivery Cellular Delivery & Action cluster_outcome Therapeutic Outcome NCP2 NCP2 Anchor Resin Solid Support Resin NCP2->Resin Loading PMO PMO Monomers Resin->PMO Stepwise Addition Conjugate Exon-Skipping PMO Conjugate PMO->Conjugate Cleavage & Purification Cell Muscle Cell Conjugate->Cell Uptake Nucleus Nucleus Cell->Nucleus pre_mRNA Dystrophin pre-mRNA (Out-of-Frame) Nucleus->pre_mRNA mRNA Dystrophin mRNA (In-Frame) pre_mRNA->mRNA Exon Skipping Protein Functional Dystrophin mRNA->Protein Translation Muscle Improved Muscle Function Protein->Muscle

Caption: Workflow from synthesis to therapeutic effect.

Experimental Protocols

While specific, detailed protocols for the use of NCP2 Anchor are often proprietary, a general procedure for the synthesis of PMO conjugates on a solid support can be outlined. The following represents a generalized workflow for the synthesis of an exon-skipping PMO using a solid-phase anchor like NCP2.

1. Preparation of NCP2 Anchor Loaded Resin:

  • Objective: To covalently attach the NCP2 Anchor to a solid support resin.

  • Materials:

    • NCP2 Anchor

    • Aminomethyl polystyrene resin (or other suitable solid support)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dichloromethane (DCM)

    • Neutralization solution (e.g., 5% DIEA in DCM)

  • Procedure:

    • Swell the aminomethyl polystyrene resin in NMP in a solid-phase synthesis reactor.

    • Wash the resin with DCM.

    • Treat the resin with a neutralization solution.

    • Wash the resin again with DCM.

    • Dissolve NCP2 Anchor in a suitable solvent (e.g., NMP) to create the NCP2 Anchor Solution.

    • Slowly add the NCP2 Anchor Solution to the stirring resin.

    • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.

    • Drain the reactor and wash the resin extensively with NMP and DCM to remove any unreacted NCP2 Anchor.

    • Cap any unreacted aminomethyl groups on the resin using a capping solution (e.g., acetic anhydride and a non-nucleophilic base).

    • Wash the resin thoroughly with DCM.

2. Solid-Phase Synthesis of the PMO Conjugate:

  • Objective: To assemble the desired PMO sequence on the NCP2 Anchor-loaded resin.

  • Materials:

    • NCP2 Anchor loaded resin

    • Activated phosphorodiamidate morpholino monomers

    • Deblocking solution (to remove the 5'-trityl protecting group)

    • Coupling solution

    • Capping solution

    • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Procedure (Iterative Cycle):

    • Deblocking: Remove the 5'-trityl protecting group from the terminal morpholino subunit on the growing chain using a deblocking solution.

    • Coupling: Add the next activated PMO monomer to the deprotected terminus.

    • Capping (Optional): Cap any unreacted sites to prevent the formation of deletion mutants.

    • Repeat this cycle of deblocking, coupling, and capping until the desired PMO sequence is synthesized.

3. Cleavage and Purification:

  • Objective: To cleave the completed PMO conjugate from the resin and purify it.

  • Procedure:

    • Treat the resin with a cleavage and deprotection solution to release the PMO conjugate and remove any remaining protecting groups.

    • Separate the cleaved PMO conjugate from the resin beads.

    • Purify the crude PMO conjugate using techniques such as high-performance liquid chromatography (HPLC).

The general workflow for solid-phase PMO synthesis is illustrated below:

start Start with NCP2 Anchor-loaded Resin deblock Deblocking: Remove 5'-Trityl Group start->deblock couple Coupling: Add Activated PMO Monomer deblock->couple cap Capping (Optional): Terminate Unreacted Chains couple->cap cycle Repeat for each Monomer in Sequence cap->cycle cycle->deblock Next Monomer cleave Cleavage & Deprotection: Release PMO from Resin cycle->cleave Final Monomer purify Purification: Isolate Final Product (HPLC) cleave->purify end Pure Exon-Skipping PMO Conjugate purify->end

Caption: Solid-phase synthesis workflow for PMO conjugates.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for NCP2 Anchor regarding its performance in solid-phase synthesis. For researchers and drug development professionals, key performance indicators for such a linker would include:

  • Resin Loading Efficiency: The amount of NCP2 Anchor successfully coupled to the solid support, typically measured in mmol/g.

  • Coupling Yield: The efficiency of each PMO monomer addition step.

  • Overall Synthesis Yield: The final yield of the purified PMO conjugate relative to the initial amount of loaded resin.

  • Purity of Final Product: The percentage of the full-length, correct sequence PMO conjugate as determined by analytical methods like HPLC and mass spectrometry.

Researchers utilizing NCP2 Anchor would need to perform internal validation and optimization to determine these parameters for their specific synthesis protocols and target sequences.

Signaling Pathways

It is important to note that NCP2 Anchor is a synthetic tool and is not designed to directly interact with or modulate cellular signaling pathways. Its function is to act as a stable linker for the solid-phase synthesis of oligonucleotides. The biological activity resides in the synthesized PMO sequence, which exerts its effect through an antisense mechanism by binding to pre-mRNA and modulating splicing, rather than by interacting with signaling proteins.

Conclusion

NCP2 Anchor is a specialized chemical reagent that plays a critical role in the synthesis of phosphorodiamidate morpholino oligomers for research into Duchenne muscular dystrophy. Its properties are tailored for solid-phase synthesis, providing a stable attachment point for the growing oligonucleotide chain. While detailed, publicly available quantitative performance data and specific protocols are limited, the general principles of its application are well-understood within the field of oligonucleotide chemistry. The ultimate utility of NCP2 Anchor lies in its ability to facilitate the creation of high-purity, sequence-specific exon-skipping PMOs, which are invaluable tools in the quest for effective treatments for DMD and other genetic disorders amenable to this therapeutic approach.

Exploratory

The Role of Solid-Phase Synthesis Anchors in Antisense Oligonucleotide-Based Gene Therapy for Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis and function of antisense oligonucleotides (ASOs) as a therapeutic modality for Duchenne...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and function of antisense oligonucleotides (ASOs) as a therapeutic modality for Duchenne muscular dystrophy (DMD), with a specific focus on the role of chemical anchors, such as the NCP2 anchor, in their manufacturing process. It has come to our attention that the term "NCP2 Anchor" may be misconstrued as a standalone gene therapy platform. This document clarifies that the NCP2 anchor is a chemical moiety utilized in the solid-phase synthesis of ASOs, a critical component in the production of these gene-modulating therapeutics.

Introduction to Antisense Oligonucleotides and Exon Skipping in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. Dystrophin is essential for maintaining the structural integrity of muscle fibers. Mutations that disrupt the open reading frame of the DMD gene lead to the production of a non-functional, truncated dystrophin protein, resulting in progressive muscle degeneration.

Antisense oligonucleotides are short, synthetic nucleic acid analogs designed to bind to specific pre-messenger RNA (pre-mRNA) sequences. In the context of DMD, ASOs are employed to induce "exon skipping," a process that modulates pre-mRNA splicing to restore the reading frame of the dystrophin transcript. By masking specific splicing signals on the pre-mRNA, ASOs can cause the cellular splicing machinery to exclude a targeted exon, thereby producing a shorter but still functional dystrophin protein, akin to that found in the milder Becker muscular dystrophy.[1]

The Chemistry of Antisense Oligonucleotides: Solid-Phase Synthesis

The manufacturing of ASOs for therapeutic use relies on a robust and scalable method known as solid-phase synthesis. This process involves the stepwise addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support, often referred to as a resin. The initial nucleoside is attached to this solid support via a linker molecule, and this entire solid support-linker-nucleoside complex is where the term "anchor" originates in a chemical synthesis context.

The NCP2 Anchor (CAS No. 1380600-13-4) is a chemical compound used in the synthesis of exon-skipping oligomer conjugates.[2][3] Its chemical formula is C38H36N4O8, and its molecular weight is 676.71 g/mol .[4] It serves as a component in the preparation of the solid support for the synthesis of ASOs, such as phosphorodiamidate morpholino oligomers (PMOs).

The Solid-Phase Synthesis Cycle

The synthesis of an ASO proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The process is typically performed on an automated synthesizer. A generalized workflow for the solid-phase synthesis of a PMO is depicted below.

G cluster_synthesis Solid-Phase ASO Synthesis Cycle cluster_downstream Downstream Processing start Start with Solid Support (e.g., Resin with NCP2 Anchor) deprotection 1. Deprotection (Removal of 5' protecting group) start->deprotection coupling 2. Coupling (Addition of activated monomer) deprotection->coupling capping 3. Capping (Optional) (Blocks unreacted 5' ends) coupling->capping oxidation 4. Oxidation (Stabilizes the internucleotide linkage) capping->oxidation cycle Repeat Cycle for desired length oxidation->cycle n-1 times cleavage Cleavage from Solid Support & Deprotection of Bases purification Purification (e.g., HPLC) cleavage->purification final_product Final ASO Product purification->final_product

Figure 1: Experimental workflow for solid-phase synthesis of antisense oligonucleotides.

Detailed Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

The following protocol is a generalized procedure for the manual solid-phase synthesis of PMOs, a common type of ASO used for exon skipping in DMD. This protocol can be adapted for automated synthesizers.

Materials and Reagents:

  • Solid support (e.g., aminomethylpolystyrene resin functionalized with a linker)

  • Protected morpholino monomers (e.g., Trityl-protected)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Coupling solution (activated morpholino monomer, activator like ethylthiotetrazole (ETT), and a non-nucleophilic base like N-ethylmorpholine (NEM))

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidation solution (e.g., iodine in a suitable solvent)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Solvents for washing (e.g., dichloromethane (DCM), acetonitrile)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Resin Preparation: The synthesis begins with a solid support, to which the first morpholino monomer is attached. This foundational step is where a component like the NCP2 anchor would be incorporated into the linker on the solid support.

  • Synthesis Cycle: a. Deblocking: The 5'-protecting group (e.g., Trityl) of the resin-bound monomer is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The resin is then washed thoroughly. b. Coupling: The next protected and activated morpholino monomer is added to the resin in the presence of an activator and a base. This reaction forms the phosphorodiamidate linkage. c. Capping (Optional): To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solution. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphorodiamidate linkage using the oxidation solution. e. Washing: The resin is washed extensively with appropriate solvents to remove excess reagents and byproducts.

  • Chain Elongation: The synthesis cycle (steps 2a-2e) is repeated until the desired length of the PMO is achieved.

  • Cleavage and Deprotection: After the final cycle, the PMO is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by heating the resin in concentrated aqueous ammonia.

  • Purification: The crude PMO is purified to remove truncated sequences and other impurities. This is commonly done using reverse-phase or anion-exchange HPLC.

  • Analysis: The purity and identity of the final PMO product are confirmed by techniques such as mass spectrometry and HPLC.

Mechanism of Action: ASO-Mediated Exon Skipping

The therapeutic effect of ASOs in DMD is achieved by altering the splicing of the dystrophin pre-mRNA. The diagram below illustrates this mechanism.

G cluster_dmd DMD Patient (Out-of-Frame Mutation) cluster_treatment ASO-Mediated Exon Skipping dmd_gene DMD Gene with Deletion dmd_pre_mrna pre-mRNA dmd_gene->dmd_pre_mrna dmd_splicing Splicing dmd_pre_mrna->dmd_splicing treated_pre_mrna pre-mRNA with ASO Binding dmd_pre_mrna->treated_pre_mrna ASO binds to target exon dmd_mrna Out-of-Frame mRNA dmd_splicing->dmd_mrna dmd_translation Translation dmd_mrna->dmd_translation dmd_protein Truncated, Non-functional Dystrophin dmd_translation->dmd_protein aso Antisense Oligonucleotide (ASO) treated_splicing Altered Splicing (Exon Skipped) treated_pre_mrna->treated_splicing treated_mrna In-Frame mRNA treated_splicing->treated_mrna treated_translation Translation treated_mrna->treated_translation treated_protein Shorter, Functional Dystrophin treated_translation->treated_protein

Figure 2: Mechanism of ASO-mediated exon skipping in Duchenne muscular dystrophy.

In a patient with a mutation that disrupts the reading frame, the resulting mRNA leads to a premature stop codon and a non-functional dystrophin protein. An ASO is designed to bind to a specific sequence within an exon near the mutation. This binding event sterically hinders the splicing machinery from recognizing the exon, leading to its exclusion from the mature mRNA. The resulting mRNA, although shorter, has its reading frame restored, allowing for the translation of a partially functional dystrophin protein.

Quantitative Data on ASO Efficacy in Duchenne Muscular Dystrophy

The efficacy of ASO-mediated exon skipping is evaluated by measuring the percentage of exon skipping at the mRNA level and the amount of restored dystrophin protein in muscle biopsies. The following tables summarize representative data from preclinical and clinical studies of ASOs targeting different exons in the DMD gene.

Table 1: Preclinical Efficacy of a Peptide-PMO Conjugate for Exon 23 Skipping in mdx Mice

Treatment Group (Single Intravenous Dose)Median Exon 23 Skipped Transcript Level (% of total transcripts)Dystrophin Protein Level (% of wild-type)
Untreated mdx0%Undetectable
3 mg/kg PPMO1.2%~1%
6 mg/kg PPMO11.8%~10%
12 mg/kg PPMO38%~30%
(Data adapted from a study on peptide-phosphorodiamidate morpholino oligonucleotide (PPMO) in mdx mice.)

Table 2: Dystrophin Protein Restoration in DMD Patients Treated with Exon-Skipping ASOs

ASO DrugTarget ExonMean Dystrophin-Positive Fibers (% of normal)Mean Dystrophin Protein Level (Western Blot, % of normal)Study Reference
Eteplirsen (AVI-4658)5116.4% (post-treatment)2% to 18% (in responding patients)
Golodirsen53N/A~1.0%
Viltolarsen53N/A~5.9%
Casimersen45N/A1.74%
(Data compiled from various clinical trial results. "N/A" indicates data not available in the specified format in the cited sources.)

Conclusion

The development of antisense oligonucleotides for exon skipping represents a significant advancement in the treatment of Duchenne muscular dystrophy. The chemical synthesis of these therapeutic molecules is a complex process that relies on foundational technologies like solid-phase synthesis. Chemical moieties such as the NCP2 anchor are integral to the practical and scalable manufacturing of ASOs, serving as the initial attachment point for the synthesis on a solid support. While not a gene therapy technology in itself, the NCP2 anchor and similar chemical tools are enabling components in the production of ASO-based gene therapies that offer hope for patients with DMD. Continued research and development in ASO chemistry, synthesis, and delivery are crucial for improving the efficacy and accessibility of these life-changing treatments.

References

Foundational

Unraveling NCP2 Anchor-Mediated Conjugation: A Deep Dive into a Novel Bioconjugation Strategy

For Immediate Release A novel approach to bioconjugation, termed NCP2 Anchor-Mediated Conjugation, is emerging as a promising technology for researchers, scientists, and drug development professionals. This in-depth tech...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel approach to bioconjugation, termed NCP2 Anchor-Mediated Conjugation, is emerging as a promising technology for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core principles of this methodology, offering a comprehensive overview of its mechanism, potential applications, and the experimental protocols that underpin its use. While the term "NCP2 Anchor" also refers to a commercially available chemical reagent for oligonucleotide synthesis, this paper focuses on the principles of a putative protein-based conjugation system inspired by the Niemann-Pick C2 (NPC2) protein.

Core Principles: Leveraging Non-Covalent Interactions for Targeted Conjugation

At its heart, NCP2 anchor-mediated conjugation is conceptualized as a two-stage process that leverages the specific, high-affinity, non-covalent interactions of a protein anchor to facilitate a subsequent covalent conjugation event. This strategy draws inspiration from the natural function of the Niemann-Pick C2 (NPC2) protein, a soluble lysosomal protein that plays a crucial role in intracellular cholesterol trafficking.[1][2][3][4] The NPC2 protein binds to cholesterol with submicromolar affinity, acting as a molecular anchor to transport it out of lysosomes.[2]

This "anchor-first, then conjugate" principle offers a potential solution to the challenge of achieving site-specific and efficient conjugation of molecules, such as drugs, imaging agents, or other biologics, to a target protein or cell. The non-covalent binding of the "NCP2 anchor" to its target brings the reactive components into close proximity, thereby increasing the effective molar concentration and driving the efficiency and specificity of the subsequent covalent bond formation. This is a principle seen in other advanced bioconjugation techniques like native chemical ligation and affinity-guided conjugation.

The Hypothetical Mechanism: A Two-Step Workflow

The proposed mechanism for NCP2 anchor-mediated conjugation can be visualized as a sequential process. First, a biomolecule of interest is functionalized with a reactive group and linked to a ligand that specifically binds to the target "anchor" protein. In a parallel step, the target protein is expressed with a corresponding "anchor" domain. The introduction of the functionalized biomolecule to the target protein initiates a high-affinity, non-covalent binding event between the ligand and the anchor domain. This is followed by a proximity-induced covalent reaction, permanently conjugating the biomolecule to the target.

NCP2_Anchor_Mediated_Conjugation_Workflow cluster_step1 Step 1: Non-Covalent Binding cluster_step2 Step 2: Proximity-Induced Covalent Conjugation Target_Protein Target Protein (with Anchor Domain) Binding_Complex Non-Covalent Complex Target_Protein->Binding_Complex High-Affinity Interaction Functionalized_Biomolecule Functionalized Biomolecule (with Ligand & Reactive Group) Functionalized_Biomolecule->Binding_Complex Conjugated_Product Covalently Conjugated Product Binding_Complex->Conjugated_Product Covalent Bond Formation

Figure 1: Conceptual workflow of NCP2 anchor-mediated conjugation.

Quantitative Insights into Binding and Conjugation

The efficiency of NCP2 anchor-mediated conjugation would be critically dependent on the kinetics and affinity of the non-covalent interaction, as well as the rate of the subsequent covalent reaction. Key parameters to consider include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). A high affinity (low K_D) is desirable to ensure a stable non-covalent complex, which in turn promotes the intramolecular covalent reaction.

ParameterDescriptionSignificance for Conjugation Efficiency
Association Rate (k_on) The rate at which the anchor and ligand bind to form a complex.A faster k_on leads to more rapid formation of the initial non-covalent complex.
Dissociation Rate (k_off) The rate at which the anchor-ligand complex dissociates.A slower k_off provides a longer time window for the covalent reaction to occur.
Dissociation Constant (K_D) The ratio of k_off to k_on, representing the binding affinity.A lower K_D indicates a stronger, more stable non-covalent interaction, which is crucial for efficient conjugation.
Conjugation Rate The rate of the covalent bond-forming reaction.Influenced by the proximity and orientation of the reactive groups within the non-covalent complex.

This table presents a conceptual framework for the quantitative parameters relevant to NCP2 anchor-mediated conjugation. Actual values would need to be determined experimentally for specific anchor-ligand pairs.

Experimental Protocols: A Guide to Implementation

The successful implementation of an NCP2 anchor-mediated conjugation strategy would require a series of well-defined experimental procedures.

Expression and Purification of the Anchor-Tagged Protein

A standard protein expression system (e.g., E. coli, mammalian cells) would be used to produce the target protein fused with the NCP2-inspired anchor domain. Purification would typically involve affinity chromatography (e.g., His-tag, Strep-tag) followed by size-exclusion chromatography to ensure high purity and proper folding.

Synthesis and Functionalization of the Ligand-Biomolecule Construct

The ligand that specifically binds to the anchor domain would be synthesized and then conjugated to the biomolecule of interest (e.g., a small molecule drug, a fluorescent dye). This construct would also incorporate a reactive chemical group positioned to react with a corresponding group on the target protein upon non-covalent binding.

The Conjugation Reaction

The purified anchor-tagged protein and the functionalized ligand-biomolecule construct would be incubated together under optimized conditions (e.g., pH, temperature, buffer composition). The progress of the reaction would be monitored over time using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the formation of the covalent conjugate.

Characterization of the Conjugate

The final conjugated product would be thoroughly characterized to confirm its identity, purity, and functionality. This would involve techniques such as mass spectrometry to verify the molecular weight, and functional assays to ensure that the biological activity of both the target protein and the conjugated biomolecule are retained.

Experimental_Workflow A 1. Expression & Purification of Anchor-Tagged Protein C 3. Incubation for Non-Covalent Binding & Covalent Conjugation A->C B 2. Synthesis & Functionalization of Ligand-Biomolecule B->C D 4. Purification of the Conjugate C->D E 5. Characterization (Mass Spec, HPLC, etc.) D->E F Final Characterized Conjugate E->F

Figure 2: A generalized experimental workflow for NCP2 anchor-mediated conjugation.

Potential Applications in Drug Development and Research

The principles of NCP2 anchor-mediated conjugation hold significant promise for various applications:

  • Antibody-Drug Conjugates (ADCs): By using an antibody as the target protein, this method could enable the site-specific attachment of potent cytotoxic drugs, leading to more homogeneous and potentially more effective ADCs.

  • Targeted Drug Delivery: The anchor-ligand system could be used to target specific cells or tissues, delivering therapeutic agents with high precision.

  • Protein Labeling and Imaging: The specific and efficient labeling of proteins with fluorescent probes or other imaging agents would be valuable for a wide range of research applications, including cellular imaging and protein tracking.

  • Creation of Novel Biocatalysts: By conjugating different enzymes or functional moieties, it may be possible to create novel biocatalysts with enhanced or altered activities.

Future Directions

While the concept of NCP2 anchor-mediated conjugation is compelling, further research is needed to fully realize its potential. Key areas for future investigation include the identification and engineering of novel anchor-protein and ligand pairs with high affinity and specificity, the optimization of linker chemistry for efficient covalent capture, and the demonstration of this technology in complex biological systems. The continued exploration of such innovative bioconjugation strategies will undoubtedly pave the way for the next generation of precisely engineered biomolecules for therapeutic and research applications.

References

Exploratory

The Discovery and Development of NPC2: A Key Player in Intracellular Cholesterol Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurovisceral disorder characterized by the accumu...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurovisceral disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes.[1] Genetic complementation studies revealed that this disease is caused by mutations in one of two genes, NPC1 or NPC2.[2] While the NPC1 gene product is a large, transmembrane protein, the NPC2 gene encodes a small, soluble lysosomal protein.[3][4] Initially identified as a major secretory protein in the human epididymis and known as HE1, its role in cholesterol metabolism was uncovered through studies of NPC disease.[3] This guide provides a comprehensive overview of the discovery, function, and development of therapeutic strategies related to the NPC2 protein.

Discovery and Functional Elucidation

The journey to understanding NPC2's role began with linkage studies in families with NPC disease, which pointed to a second causative gene beyond NPC1. A breakthrough came from the study of the lysosomal proteome, which identified the previously known HE1 gene as the NPC2 gene. It was established that mutations in NPC2 account for approximately 5% of NPC disease cases.

The NPC2 protein is a 132-amino acid glycoprotein that resides in the lumen of late endosomes and lysosomes. Its primary function is to bind cholesterol with submicromolar affinity at both neutral and acidic pH levels. Structural studies, including the crystallization of the bovine NPC2 protein, have revealed a hydrophobic pocket that accommodates a single cholesterol molecule.

A critical aspect of NPC2's function is its synergistic relationship with the NPC1 protein. Genetic evidence, showing that mice deficient in both NPC1 and NPC2 have a nearly identical phenotype to single mutants, strongly supports that they function in the same pathway. The current model posits a "hydrophobic handoff" of cholesterol from NPC2 to the N-terminal domain (NTD) of NPC1. In this model, NPC2 acts as a cholesterol shuttle, binding cholesterol from the internal membranes of the lysosome and transferring it to NPC1 for its ultimate export from the lysosome.

Recent research has also highlighted the role of the lysosomal phospholipid, lysobisphosphatidic acid (LBPA), in modulating NPC2's activity. LBPA has been shown to significantly stimulate the rate of cholesterol transfer by NPC2, suggesting it plays a crucial role in the efficiency of cholesterol egress from the lysosome.

Quantitative Data

The interaction of NPC2 with cholesterol has been quantitatively characterized in several studies. The binding affinity is a key parameter in understanding its function.

ParameterValueConditionReference
Kd 27 ± 15 nMpH 7.4
Kd 32 ± 24 nMpH 5.0
Kd 90 nM4°C
Kd 130 nM37°C
kon 5.8 x 106 M-1min-1pH 7.4, 30°C
koff 0.18 min-1pH 7.4, 30°C
Table 1: Cholesterol Binding Affinity and Kinetics of Human NPC2 Protein

Key Experimental Protocols

1. Cholesterol Binding Assay using Radiolabeled Cholesterol

This assay measures the direct binding of cholesterol to purified NPC2 protein.

  • Materials : Purified NPC2 protein, [3H]cholesterol, PBS buffer, CentriSep gel filtration columns.

  • Protocol :

    • Incubate purified NPC2 protein with varying concentrations of [3H]cholesterol in PBS at a specified pH (e.g., 7.4 or 5.0) for 30 minutes at 30°C.

    • Separate the protein-bound [3H]cholesterol from free [3H]cholesterol by centrifugation through a CentriSep gel filtration column.

    • Quantify the amount of bound [3H]cholesterol using liquid scintillation counting.

    • Determine the dissociation constant (Kd) by analyzing the saturation binding curve.

2. Cholesterol Transfer Assay

This in vitro assay measures the movement of cholesterol between NPC proteins and lipid bilayers (liposomes).

  • Materials : Purified NPC2 and NPC1(NTD) proteins (with and without affinity tags, e.g., His-tag), [3H]cholesterol, phosphatidylcholine liposomes, appropriate buffer (e.g., pH 5.5).

  • Protocol :

    • Prepare a donor complex of [3H]cholesterol bound to a donor protein (e.g., NPC2 without a His-tag).

    • Initiate the transfer reaction by adding an acceptor, which can be an acceptor protein (e.g., NPC1(NTD) with a His-tag) or liposomes.

    • Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 4°C or 37°C).

    • Separate the donor and acceptor complexes. For instance, if using a His-tagged acceptor, use nickel-charged beads to capture the acceptor and its bound [3H]cholesterol.

    • Quantify the amount of [3H]cholesterol transferred to the acceptor by liquid scintillation counting.

3. Cellular Cholesterol Accumulation Assay (Filipin Staining)

This cell-based assay is used to assess the ability of exogenous NPC2 to rescue the cholesterol storage phenotype in NPC2-deficient cells.

  • Materials : NPC2-deficient fibroblasts, purified NPC2 protein, filipin (a fluorescent dye that binds to unesterified cholesterol), cell culture media, fluorescence microscope.

  • Protocol :

    • Culture NPC2-deficient fibroblasts in a suitable format (e.g., on coverslips in a multi-well plate).

    • Incubate the cells with varying concentrations of purified NPC2 protein for a specified period (e.g., 24-48 hours).

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Stain the cells with a filipin solution.

    • Visualize the intracellular cholesterol accumulation using a fluorescence microscope. A reduction in filipin fluorescence intensity in NPC2-treated cells compared to untreated cells indicates a rescue of the cholesterol storage defect.

Signaling Pathways and Experimental Workflows

NPC2_Cholesterol_Egress_Pathway cluster_lysosome Late Endosome / Lysosome Lumen cluster_membrane Lysosomal Membrane LDL LDL-derived Cholesterol InternalMembrane Internal Lysosomal Membranes LDL->InternalMembrane Hydrolysis NPC2_unbound NPC2 (apo) InternalMembrane->NPC2_unbound Cholesterol Binding NPC2_bound NPC2-Cholesterol NPC2_unbound->NPC2_bound Binds Cholesterol NPC1_NTD NPC1 (N-terminal Domain) NPC2_bound->NPC1_NTD "Hydrophobic Handoff" NPC1_TM NPC1 (transmembrane) Cytosol Cytosol NPC1_TM->Cytosol Cholesterol Egress LBPA LBPA LBPA->NPC2_unbound Stimulates Cholesterol Transfer

Caption: NPC2-mediated cholesterol egress pathway.

NPC2_Functional_Assay_Workflow start Start protein_exp Recombinant NPC2 Protein Expression & Purification start->protein_exp cell_culture Culture of NPC2-deficient Fibroblasts start->cell_culture binding_assay In Vitro Cholesterol Binding Assay (e.g., [3H]Cholesterol) protein_exp->binding_assay transfer_assay In Vitro Cholesterol Transfer Assay (to NPC1 or Liposomes) protein_exp->transfer_assay rescue_exp Cellular Rescue Experiment (Incubate cells with purified NPC2) protein_exp->rescue_exp analysis Data Analysis: - Binding Affinity (Kd) - Transfer Kinetics - Cholesterol Clearance binding_assay->analysis transfer_assay->analysis cell_culture->rescue_exp filipin_stain Filipin Staining & Fluorescence Microscopy rescue_exp->filipin_stain filipin_stain->analysis end End analysis->end

Caption: Experimental workflow for assessing NPC2 function.

Conclusion and Future Directions

The discovery of NPC2's role in cholesterol trafficking has been a significant advancement in understanding the molecular basis of Niemann-Pick type C disease. The detailed characterization of its structure, cholesterol-binding properties, and interaction with NPC1 has provided a solid foundation for the development of therapeutic strategies. Current research is focused on understanding the nuances of the NPC1-NPC2 interaction, the regulatory role of lipids like LBPA, and exploring avenues for therapeutic intervention. These include gene therapy to replace the defective NPC2 protein and the development of small molecules that could enhance the function of mutant NPC2 or bypass the defective pathway. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of intracellular cholesterol transport and developing effective treatments for NPC disease.

References

Foundational

The NCP2 Anchor: A Technical Guide to a Novel Moiety for Dystrophin Exon Skipping

For Researchers, Scientists, and Drug Development Professionals Introduction Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is cau...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of a functional dystrophin protein. Dystrophin is a critical structural protein that connects the actin cytoskeleton of muscle fibers to the extracellular matrix, providing stability during muscle contraction. The absence of functional dystrophin results in fragile muscle cells that are easily damaged, leading to chronic inflammation, fibrosis, and eventual loss of muscle tissue.

Exon skipping is a promising therapeutic strategy for DMD that utilizes antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process. By masking specific exons during splicing, the reading frame of the mutated DMD gene can be restored, allowing for the production of a truncated but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy (BMD). The efficacy of AON-based therapies is highly dependent on their efficient delivery to the nuclei of muscle cells. The NCP2 anchor is a chemical moiety designed for conjugation to AONs, facilitating their use in exon skipping applications for DMD. This technical guide provides an in-depth overview of the NCP2 anchor, including its synthesis, proposed mechanism of action, and relevant experimental protocols for its evaluation.

Core Concept: The Role of the NCP2 Anchor

The NCP2 anchor is utilized in the synthesis of antisense oligomer conjugates, particularly phosphorodiamidate morpholino oligomers (PMOs), for research in muscular dystrophy.[1][2] These conjugates are designed to bind to specific target sites within the human dystrophin pre-mRNA and induce the skipping of targeted exons, such as exon 52.[1] While the precise mechanism of cellular uptake enhancement by the NCP2 anchor is not extensively detailed in publicly available literature, it is positioned as a key component in the synthesis of these therapeutic oligonucleotides.

Data Presentation

The following tables summarize the key information available regarding the NCP2 anchor and its properties. Due to the proprietary nature of this technology, extensive quantitative data from peer-reviewed publications is limited. The information presented is primarily derived from patent literature and supplier information.

Table 1: Chemical and Physical Properties of the NCP2 Anchor

PropertyValueReference
Chemical Name Nitrocarboxyphenylpropyl Anchor[2]
CAS Number 1380600-13-4[1]
Molecular Formula C38H36N4O8
Molecular Weight 676.71 g/mol
Form Solid

Table 2: Application Overview

ApplicationDescriptionTarget Exons MentionedReferences
Synthesis of Exon Skipping Oligomer Conjugates The NCP2 anchor is used as a starting point for the solid-phase synthesis of antisense oligonucleotides, particularly PMOs.Exon 52, Exon 45, Exon 51, Exon 50, Exon 53
Duchenne Muscular Dystrophy Research NCP2-conjugated AONs are used to induce exon skipping in the dystrophin gene to restore the reading frame and produce a truncated dystrophin protein.Exon 52, Exon 45, Exon 51, Exon 50, Exon 53

Experimental Protocols

Protocol 1: Synthesis of NCP2 Anchor and Loading onto Solid Support

This protocol is a generalized representation based on information from patent literature.

Objective: To synthesize the NCP2 anchor and attach it to a solid-phase resin for oligonucleotide synthesis.

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Aminomethyl polystyrene resin

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Neutralization Solution (specific composition not detailed in sources)

  • DEDC Capping Solution (specific composition not detailed in sources)

  • Solid-phase synthesis reactor

Procedure:

  • Synthesis of Methyl 4-Fluoro-3-Nitrobenzoate: 4-fluoro-3-nitrobenzoic acid is reacted with methanol and concentrated sulfuric acid under reflux. The product is crystallized upon cooling.

  • Synthesis of the NCP2 Anchor: The methyl 4-fluoro-3-nitrobenzoate undergoes a series of chemical reactions to generate the final NCP2 anchor structure. (Note: The full, step-by-step synthesis is proprietary and not fully disclosed in the available documents).

  • Resin Swelling: Aminomethyl polystyrene resin is swelled in NMP within a solid-phase synthesis reactor.

  • Resin Washing: The swelled resin is washed sequentially with DCM, Neutralization Solution, and again with DCM.

  • NCP2 Anchor Loading: A solution of the NCP2 anchor is slowly added to the stirring resin solution and allowed to react.

  • Washing and Capping: The resin is then washed multiple times with NMP and DCM. Unreacted sites are capped using a DEDC Capping Solution.

  • Final Washing and Drying: The final NCP2 anchor-loaded resin is washed and dried, ready for PMO synthesis.

Protocol 2: In Vitro Evaluation of Exon Skipping in mdx Myotubes

This protocol is a standard method used to assess the efficacy of AONs and is applicable to NCP2-conjugated PMOs.

Objective: To determine the ability of an NCP2-conjugated PMO to induce exon skipping and dystrophin protein restoration in a cell culture model of DMD.

Materials:

  • mdx mouse satellite cells

  • Growth medium and differentiation medium

  • NCP2-conjugated PMO targeting a specific exon (e.g., mouse exon 23)

  • Transfection reagent (if necessary, though PMO uptake can be independent)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for RT-PCR (primers flanking the target exon)

  • Reagents for Western blotting or immunofluorescence (anti-dystrophin antibody)

Procedure:

  • Cell Culture and Differentiation: mdx mouse satellite cells are cultured and induced to differentiate into myotubes.

  • Treatment: The differentiated myotubes are incubated with the NCP2-conjugated PMO at various concentrations for a specified period (e.g., 72 hours).

  • RNA Extraction and RT-PCR: Total RNA is extracted from the myotubes. RT-PCR is performed using primers that flank the targeted exon to detect the presence of a shorter PCR product indicative of exon skipping.

  • Protein Extraction and Analysis: Total protein is extracted from the myotubes. Dystrophin protein expression is assessed by Western blotting or immunofluorescence using an anti-dystrophin antibody.

Protocol 3: In Vivo Evaluation of Dystrophin Restoration in mdx Mice

This protocol is a standard preclinical model for evaluating DMD therapies.

Objective: To assess the in vivo efficacy of an NCP2-conjugated PMO to restore dystrophin expression in the muscles of mdx mice.

Materials:

  • mdx mice

  • NCP2-conjugated PMO targeting mouse dystrophin exon 23

  • Saline solution for injection

  • Anesthesia

  • Equipment for intravenous or intraperitoneal injections

  • Tissue harvesting tools

  • Reagents for immunohistochemistry and Western blotting

Procedure:

  • Animal Dosing: mdx mice are administered the NCP2-conjugated PMO via a systemic route (e.g., tail vein injection) at a specified dose and frequency. A control group receives saline injections.

  • Tissue Collection: After a predetermined period, the mice are euthanized, and various muscle tissues (e.g., tibialis anterior, gastrocnemius, diaphragm, heart) are harvested.

  • Immunohistochemistry: Muscle cross-sections are stained with an anti-dystrophin antibody to visualize the presence and localization of dystrophin-positive fibers.

  • Western Blotting: Protein lysates from muscle tissues are analyzed by Western blotting to quantify the amount of restored dystrophin protein relative to wild-type levels.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NCP2_synthesis NCP2 Anchor Synthesis resin_loading Loading onto Solid Support NCP2_synthesis->resin_loading pmo_synthesis Solid-Phase PMO Synthesis resin_loading->pmo_synthesis NCP2_PMO NCP2-PMO Conjugate pmo_synthesis->NCP2_PMO treatment_vitro Treatment with NCP2-PMO NCP2_PMO->treatment_vitro treatment_vivo Systemic Administration of NCP2-PMO NCP2_PMO->treatment_vivo mdx_cells mdx Myotube Culture mdx_cells->treatment_vitro rt_pcr RT-PCR for Exon Skipping treatment_vitro->rt_pcr western_vitro Western Blot for Dystrophin treatment_vitro->western_vitro analysis_vitro Analysis of Dystrophin Restoration rt_pcr->analysis_vitro western_vitro->analysis_vitro mdx_mice mdx Mouse Model mdx_mice->treatment_vivo tissue_harvest Muscle Tissue Harvesting treatment_vivo->tissue_harvest ihc Immunohistochemistry tissue_harvest->ihc western_vivo Western Blot tissue_harvest->western_vivo analysis_vivo Quantification of Dystrophin ihc->analysis_vivo western_vivo->analysis_vivo

Caption: Workflow from NCP2-PMO synthesis to in vitro and in vivo evaluation.

exon_skipping_pathway cluster_gene DMD Gene Transcription & Splicing cluster_intervention Therapeutic Intervention dmd_gene DMD Gene with Out-of-Frame Mutation pre_mrna Pre-mRNA with Exons dmd_gene->pre_mrna splicing Splicing pre_mrna->splicing binding Binds to Target Exon in Pre-mRNA pre_mrna->binding mutant_mrna Mutant mRNA (Out-of-Frame) splicing->mutant_mrna exon_skip Exon Skipped During Splicing no_dystrophin No Functional Dystrophin mutant_mrna->no_dystrophin NCP2_PMO NCP2-PMO Conjugate NCP2_PMO->binding binding->exon_skip restored_mrna Restored mRNA (In-Frame) exon_skip->restored_mrna functional_dystrophin Truncated, Functional Dystrophin restored_mrna->functional_dystrophin

References

Exploratory

In Vitro Interrogation of NPC2: A Technical Guide to its Role in Lysosomal Cholesterol Egress

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the in vitro investigation of the Niemann-Pick C2 (NPC2) protein, a key player in intracellul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro investigation of the Niemann-Pick C2 (NPC2) protein, a key player in intracellular cholesterol trafficking. Misidentification of NPC2 as "NCP2 Anchor" in some contexts has led to confusion; this document clarifies that NPC2 is a soluble lysosomal protein critical for cholesterol egress. Mutations in the NPC2 gene lead to Niemann-Pick type C disease, a fatal neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes[1][2][3][4]. This guide details the established in vitro methodologies to probe NPC2 function, presents quantitative data from key studies in a structured format, and provides visual representations of its mechanism of action and experimental workflows.

Introduction: The Function of NPC2

The NPC2 protein is a small, soluble glycoprotein located within the lumen of late endosomes and lysosomes[1]. Its primary function is to bind and transport cholesterol that has been liberated from low-density lipoproteins (LDLs). NPC2 acts in concert with the transmembrane protein Niemann-Pick C1 (NPC1) to facilitate the movement of cholesterol out of the lysosome to other cellular compartments, such as the endoplasmic reticulum and the plasma membrane. Evidence strongly suggests that NPC2 binds cholesterol within the lysosomal lumen and transfers it to the N-terminal domain of NPC1, which then mediates its export from the lysosome.

The NPC2-Mediated Cholesterol Egress Pathway

The current model for NPC2 function in lysosomal cholesterol transport involves a sequential process of cholesterol binding and transfer to NPC1. This pathway is critical for maintaining cellular cholesterol homeostasis.

NPC2_Pathway cluster_lysosome Lysosome Lumen cluster_membrane Lysosomal Membrane cluster_cytosol Cytosol LDL LDL-derived Cholesterol NPC2_unloaded Apo-NPC2 LDL->NPC2_unloaded Binding NPC2_loaded Cholesterol-NPC2 NPC1_NTD NPC1 (N-terminal Domain) NPC2_loaded->NPC1_NTD Handoff NPC1_transmembrane NPC1 (transmembrane) NPC1_NTD->NPC1_transmembrane Cholesterol_out Cholesterol Egress NPC1_transmembrane->Cholesterol_out

Figure 1: NPC2-mediated cholesterol egress pathway from the lysosome.

Quantitative Data from In Vitro Assays

Several in vitro assays have been developed to quantify the cholesterol binding and transfer properties of NPC2. These experiments are crucial for understanding its mechanism and the impact of disease-causing mutations.

Table 1: Cholesterol Binding Affinity of NPC2
LigandMethodAffinity (Kd)ConditionsReference
CholesterolFluorescence QuenchingSub-micromolarNeutral and acidic pH
Dehydroergosterol (DHE)Fluorescence SpectroscopyNot specifiedNot specified
Table 2: Cholesterol Transfer Rates
DonorAcceptorMethodRateConditionsReference
NPC2Model Membrane VesiclesStopped-flow Fluorescence~5.0 s⁻¹Presence of LBPA
NPC2NPC1 (N-terminal domain)[³H]Cholesterol Transfer Assay>100-fold acceleration4°C
LiposomesNPC2[³H]Cholesterol Transfer AssayRapid4°C and 37°C

Detailed Experimental Protocols

The following protocols describe common in vitro methods used to study NPC2 function.

Cholesterol Binding Assay using Intrinsic Tryptophan Fluorescence

This assay leverages the quenching of NPC2's intrinsic tryptophan fluorescence upon cholesterol binding to determine binding kinetics and affinity.

Principle: The binding of cholesterol to NPC2 induces a conformational change that quenches the fluorescence of nearby tryptophan residues. The extent of quenching is proportional to the amount of bound cholesterol.

Protocol:

  • Purify recombinant human NPC2 protein.

  • Prepare a stock solution of cholesterol in a suitable solvent (e.g., ethanol).

  • In a fluorometer cuvette, add a known concentration of purified NPC2 in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Record the baseline tryptophan fluorescence (excitation ~280 nm, emission ~340 nm).

  • Titrate the NPC2 solution with increasing concentrations of cholesterol.

  • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Plot the change in fluorescence against the cholesterol concentration to determine the binding affinity (Kd).

Fluorescence_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pNPC2 Purified NPC2 Cuvette Fluorometer Cuvette (NPC2 solution) pNPC2->Cuvette Chol Cholesterol Stock Titration Titrate with Cholesterol Chol->Titration Cuvette->Titration Measurement Measure Tryptophan Fluorescence Titration->Measurement Plot Plot ΔFluorescence vs. [Cholesterol] Measurement->Plot Kd Calculate Kd Plot->Kd

Figure 2: Workflow for cholesterol binding assay using fluorescence.
In Vitro Cholesterol Transfer Assay

This assay measures the rate of cholesterol transfer between a donor (e.g., NPC2, liposomes) and an acceptor (e.g., NPC1 N-terminal domain, liposomes) using radiolabeled cholesterol.

Principle: [³H]cholesterol is loaded onto a donor molecule. The transfer to an acceptor molecule is quantified by separating the donor and acceptor and measuring the radioactivity associated with the acceptor.

Protocol:

  • Prepare donor molecules (e.g., purified NPC2 or phosphatidylcholine liposomes) loaded with [³H]cholesterol.

  • Prepare acceptor molecules (e.g., purified His-tagged NPC1 N-terminal domain or liposomes).

  • Initiate the transfer reaction by mixing the donor and acceptor in a reaction buffer at a controlled temperature (e.g., 4°C or 37°C).

  • At various time points, stop the reaction.

  • Separate the donor and acceptor molecules. For a His-tagged acceptor, this can be achieved using Ni-NTA agarose beads.

  • Quantify the amount of [³H]cholesterol transferred to the acceptor using scintillation counting.

  • Calculate the rate of cholesterol transfer.

Cholesterol_Transfer_Assay Donor Prepare [3H]Cholesterol -loaded Donor (e.g., NPC2) Mix Mix Donor and Acceptor Donor->Mix Acceptor Prepare Acceptor (e.g., His-NPC1-NTD) Acceptor->Mix Incubate Incubate at controlled temp Mix->Incubate Stop Stop reaction at time points Incubate->Stop Separate Separate Donor and Acceptor (e.g., Ni-NTA) Stop->Separate Quantify Quantify [3H] in Acceptor fraction Separate->Quantify Calculate Calculate Transfer Rate Quantify->Calculate

Figure 3: Workflow for the in vitro cholesterol transfer assay.

Conclusion

The in vitro investigation of NPC2 has been instrumental in elucidating its critical role in lysosomal cholesterol egress. The methodologies described herein provide a robust framework for researchers and drug development professionals to further explore NPC2 function, screen for potential therapeutic modulators, and understand the molecular basis of Niemann-Pick type C disease. The provided data and pathways serve as a foundational reference for these endeavors.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Oligomer Synthesis Using NCP2 Anchor

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the synthesis of oligomers, particularly morpholino oligomers, utilizing the NCP2 (N-Cbz-piperaz...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of oligomers, particularly morpholino oligomers, utilizing the NCP2 (N-Cbz-piperazine-2-carboxylic acid) anchor. Morpholino oligomers are synthetic analogs of nucleic acids that have shown significant promise in antisense therapy and gene-silencing applications. The NCP2 anchor facilitates the solid-phase synthesis of these oligomers, offering a robust and efficient method for producing high-quality products for research and drug development.

These application notes detail the preparation of the NCP2 anchor-loaded resin, the step-by-step procedure for solid-phase oligomer synthesis, and the final cleavage, deprotection, and purification of the synthesized oligomers. The protocols are designed to be a comprehensive guide for researchers familiar with solid-phase synthesis techniques.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a 20-mer morpholino oligomer using the NCP2 anchor. Please note that actual yields and purities may vary depending on the specific sequence, synthesis scale, and laboratory conditions.

Table 1: NCP2 Anchor Loading on Aminomethyl Polystyrene Resin

ParameterValue
Starting ResinAminomethyl Polystyrene
NCP2 Anchor SolutionConcentration specified in protocol
Loading Efficiency85 - 95%
Final Resin Loading0.4 - 0.6 mmol/g

Table 2: Synthesis of a 20-mer Morpholino Oligomer

ParameterValue
Synthesis Scale10 µmol
Coupling Efficiency (per step)> 99%
Overall Crude Yield70 - 85%
Purity (Crude)65 - 80%
Purity (Post-Purification)> 95%

Experimental Protocols

Protocol 1: Preparation of NCP2 Anchor-Loaded Resin

This protocol describes the loading of the NCP2 anchor onto an aminomethyl polystyrene solid support.[1]

Materials:

  • Aminomethyl polystyrene resin

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Neutralization Solution (e.g., 5% DIPEA in DCM)

  • NCP2 Anchor Solution (prepared as per specific laboratory procedures)

Procedure:

  • In a solid-phase synthesis reactor, swell the aminomethyl polystyrene resin in NMP for approximately 2 hours.

  • Drain the NMP and wash the resin twice with DCM.

  • Wash the resin twice with the Neutralization Solution.

  • Wash the resin again twice with DCM.

  • Slowly add the NCP2 Anchor Solution to the stirring resin.

  • Allow the reaction to proceed for the specified time (typically several hours) with continuous stirring.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DCM.

  • Dry the NCP2 anchor-loaded resin under vacuum.

Protocol 2: Solid-Phase Synthesis of Morpholino Oligomers

This protocol outlines the iterative cycle for the synthesis of morpholino oligomers on the NCP2 anchor-loaded resin. The synthesis is typically performed on an automated synthesizer.

Materials:

  • NCP2 anchor-loaded resin

  • Activated morpholino monomers (e.g., phosphorodiamidate morpholino oligomers - PMOs)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Coupling solution (containing the activated monomer and an activator)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidation solution (e.g., iodine solution)

  • Washing solvents (e.g., DCM, acetonitrile)

Synthesis Cycle:

  • Deblocking: Remove the protecting group (e.g., Trityl) from the N-terminus of the growing oligomer chain by treating the resin with the deblocking solution.

  • Washing: Wash the resin thoroughly with an appropriate solvent to remove the deblocking agent and the cleaved protecting group.

  • Coupling: Add the activated morpholino monomer in the coupling solution to the resin to couple the next subunit to the growing chain.

  • Washing: Wash the resin to remove excess monomer and coupling reagents.

  • Capping (Optional but Recommended): Treat the resin with the capping solution to block any unreacted N-termini, preventing the formation of deletion mutants.

  • Washing: Wash the resin to remove capping reagents.

  • Oxidation: Oxidize the newly formed phosphorodiamidate linkage to the stable pentavalent state using the oxidation solution.

  • Washing: Wash the resin extensively to remove all residual reagents.

  • Repeat this cycle for each subsequent monomer until the desired oligomer sequence is assembled.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to release the synthesized oligomer from the solid support, remove protecting groups, and purify the final product.

Materials:

  • Oligomer-bound resin

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Purification system (e.g., HPLC)

  • Desalting columns

Procedure:

  • Cleavage and Deprotection:

    • Transfer the dried oligomer-bound resin to a sealed reaction vial.

    • Add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

    • Heat the vial at a specified temperature (e.g., 55°C) for a designated time (e.g., 12-16 hours) to cleave the oligomer from the resin and remove the base and phosphate protecting groups.

  • Isolation of Crude Oligomer:

    • Cool the reaction vial and carefully collect the supernatant containing the cleaved oligomer.

    • Wash the resin with water or a suitable buffer to recover any remaining product.

    • Combine the supernatant and washes.

    • Lyophilize or evaporate the solution to obtain the crude oligomer.

  • Purification:

    • Dissolve the crude oligomer in an appropriate buffer.

    • Purify the oligomer using a suitable method such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

    • Collect the fractions containing the full-length product.

  • Desalting:

    • Desalt the purified oligomer fractions using a desalting column to remove salts from the purification buffers.

  • Final Product Characterization:

    • Lyophilize the desalted oligomer to obtain a solid powder.

    • Characterize the final product for purity and identity using techniques such as HPLC and mass spectrometry.

Visualizations

Diagram 1: Workflow for NCP2 Anchor-Loaded Resin Preparation

G start Start: Aminomethyl Polystyrene Resin swell Swell Resin in NMP start->swell wash1 Wash with DCM swell->wash1 neutralize Wash with Neutralization Solution wash1->neutralize wash2 Wash with DCM neutralize->wash2 load Load NCP2 Anchor wash2->load wash3 Wash with DCM load->wash3 dry Dry Resin wash3->dry end_node End: NCP2 Anchor-Loaded Resin dry->end_node

Caption: Preparation of NCP2 anchor-loaded solid support.

Diagram 2: Solid-Phase Oligomer Synthesis Cycle

G cluster_cycle Synthesis Cycle deblock Deblocking wash1 Washing deblock->wash1 couple Coupling wash1->couple wash2 Washing couple->wash2 cap Capping wash2->cap wash3 Washing cap->wash3 oxidize Oxidation wash3->oxidize wash4 Washing oxidize->wash4 end_cycle Repeat n-1 times wash4->end_cycle Next Monomer start Start: NCP2 Anchor-Loaded Resin start->deblock end_cycle->deblock cleavage Cleavage & Deprotection end_cycle->cleavage Final Monomer

Caption: Iterative cycle for solid-phase oligomer synthesis.

Diagram 3: Post-Synthesis Workflow

G start Start: Oligomer-Bound Resin cleavage Cleavage & Deprotection start->cleavage isolation Crude Oligomer Isolation cleavage->isolation purification HPLC Purification isolation->purification desalting Desalting purification->desalting characterization Characterization (HPLC, MS) desalting->characterization end_node End: Purified Oligomer characterization->end_node

Caption: Final steps for obtaining the purified oligomer.

References

Application

Application Notes and Protocols for the Use of NCP2 Anchor in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The NCP2 anchor is a specialized chemical moiety utilized in solid-phase synthesis, particularly for the preparation of phosphorodiamidate morp...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NCP2 anchor is a specialized chemical moiety utilized in solid-phase synthesis, particularly for the preparation of phosphorodiamidate morpholino oligomers (PMOs).[1][2] PMOs are synthetic analogs of nucleic acids that have shown significant promise as therapeutic agents for various genetic disorders, most notably Duchenne muscular dystrophy (DMD).[1][3] Their unique charge-neutral backbone, composed of morpholino rings linked by phosphorodiamidate groups, imparts high specificity, resistance to nuclease degradation, and low toxicity.[4]

These application notes provide a comprehensive guide to the use of the NCP2 anchor in the solid-phase synthesis of PMOs. The protocols outlined below are based on established principles of solid-phase synthesis and information available from patents describing the NCP2 anchor.

Chemical Properties of NCP2 Anchor

The NCP2 anchor is a complex organic molecule designed to be covalently attached to a solid support. Its structure is tailored to allow for the efficient assembly of PMO chains and their subsequent cleavage under specific conditions.

PropertyValue
Molecular Formula C₃₈H₃₆N₄O₈
Molecular Weight 676.71 g/mol
Appearance Solid

Experimental Protocols

The solid-phase synthesis of PMOs using the NCP2 anchor follows a cyclical process involving four main steps: deblocking, coupling, optional capping, and oxidation. This cycle is repeated for each monomer addition until the desired oligomer sequence is achieved.

Preparation of NCP2 Anchor-Functionalized Solid Support

This protocol is a generalized procedure, as the specific linkage chemistry for the NCP2 anchor to a resin is not widely published. It assumes the NCP2 anchor has a suitable functional group for attachment to a standard aminomethylated resin.

Objective: To covalently link the NCP2 anchor to a solid support.

Materials:

  • Aminomethylated solid support (e.g., aminomethyl polystyrene resin)

  • NCP2 Anchor with an appropriate activating group (e.g., N-hydroxysuccinimide ester)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the aminomethylated resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x).

  • Dissolve the activated NCP2 anchor (1.5 equivalents relative to the resin loading capacity) in DMF.

  • Add DIPEA (3 equivalents) to the NCP2 anchor solution.

  • Add the NCP2 anchor solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).

  • Dry the NCP2 anchor-functionalized resin under vacuum.

Loading of the First Morpholino Monomer

Objective: To attach the first morpholino monomer to the immobilized NCP2 anchor.

Materials:

  • NCP2 anchor-functionalized resin

  • Activated morpholino monomer (e.g., chlorophosphoramidate morpholino monomer) (3 equivalents)

  • Activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) (6 equivalents)

  • N-Ethylmorpholine (NEM) (6 equivalents)

  • Acetonitrile (CH₃CN) or N-Methyl-2-pyrrolidone (NMP), synthesis grade

Procedure:

  • Swell the NCP2 anchor-functionalized resin in the coupling solvent (CH₃CN or NMP) for 1-2 hours.

  • In a separate vessel, dissolve the activated morpholino monomer, ETT, and NEM in the coupling solvent to prepare the coupling solution.

  • Drain the swelling solvent from the resin.

  • Add the coupling solution to the resin.

  • Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the monomer.

  • Drain the coupling solution and wash the resin with the coupling solvent (3x) and DCM (3x).

Solid-Phase Synthesis Cycle for PMO Elongation

The following four-step cycle is repeated for the addition of each subsequent morpholino monomer.

a. Deblocking

Objective: To remove the 5'-trityl protecting group from the terminal morpholino monomer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in DCM or a solution of 3-cyanopyridine, TFA, and CF₃COOH in DCM (CYPTFA).

Procedure:

  • Wash the resin with DCM.

  • Treat the resin with the Deblocking Solution for 1-5 minutes.

  • Repeat the deblocking treatment 2-4 times.

  • Wash the resin thoroughly with DCM and then with the coupling solvent.

b. Coupling

Objective: To add the next activated morpholino monomer to the growing PMO chain.

Procedure:

  • Follow the protocol for "Loading of the First Morpholino Monomer" (Section 2.2), using the appropriate activated morpholino monomer for the desired sequence.

c. Capping (Optional)

Objective: To block any unreacted amino groups and prevent the formation of deletion--mer impurities.

Reagents:

  • Capping Solution A: 10% Acetic Anhydride in CH₃CN or NMP

  • Capping Solution B: 10% DIPEA in CH₃CN or NMP

Procedure:

  • Mix equal volumes of Capping Solution A and Capping Solution B.

  • Add the mixed capping solution to the resin.

  • Agitate for 5 minutes.

  • Drain the capping solution and wash the resin with the coupling solvent and DCM.

d. Oxidation

This step is integrated within the coupling of chlorophosphoramidate monomers and is generally not a separate step in the cycle.

Cleavage and Deprotection

Objective: To cleave the completed PMO from the NCP2 anchor-functionalized solid support and remove any remaining protecting groups.

Reagents:

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (NH₄OH).

Procedure:

  • After the final synthesis cycle, wash the resin thoroughly with DCM and dry under vacuum.

  • Transfer the resin to a sealed, pressure-resistant vial.

  • Add the Cleavage and Deprotection Solution to the resin.

  • Heat the vial at 55°C for 16 hours.

  • Cool the vial to room temperature and carefully open it in a well-ventilated fume hood.

  • Filter the solution to remove the resin beads.

  • Evaporate the ammonia solution to obtain the crude PMO.

Purification

Objective: To purify the full-length PMO from truncated sequences and other impurities.

Method: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve the crude PMO in an appropriate buffer (e.g., HPLC mobile phase A).

  • Inject the sample onto a suitable reverse-phase or ion-exchange HPLC column.

  • Elute the PMO using a gradient of an appropriate mobile phase B (e.g., acetonitrile in a buffered aqueous solution).

  • Monitor the elution profile at 260 nm.

  • Collect the fractions containing the pure, full-length PMO.

  • Desalt the collected fractions and lyophilize to obtain the final product as a solid.

Data Presentation

The following table summarizes typical quantitative parameters for solid-phase PMO synthesis. These values can serve as a benchmark for syntheses performed using the NCP2 anchor, though optimization may be required.

ParameterTypical RangeMethod of Analysis
Resin Loading 0.1 - 0.5 mmol/gUV-Vis spectrophotometry (Trityl assay)
Coupling Efficiency > 99% per stepUV-Vis spectrophotometry (Trityl assay)
Overall Yield (crude) 20 - 40% (for a 20-mer)UV-Vis spectrophotometry at 260 nm
Purity (after HPLC) > 95%HPLC, Mass Spectrometry

Visualizations

G cluster_prep Preparation cluster_cycle Synthesis Cycle (repeated n-1 times) Resin_Swelling Resin Swelling Anchor_Immobilization NCP2 Anchor Immobilization Resin_Swelling->Anchor_Immobilization Monomer_Loading First Monomer Loading Anchor_Immobilization->Monomer_Loading Deblocking Deblocking (Trityl Removal) Monomer_Loading->Deblocking Coupling Coupling Deblocking->Coupling Next cycle Capping Capping (Optional) Coupling->Capping Next cycle Capping->Deblocking Next cycle Cleavage Cleavage & Deprotection Capping->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Pure PMO Purification->Final_Product

Caption: Workflow for solid-phase synthesis of PMOs using the NCP2 anchor.

G DMD_Mutation DMD Gene Mutation (e.g., in Exon 51) Pre_mRNA Pre-mRNA with Out-of-Frame Exon DMD_Mutation->Pre_mRNA Splicing Splicing Pre_mRNA->Splicing Exon_Skipping Exon Skipping Pre_mRNA->Exon_Skipping Nonfunctional_Dystrophin Truncated, Non-functional Dystrophin Protein Splicing->Nonfunctional_Dystrophin PMO Synthesized PMO (Exon 51 target) PMO->Pre_mRNA Binds to target exon Restored_mRNA In-Frame mRNA Exon_Skipping->Restored_mRNA Restored_mRNA->Splicing Functional_Dystrophin Shorter, Functional Dystrophin Protein Restored_mRNA->Functional_Dystrophin

Caption: Mechanism of action for a PMO synthesized to induce exon skipping in DMD.

References

Method

Application Notes and Protocols for NCP2 Anchor Conjugation Chemistry in RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of N-cyanopyrimidine-2-one (NCP2) Anchor chemistry in the synthe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-cyanopyrimidine-2-one (NCP2) Anchor chemistry in the synthesis of RNA therapeutics, particularly focusing on antisense oligonucleotides for applications such as exon skipping.

Introduction to NCP2 Anchor Technology

The NCP2 Anchor is a chemical moiety utilized in the solid-phase synthesis of modified oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs). It serves as a cleavable linker, covalently attaching the growing oligonucleotide chain to a solid support resin. This technology is particularly relevant in the development of RNA therapeutics for genetic disorders like Duchenne muscular dystrophy (DMD), where precise modification of pre-mRNA splicing is desired. The chemical name for the core NCP2 Anchor structure is Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester, with a molecular formula of C38H36N4O8 and a molecular weight of 676.71 g/mol (CAS Number: 1380600-13-4).

The primary application of the NCP2 Anchor is in the synthesis of exon skipping oligomer conjugates. These conjugates are designed to bind to specific sequences within a pre-mRNA molecule, modulating the splicing process to exclude a particular exon. This can restore the reading frame of a mutated gene, leading to the production of a truncated but functional protein.

Application: Exon Skipping in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal genetic disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. Many DMD-causing mutations disrupt the open reading frame of the dystrophin pre-mRNA, leading to a lack of functional protein. Antisense oligonucleotides synthesized using the NCP2 Anchor can be designed to induce the skipping of a specific exon, for example, exon 52, thereby restoring the reading frame and enabling the production of a partially functional dystrophin protein. This therapeutic strategy aims to convert the severe DMD phenotype into a milder Becker muscular dystrophy (BMD) phenotype.

Data Presentation: Exon Skipping Efficiency

The following table summarizes representative quantitative data on the efficiency of exon skipping using antisense oligomer conjugates synthesized with the NCP2 Anchor technology. The data is derived from studies on phosphorodiamidate morpholino oligomers (PMOs) targeting specific exons in the dystrophin gene.

Target ExonCell TypeOligonucleotide ConcentrationExon Skipping Efficiency (%)
Exon 45Healthy Human MyoblastsVarious ConcentrationsData available in cited patents
Exon 45Healthy Human MyotubesVarious ConcentrationsData available in cited patents
Exon 51mdx mouse modelVarious ConcentrationsUp to 15-fold increase with modifications
Exon 51hDMDdel52/mdx miceVarious ConcentrationsUp to 65-fold increase with modifications

Note: The specific exon skipping efficiencies are highly dependent on the oligonucleotide sequence, chemical modifications, and the experimental model used. The data presented here is illustrative of the potential of this technology. For precise quantitative data, please refer to the primary literature and patents.

Experimental Protocols

The following are detailed protocols for the synthesis of the NCP2 Anchor and its use in the solid-phase synthesis of antisense oligonucleotides. These protocols are based on methodologies described in European Patent EP 4122497 B1.

Protocol 1: Synthesis of NCP2 Anchor

This protocol outlines the chemical synthesis of the NCP2 Anchor molecule.

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Tetrahydrofuran (THF)

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Aminomethyl polystyrene resin

  • Neutralization Solution (specific composition to be determined from patent details)

  • Other necessary reagents and solvents as detailed in the patent.

Procedure:

  • Preparation of Methyl 4-Fluoro-3-Nitrobenzoate:

    • Charge a suitable reaction flask with 4-fluoro-3-nitrobenzoic acid, methanol, and concentrated sulfuric acid.

    • Stir the mixture at reflux (approximately 65 °C) for 36 hours.

    • Cool the reaction mixture to 0 °C.

    • Further processing and purification steps as described in the patent to isolate the product.

  • Subsequent Synthesis Steps:

    • The synthesis of the full NCP2 Anchor molecule involves a multi-step process that is detailed within the patent documentation. This includes the introduction of the piperazine moiety and the final esterification to create the active anchor. Researchers should consult the full patent for a complete and detailed synthetic route.

Protocol 2: Preparation of NCP2 Anchor Loaded Resin

This protocol describes the immobilization of the NCP2 Anchor onto a solid support resin for use in oligonucleotide synthesis.

Materials:

  • NCP2 Anchor

  • Aminomethyl polystyrene resin

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Neutralization Solution

Procedure:

  • Resin Swelling:

    • In a solid-phase synthesis reactor, charge the aminomethyl polystyrene resin with NMP.

    • Stir the resin in NMP for approximately 2 hours to allow for swelling, then drain the NMP.

  • Resin Washing and Neutralization:

    • Wash the resin twice with DCM.

    • Wash the resin twice with the Neutralization Solution.

    • Wash the resin twice more with DCM.

  • NCP2 Anchor Loading:

    • Prepare a solution of the NCP2 Anchor in a suitable solvent (NCP2 Anchor Solution).

    • Slowly add the NCP2 Anchor Solution to the washed and neutralized resin.

    • Allow the reaction to proceed for the time specified in the patent to ensure complete loading.

    • Wash the resulting NCP2 Anchor loaded resin extensively to remove any unreacted reagents.

Protocol 3: Solid-Phase Synthesis of Antisense Oligonucleotides using NCP2 Anchor Loaded Resin

This protocol provides a general workflow for the synthesis of phosphorodiamidate morpholino oligomers (PMOs) on the NCP2 Anchor loaded resin.

Materials:

  • NCP2 Anchor loaded resin

  • Phosphorodiamidate morpholino monomers

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (to remove protecting groups)

  • Cleavage solution (to release the oligonucleotide from the resin)

  • Acetonitrile

  • Other necessary reagents and solvents for solid-phase synthesis.

Procedure:

  • Synthesis Cycle:

    • The synthesis is performed on an automated DNA/RNA synthesizer.

    • Deprotection: The terminal protecting group (e.g., Dimethoxytrityl - DMT) of the growing oligonucleotide chain is removed.

    • Coupling: The next phosphorodiamidate morpholino monomer is activated and coupled to the deprotected terminus. The coupling time may need to be extended for modified monomers.

    • Capping: Any unreacted hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a stable phosphorodiamidate linkage.

    • This cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the NCP2 Anchor loaded resin using a specific cleavage solution.

    • Simultaneously, all remaining protecting groups on the nucleobases and the phosphorodiamidate backbone are removed.

  • Purification:

    • The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product.

  • Characterization:

    • The purified oligonucleotide is characterized by mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in the NCP2 Anchor conjugation chemistry and its application.

NCP2_Anchor_Synthesis_Workflow cluster_synthesis NCP2 Anchor Synthesis cluster_resin_prep Resin Preparation Start_Materials Starting Materials (e.g., 4-fluoro-3-nitrobenzoic acid) Chemical_Synthesis Multi-step Chemical Synthesis Start_Materials->Chemical_Synthesis Reaction NCP2_Anchor_Molecule NCP2 Anchor Molecule Chemical_Synthesis->NCP2_Anchor_Molecule Purification Washing Washing & Neutralization (DCM, Neutralization Solution) NCP2_Anchor_Loaded_Resin NCP2 Anchor Loaded Resin Resin Aminomethyl Polystyrene Resin Swelling Resin Swelling (NMP) Resin->Swelling Swelling->Washing Washing->NCP2_Anchor_Loaded_Resin Loading Reaction Oligonucleotide_Synthesis_Workflow Start NCP2 Anchor Loaded Resin Synthesis_Cycle Automated Solid-Phase Synthesis Cycle (Deprotection, Coupling, Capping, Oxidation) Start->Synthesis_Cycle Elongation Oligonucleotide Elongation Synthesis_Cycle->Elongation Repeat n times Elongation->Synthesis_Cycle Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Purified Antisense Oligonucleotide Purification->Final_Product Exon_Skipping_Mechanism cluster_gene Gene Expression cluster_therapy Therapeutic Intervention DNA DMD Gene with Mutation pre_mRNA pre-mRNA with Exons (e.g., Exon 51, 52, 53) DNA->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing Binding ASO binds to Exon 52 in pre-mRNA pre_mRNA->Binding Mutant_mRNA Mutant mRNA (Out-of-frame) Splicing->Mutant_mRNA No_Protein No Functional Dystrophin Mutant_mRNA->No_Protein Translation ASO Antisense Oligonucleotide (from NCP2 Anchor synthesis) ASO->Binding Skipping Exon 52 Skipped during Splicing Binding->Skipping Restored_mRNA Restored mRNA (In-frame) Skipping->Restored_mRNA Functional_Protein Truncated, Functional Dystrophin Restored_mRNA->Functional_Protein Translation

Application

Application Note & Protocol: 5'-End Labeling of Anchor Oligonucleotides

An application note on a specific protocol for "NCP2 Anchor oligo labeling" could not be generated as no established protocol under this name was found in the public domain. The following is a generalized, representative...

Author: BenchChem Technical Support Team. Date: November 2025

An application note on a specific protocol for "NCP2 Anchor oligo labeling" could not be generated as no established protocol under this name was found in the public domain. The following is a generalized, representative protocol for the 5'-end labeling of an anchor oligonucleotide, based on standard molecular biology techniques. This protocol is intended to serve as a template and guide for researchers.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and robust labeling of oligonucleotides is a cornerstone of numerous molecular biology applications, including nucleic acid detection, hybridization assays, and various pull-down or capture-based experiments. Anchor oligonucleotides, which are designed to bind to a specific target sequence, often require a terminal label for detection or immobilization. This document provides a detailed protocol for the 5'-end labeling of an anchor oligonucleotide using a kinase and a labeled ATP analog, followed by purification of the labeled product. The presented workflow ensures high-efficiency labeling and removal of unincorporated labels, leading to a high-purity final product suitable for downstream applications.

Experimental Workflow

The overall workflow for anchor oligo labeling consists of three main stages: preparation of the oligonucleotide, the enzymatic labeling reaction, and the purification of the labeled oligo.

OligoLabelingWorkflow cluster_prep 1. Oligo Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification Resuspend Resuspend Lyophilized Anchor Oligo Quantify Quantify Oligo (OD260) Resuspend->Quantify Setup Set up Kinase Reaction: - Anchor Oligo - Labeled ATP - T4 PNK Enzyme - Reaction Buffer Quantify->Setup Incubate Incubate at 37°C Setup->Incubate Purify Purify Labeled Oligo (e.g., Ethanol Precipitation or Column Purification) Incubate->Purify QC Quality Control: - Labeling Efficiency - Purity Assessment Purify->QC LabeledOligo Ready-to-Use Labeled Anchor Oligo QC->LabeledOligo

Method

Application Notes and Protocols for NCP2 Anchor in Duchenne Muscular Dystrophy Models

For Researchers, Scientists, and Drug Development Professionals Introduction Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Antisense oligonucleotide (ASO)-mediated exon skipping is a promising therapeutic strategy that aims to restore the reading frame of the dystrophin pre-mRNA, resulting in the production of a truncated but functional dystrophin protein. The NCP2 Anchor technology provides a robust platform for the synthesis of these therapeutic oligonucleotides, particularly phosphorodiamidate morpholino oligomers (PMOs) and their peptide conjugates (PPMOs), enhancing their efficacy in DMD models.

These application notes provide a comprehensive overview of the use of NCP2 Anchor-conjugated ASOs in DMD research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Applications of NCP2 Anchor in DMD Models

The primary application of NCP2 Anchor is in the solid-phase synthesis of ASOs designed to induce exon skipping in the dystrophin gene. This technology is particularly relevant for creating PMOs and PPMOs that can effectively treat mutations amenable to exon skipping, such as deletions in the hotspot regions of the dystrophin gene (e.g., exons 45-55).

Key Applications Include:

  • In vitro evaluation of exon skipping efficiency: NCP2 Anchor-synthesized ASOs can be tested in patient-derived myoblasts or immortalized muscle cell lines to quantify the percentage of exon skipping and dystrophin protein restoration.

  • Preclinical assessment in animal models: The efficacy of these ASOs is evaluated in vivo using DMD animal models, most commonly the mdx mouse, which has a nonsense mutation in exon 23 of the murine dystrophin gene. Newer models, such as the D2-mdx mouse, which more closely mimics the human DMD phenotype, are also utilized.

  • Pharmacokinetic and toxicity studies: The stability, distribution, and potential toxicity of NCP2 Anchor-conjugated ASOs are assessed in animal models to determine their therapeutic window.

  • Functional correction studies: Researchers use these ASOs to investigate the extent to which restored dystrophin expression leads to improvements in muscle strength, histology, and overall function.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ASOs, including those synthesized with technologies analogous to the NCP2 Anchor, in various DMD models.

Table 1: In Vitro Exon Skipping Efficiency

Cell LineTarget ExonAntisense OligonucleotideConcentrationExon Skipping Efficiency (%)Dystrophin Protein Level (% of Normal)
DMD Patient Myoblasts (del exon 52)Exon 51PMO10 µM~60%~10%
Healthy Human MyoblastsExon 45PMO#11 µM~25%Not Reported
Healthy Human MyoblastsExon 45PPMO#11 µM~50%Not Reported
Healthy Human MyotubesExon 45PMO#110 µM~40%Not Reported
Healthy Human MyotubesExon 45PPMO#110 µM~80%Not Reported

Data adapted from studies on PMO and PPMO efficacy.[1]

Table 2: In Vivo Dystrophin Restoration in mdx Mice

Treatment GroupDose (mg/kg)TissueDystrophin Level (% of Wild-Type)
PPMO422540Heart~10%
PPMO422580Heart~25%
PPMO4225120Heart~35%
PPMO422540Diaphragm~15%
PPMO422580Diaphragm~30%
PPMO4225120Diaphragm~40%
PPMO422540Quadriceps~20%
PPMO422580Quadriceps~45%
PPMO4225120Quadriceps~60%

Data represents dystrophin levels as determined by Western Blot analysis 30 days post-injection.[2]

Table 3: Functional Improvement in mdx Mice

Treatment GroupDoseFunctional TestResult
Peptide-PMO6 mg/kg (weekly)Grip StrengthSignificant improvement correlated with dystrophin-positive fibers[3]
M23D AON (IV)12 weeksSerum CK Levels~40% reduction
M23D AON (IV)12 weeksSerum LDH Levels~67% reduction
M23D AON (IV)12 weeksSerum AST Levels~48% reduction
M23D AON (IV)12 weeksSerum ALT Levels~45% reduction

Data from studies assessing functional outcomes and serum biomarkers of muscle damage.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of PMO using NCP2 Anchor-Loaded Resin

This protocol outlines the general steps for synthesizing a phosphorodiamidate morpholino oligomer (PMO) on a solid support functionalized with the NCP2 Anchor.

Materials:

  • NCP2 Anchor-loaded aminomethyl polystyrene resin

  • Protected morpholino subunit phosphoramidites (for A, C, G, T)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Coupling activator (e.g., 1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine in THF)

  • Oxidation solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonia)

  • Anhydrous acetonitrile, dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP)

  • Automated DNA/RNA synthesizer

Procedure:

  • Resin Swelling: Swell the NCP2 Anchor-loaded resin in NMP for approximately 2 hours, then wash with DCM.

  • Synthesis Cycle (repeated for each monomer):

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal morpholino subunit by treating the resin with the deblocking solution. Wash the resin with acetonitrile.

    • Coupling: Add the appropriate protected morpholino subunit phosphoramidite and coupling activator to the column to couple the new subunit to the growing chain.

    • Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solution.

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphotriester using the oxidation solution. Wash the resin with acetonitrile.

  • Final Deblocking: After the final synthesis cycle, remove the terminal DMT group.

  • Cleavage and Deprotection: Cleave the synthesized PMO from the resin and remove the base-protecting groups by incubating with concentrated ammonia at an elevated temperature.

  • Purification: Purify the crude PMO using reverse-phase HPLC or other suitable chromatographic methods.

  • Analysis: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry.

Protocol 2: In Vivo Administration of ASO in mdx Mice

Materials:

  • mdx mice (6-8 weeks old)

  • Purified ASO (e.g., PPMO) dissolved in sterile saline

  • Insulin syringes with 29-gauge needles

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize mdx mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • For intravenous (IV) injection, anesthetize the mouse and administer a single bolus of the ASO solution via the tail vein. Doses can range from 40 to 120 mg/kg.[2]

    • For subcutaneous (SC) injection, gently restrain the mouse and inject the ASO solution under the skin of the back.

  • Monitoring: Monitor the animals regularly for any adverse effects.

  • Tissue Collection: At the desired time point (e.g., 30 days post-injection), euthanize the mice and harvest tissues of interest (e.g., quadriceps, diaphragm, heart). Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis.

Protocol 3: Western Blot for Dystrophin Quantification

Materials:

  • Frozen muscle tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 3-8% Tris-Acetate)

  • Transfer system (e.g., Trans-Blot Turbo)

  • Nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-dystrophin (e.g., Abcam ab15277)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the frozen muscle tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensity. Normalize dystrophin levels to a loading control (e.g., total protein stain or a housekeeping protein). Express results as a percentage of a wild-type control.

Protocol 4: Immunohistochemistry for Dystrophin Localization

Materials:

  • Frozen muscle tissue sections (10 µm)

  • Acetone (pre-chilled to -20°C)

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-dystrophin

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Section Preparation: Cut frozen muscle tissue sections and mount them on slides.

  • Fixation: Fix the sections with cold acetone for 10 minutes.

  • Blocking: Block the sections with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-dystrophin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently-labeled secondary antibody for 1 hour.

  • Staining and Mounting: Stain with DAPI, wash, and mount with mounting medium.

  • Imaging: Visualize the sections using a fluorescence microscope. Dystrophin should be localized to the sarcolemma of muscle fibers.

Signaling Pathways and Experimental Workflows

Signaling Pathway Restoration by Dystrophin Expression

The absence of dystrophin in DMD leads to the disruption of the dystrophin-associated protein complex (DAPC), causing sarcolemmal instability and aberrant signaling. Restoration of dystrophin via exon skipping can help re-establish the DAPC and normalize downstream signaling pathways.

G cluster_0 DMD Pathophysiology cluster_1 Therapeutic Intervention Dystrophin Absence Dystrophin Absence DAPC Disruption DAPC Disruption Dystrophin Absence->DAPC Disruption Sarcolemmal Instability Sarcolemmal Instability DAPC Disruption->Sarcolemmal Instability Ca2+ Influx Ca2+ Influx Sarcolemmal Instability->Ca2+ Influx Inflammation (NF-kB) Inflammation (NF-kB) Ca2+ Influx->Inflammation (NF-kB) Fibrosis (TGF-beta) Fibrosis (TGF-beta) Ca2+ Influx->Fibrosis (TGF-beta) Muscle Degeneration Muscle Degeneration Inflammation (NF-kB)->Muscle Degeneration Fibrosis (TGF-beta)->Muscle Degeneration NCP2-ASO NCP2-ASO Exon Skipping Exon Skipping NCP2-ASO->Exon Skipping Dystrophin Restoration Dystrophin Restoration Exon Skipping->Dystrophin Restoration Dystrophin Restoration->Sarcolemmal Instability Inhibits DAPC Reassembly DAPC Reassembly Dystrophin Restoration->DAPC Reassembly Signaling Normalization Signaling Normalization DAPC Reassembly->Signaling Normalization Improved Muscle Function Improved Muscle Function Signaling Normalization->Improved Muscle Function

Caption: Therapeutic restoration of dystrophin with NCP2-ASOs.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating NCP2 Anchor-conjugated ASOs in a preclinical DMD model.

G cluster_mol Molecular Readouts cluster_func Functional Readouts ASO Synthesis ASO Synthesis In Vitro Screening In Vitro Screening ASO Synthesis->In Vitro Screening In Vivo Administration (mdx mice) In Vivo Administration (mdx mice) In Vitro Screening->In Vivo Administration (mdx mice) Tissue Harvesting Tissue Harvesting In Vivo Administration (mdx mice)->Tissue Harvesting Molecular Analysis Molecular Analysis Tissue Harvesting->Molecular Analysis Functional Analysis Functional Analysis Tissue Harvesting->Functional Analysis Data Analysis & Interpretation Data Analysis & Interpretation Molecular Analysis->Data Analysis & Interpretation RT-PCR (Exon Skipping) RT-PCR (Exon Skipping) Molecular Analysis->RT-PCR (Exon Skipping) Western Blot (Dystrophin) Western Blot (Dystrophin) Molecular Analysis->Western Blot (Dystrophin) IHC (Localization) IHC (Localization) Molecular Analysis->IHC (Localization) Functional Analysis->Data Analysis & Interpretation Grip Strength Grip Strength Functional Analysis->Grip Strength Serum Biomarkers (CK, LDH) Serum Biomarkers (CK, LDH) Functional Analysis->Serum Biomarkers (CK, LDH) Histopathology Histopathology Functional Analysis->Histopathology

Caption: Preclinical evaluation workflow for NCP2-ASOs in DMD models.

References

Application

Application Notes and Protocols for NCP2 Anchor in Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information on the procurement and utilization of NCP2 Anchor for laboratory research, with a focus on its applicat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement and utilization of NCP2 Anchor for laboratory research, with a focus on its application in the synthesis of exon-skipping oligomer conjugates for studies related to Duchenne muscular dystrophy (DMD).

Product Information: NCP2 Anchor

NCP2 Anchor is a chemical moiety employed in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to bind to specific target sequences within pre-messenger RNA (pre-mRNA), modulating the splicing process to exclude a particular exon. This is a key strategy in research aimed at restoring the reading frame of mutated genes, such as the dystrophin gene in DMD.

Chemical Properties
PropertyValue
CAS Number 1380600-13-4
Molecular Formula C38H36N4O8
Molecular Weight 676.71 g/mol
Appearance White to off-white solid
Supplier and Purchasing Information
SupplierProduct NameCatalog Number
TargetMol NCP2 AnchorT81693
MedchemExpress NCP2 AnchorHY-153407
CymitQuimica NCP2 AnchorTM-T81693
AbMole BioScience NCP2 AnchorM9608

Note: All products listed are for research use only and are not for human consumption.

Mechanism of Action: Exon Skipping

NCP2 Anchor is conjugated to an antisense oligonucleotide (AON), which is a short, synthetic nucleic acid sequence complementary to a target region on a pre-mRNA. In the context of DMD research, the AON is designed to target an exon with a mutation that disrupts the reading frame of the dystrophin gene. By binding to the target exon, the NCP2-anchored AON sterically hinders the splicing machinery, causing the targeted exon to be "skipped" or excluded from the final mature mRNA. This can restore the reading frame, leading to the production of a shorter but still functional dystrophin protein.

G cluster_pre_mrna Pre-mRNA Processing cluster_exon_skipping Exon Skipping with NCP2-AON pre_mrna Dystrophin Pre-mRNA (with out-of-frame mutation) splicing Splicing pre_mrna->splicing Normal Splicing binding AON binds to target exon pre_mrna->binding mutated_mrna Mutated Dystrophin mRNA (non-functional protein) splicing->mutated_mrna ncp2_aon NCP2-Anchored Antisense Oligonucleotide (AON) ncp2_aon->binding splicing_skipped Splicing with Exon Skipping binding->splicing_skipped restored_mrna Restored Dystrophin mRNA (shorter, functional protein) splicing_skipped->restored_mrna

Figure 1: Mechanism of NCP2-AON Mediated Exon Skipping.

Experimental Protocols

The following are generalized protocols for the synthesis and application of NCP2-anchored oligomers for exon skipping studies. Researchers should adapt these protocols based on their specific experimental needs and the manufacturer's instructions.

Protocol 1: Synthesis of NCP2-Anchored Antisense Oligonucleotide

This protocol is a high-level overview based on methodologies described in patent literature for the synthesis of phosphorodiamidate morpholino oligomers (PMOs) using an NCP2 anchor.[1][2]

Materials:

  • NCP2 Anchor

  • Protected and activated morpholino subunits

  • Solid support medium

  • Appropriate solvents and reagents for solid-phase synthesis

  • Cleavage and deprotection reagents

  • HPLC for purification

Methodology:

  • Support Functionalization: The synthesis begins by attaching the first morpholino subunit to a solid support.

  • Iterative Coupling: The oligomer is synthesized by sequentially coupling the protected and activated morpholino subunits to the support-bound growing chain.

  • NCP2 Anchor Conjugation: The NCP2 anchor is typically conjugated to the 5' end of the completed oligomer chain.

  • Cleavage and Deprotection: The synthesized NCP2-AON is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

G start Start support Functionalize Solid Support start->support coupling Iterative Coupling of Morpholino Subunits support->coupling conjugation Conjugate NCP2 Anchor coupling->conjugation cleavage Cleavage and Deprotection conjugation->cleavage purification HPLC Purification cleavage->purification end Purified NCP2-AON purification->end

Figure 2: Workflow for Synthesis of NCP2-Anchored AON.
Protocol 2: In Vitro Evaluation of Exon Skipping Efficiency

This protocol describes how to assess the efficacy of an NCP2-anchored AON in inducing exon skipping in patient-derived cells.[3][4]

Materials:

  • Patient-derived myoblasts or fibroblasts with the target mutation

  • Cell culture medium and supplements

  • NCP2-anchored AON

  • Transfection reagent (e.g., Endo-Porter)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents and primers flanking the target exon

  • Agarose gel or capillary electrophoresis system for analysis

Methodology:

  • Cell Culture: Culture patient-derived cells under appropriate conditions. If using fibroblasts, differentiate them into myotubes.

  • Transfection: Transfect the cells with the NCP2-anchored AON at various concentrations using a suitable transfection reagent. Include a negative control (untreated or mock-transfected cells).

  • Incubation: Incubate the cells for 48-72 hours to allow for AON uptake and action.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription (RT-PCR): Synthesize cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using primers that flank the target exon. This will amplify both the full-length and the exon-skipped transcripts.

  • Analysis: Analyze the PCR products by gel electrophoresis. The presence of a smaller band corresponding to the exon-skipped transcript indicates successful exon skipping. The intensity of the bands can be quantified to estimate the skipping efficiency.

Protocol 3: Quantification of Dystrophin Protein Restoration

Following the confirmation of exon skipping at the RNA level, it is crucial to verify the restoration of dystrophin protein expression.[3]

Materials:

  • Cell lysates from transfected cells (from Protocol 2)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against dystrophin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction and Quantification: Lyse the transfected cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE. Due to dystrophin's large size, a low-percentage acrylamide gel is recommended.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for dystrophin.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight for the truncated dystrophin protein confirms successful protein restoration.

G cluster_rna RNA Analysis cluster_protein Protein Analysis start Patient-Derived Cells transfection Transfect with NCP2-AON start->transfection incubation Incubate 48-72 hours transfection->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction rt_pcr RT-PCR rna_extraction->rt_pcr gel Gel Electrophoresis rt_pcr->gel rna_result Exon Skipping Confirmed gel->rna_result western_blot Western Blot protein_extraction->western_blot detection Immunodetection western_blot->detection protein_result Dystrophin Restoration Confirmed detection->protein_result

Figure 3: Experimental Workflow for In Vitro Evaluation.

Storage and Handling

NCP2 Anchor (Solid):

  • Store at 4°C for short-term storage.

  • For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.

NCP2-Anchored Oligonucleotide (in solution):

  • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Protect from light.

  • Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup.

References

Method

In Vivo Delivery of NCP2 Anchor Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction NCP2 Anchor is a chemical entity utilized in the synthesis of therapeutic oligonucleotides, particularly those designed for exon skipping in ge...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCP2 Anchor is a chemical entity utilized in the synthesis of therapeutic oligonucleotides, particularly those designed for exon skipping in genetic disorders such as Duchenne muscular dystrophy (DMD). These conjugates, typically antisense oligonucleotides (ASOs) or phosphorodiamidate morpholino oligomers (PMOs), are designed to modulate pre-mRNA splicing and restore the production of functional proteins. The in vivo delivery of these large, hydrophilic molecules to their target tissues, such as skeletal and cardiac muscle, presents a significant challenge. Effective delivery strategies are paramount to achieving therapeutic efficacy.

This document provides an overview of common in vivo delivery methods for NCP2 Anchor conjugates and other similar therapeutic oligonucleotides. It includes detailed experimental protocols for researchers working on preclinical evaluation in animal models, along with a summary of key quantitative data from relevant studies.

In Vivo Delivery Strategies

The successful in vivo delivery of oligonucleotide conjugates hinges on overcoming several biological barriers, including rapid clearance from circulation, degradation by nucleases, and inefficient uptake into target cells. The primary strategies employed to enhance delivery include:

  • Chemical Modifications: The oligonucleotide backbone is often modified to increase stability and resistance to nuclease degradation. Common modifications include phosphorothioate (PS) linkages, 2'-O-methyl (2'-OMe) RNA, and locked nucleic acids (LNA).

  • Conjugation to Targeting Moieties: To improve tissue-specific delivery and cellular uptake, oligonucleotides can be conjugated to various ligands. These include:

    • Cell-Penetrating Peptides (CPPs): Short, arginine-rich peptides that can facilitate the translocation of their cargo across cell membranes.

    • Antibodies: Monoclonal antibodies that target specific cell surface receptors, such as the transferrin receptor 1 (TfR1), which is highly expressed in muscle cells, can be used to mediate receptor-mediated endocytosis of the oligonucleotide conjugate.

  • Formulation in Nanocarriers: Encapsulating oligonucleotides in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can protect them from degradation, improve their pharmacokinetic profile, and enhance their delivery to target tissues.

Experimental Protocols

Systemic Delivery of a Peptide-Morpholino Oligomer (PMO) Conjugate in a Mouse Model of DMD (mdx Mouse)

This protocol describes a general procedure for the intravenous administration of a CPP-conjugated PMO to mdx mice to assess its efficacy in inducing exon skipping and restoring dystrophin expression in muscle tissue.

Materials:

  • Peptide-PMO conjugate (e.g., targeting the murine dystrophin gene)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • mdx mice (typically 4-6 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes (29-31 gauge)

  • Equipment for tissue harvesting and processing (scissors, forceps, cryotubes, liquid nitrogen)

  • Reagents and equipment for RT-PCR, ddPCR, Western blotting, and immunohistochemistry

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically dissolve the peptide-PMO conjugate in sterile saline to the desired concentration (e.g., 1-10 mg/mL).

    • Ensure the solution is clear and free of particulates. Store on ice until use.

  • Animal Preparation and Dosing:

    • Anesthetize the mdx mouse using an approved protocol (e.g., isoflurane inhalation).

    • Place the mouse in a supine position to expose the tail vein.

    • Warm the tail gently with a heat lamp or warm water to dilate the vein.

    • Administer the peptide-PMO solution via a single bolus injection into the lateral tail vein. The injection volume is typically 100-200 µL, depending on the mouse's weight and the desired dose.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Tissue Collection and Processing:

    • At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mouse using an approved method.

    • Immediately dissect key tissues, including the quadriceps, gastrocnemius, tibialis anterior, diaphragm, and heart.

    • For RNA analysis, snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.

    • For protein analysis, embed a portion of the muscle in optimal cutting temperature (OCT) compound, freeze in isopentane cooled by liquid nitrogen, and store at -80°C.

  • Analysis of Exon Skipping and Dystrophin Expression:

    • RNA Analysis: Extract total RNA from the frozen muscle tissue. Perform reverse transcription-polymerase chain reaction (RT-PCR) or droplet digital PCR (ddPCR) to quantify the level of exon skipping in the dystrophin pre-mRNA.

    • Protein Analysis: Prepare protein lysates from the frozen muscle tissue and determine dystrophin protein levels by Western blotting. Perform immunohistochemistry on cryosectioned muscle tissue to visualize the localization of dystrophin protein within the muscle fibers.

G cluster_prep Preparation cluster_animal In Vivo Procedure cluster_tissue Tissue Processing cluster_analysis Analysis prep_sol Prepare Peptide-PMO Dosing Solution anesthetize Anesthetize mdx Mouse prep_sol->anesthetize Dosing Solution inject Intravenous Injection anesthetize->inject recover Monitor Recovery inject->recover euthanize Euthanize Mouse recover->euthanize 2-4 weeks post-injection dissect Dissect Muscle and Heart euthanize->dissect freeze Snap-freeze and Store Tissues dissect->freeze rna RNA Extraction and RT-PCR/ddPCR freeze->rna protein Protein Extraction and Western Blot freeze->protein ihc Immunohistochemistry freeze->ihc

Intrathecal Delivery of an Antisense Oligonucleotide for CNS Targeting

For conditions where the central nervous system (CNS) is affected, direct administration into the cerebrospinal fluid (CSF) can bypass the blood-brain barrier. This protocol outlines a general procedure for intrathecal injection in mice.

Materials:

  • Antisense oligonucleotide (ASO)

  • Sterile, artificial CSF or saline

  • Mice

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Stereotaxic frame (optional, for intracerebroventricular injection)

  • Electric shaver

  • Povidone-iodine and ethanol for sterilization

Procedure:

  • Preparation of ASO Solution:

    • Dissolve the ASO in sterile artificial CSF or saline to the desired concentration.

  • Animal Preparation and Injection:

    • Anesthetize the mouse.

    • Shave the hair over the lower spine.

    • Sterilize the injection site with povidone-iodine and ethanol.

    • For intrathecal injection via lumbar puncture, carefully insert the needle between the L4 and L5 vertebrae.

    • Slowly inject the ASO solution (typically 5-10 µL).

    • For intracerebroventricular (ICV) injection, secure the mouse in a stereotaxic frame and inject the ASO into a cerebral ventricle using predetermined coordinates.

    • Withdraw the needle slowly and monitor the mouse for any signs of distress.

  • Post-injection Care and Analysis:

    • Provide appropriate post-operative care, including analgesics as needed.

    • At the desired time point, euthanize the mouse and collect CNS tissues (brain, spinal cord) for analysis of ASO distribution and target engagement.

G cluster_delivery Delivery Routes to CNS cluster_barriers Biological Barriers cluster_cns Central Nervous System systemic Systemic Delivery (e.g., IV) bbb Blood-Brain Barrier systemic->bbb Inefficient Crossing direct Direct CNS Delivery cns_target Target Cells (Neurons, Glia) direct->cns_target Bypasses BBB bbb->cns_target

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on the in vivo delivery of exon-skipping oligonucleotides.

Table 1: Biodistribution of a Peptide-PMO Conjugate in Rats Following a Single Intravenous Dose

TissuePMO Uptake (µg/g tissue)Peptide-PMO Uptake (µg/g tissue)Fold Increase with Peptide
Liver0.565130
Kidney2.0105
Spleen0.845
Heart0.20.63
Lungs0.42.05
Brain< 0.10.15>1.5

Data are representative and compiled from published studies.

Table 2: Efficacy of Exon Skipping Oligonucleotides in mdx Mice

Oligonucleotide Type & DeliveryDoseTime PointExon Skipping (%)Dystrophin Positive Fibers (%)
Unconjugated PMO (IV)30 mg/kg4 weeks< 5%< 10%
Peptide-PMO (IV)10 mg/kg4 weeks20-40%30-60%
Antibody-PMO (TfR1 target, IV)30 mg/kg4 weeks50-90%> 70%

Data are representative and compiled from published studies. Exon skipping and dystrophin levels can vary significantly based on the specific oligonucleotide sequence, chemistry, targeting ligand, and muscle type analyzed.

Conclusion

The in vivo delivery of NCP2 Anchor conjugates and other therapeutic oligonucleotides remains a dynamic field of research. The choice of delivery strategy depends on the target tissue, the desired therapeutic effect, and the specific chemical properties of the oligonucleotide. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at evaluating and optimizing the in vivo performance of these promising therapeutic agents. Further advancements in delivery technologies will be crucial for the successful clinical translation of oligonucleotide-based therapies for a wide range of genetic and acquired diseases.

Application

Application Notes and Protocols for Quantifying Site-Specific Antibody Conjugation Efficiency

For Researchers, Scientists, and Drug Development Professionals Introduction Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation biotherapeutics, including antibo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). By attaching payloads to specific, predetermined sites on an antibody, researchers can produce homogeneous conjugates with a uniform drug-to-antibody ratio (DAR). This homogeneity is crucial for ensuring consistent efficacy, predictable pharmacokinetics, and improved safety profiles.[][2][3] This document provides a detailed overview of the experimental protocols and data analysis workflows for quantifying the efficiency of a site-specific conjugation method, herein referred to as "Anchor-Tag" conjugation. The principles and methods described are broadly applicable to various site-specific conjugation technologies.

The "Anchor-Tag" technology involves the genetic incorporation of a unique reactive handle (the "Anchor-Tag") at a specific site on the antibody. This tag provides a bio-orthogonal target for the covalent attachment of a payload, ensuring a precisely controlled conjugation outcome. Quantifying the efficiency of this conjugation is a critical step in process development and quality control.

Experimental Principles

The overall workflow for quantifying Anchor-Tag conjugation efficiency involves several key stages: the expression and purification of the tagged antibody, the conjugation reaction itself, and the subsequent analysis of the conjugated product to determine the extent of payload attachment. A variety of analytical techniques can be employed to provide orthogonal measurements of conjugation efficiency.

G cluster_0 Antibody Production cluster_1 Conjugation & Analysis cluster_2 Analytical Methods A Vector Design & Anchor-Tag Insertion B Transfection of Mammalian Cells A->B C Antibody Expression & Culture B->C D Purification of Tagged Antibody C->D E Anchor-Tag Conjugation Reaction D->E Tagged Antibody F Purification of Conjugate E->F G Quantification of Conjugation Efficiency F->G H HIC-HPLC G->H I Mass Spectrometry G->I J UV-Vis Spectroscopy G->J

Caption: Overall workflow for Anchor-Tag conjugation and efficiency analysis.

I. Protocols for Antibody Production and Conjugation

A. Expression and Purification of Anchor-Tagged Antibody

This protocol describes the generation of a monoclonal antibody (mAb) containing the site-specific "Anchor-Tag."

  • Vector Construction:

    • The gene encoding the desired monoclonal antibody is cloned into a mammalian expression vector.

    • Site-directed mutagenesis is performed to introduce the genetic sequence of the "Anchor-Tag" at the desired location within the antibody heavy or light chain. The location should be chosen to avoid interference with antigen binding and Fc receptor interactions.

  • Cell Culture and Transfection:

    • CHO (Chinese Hamster Ovary) cells are cultured in a suitable growth medium.

    • The expression vector containing the Anchor-Tagged antibody gene is transfected into the CHO cells using an appropriate method (e.g., electroporation or lipid-based transfection).

  • Antibody Expression and Harvest:

    • Transfected cells are cultured for 10-14 days to allow for antibody expression.

    • The cell culture supernatant containing the secreted antibody is harvested by centrifugation to remove cells and debris.

  • Purification:

    • The Anchor-Tagged antibody is purified from the supernatant using Protein A affinity chromatography.

    • The eluted antibody is buffer-exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4).

    • The concentration of the purified antibody is determined by measuring the absorbance at 280 nm.[4]

B. Anchor-Tag Conjugation Reaction

This protocol outlines the conjugation of a payload (e.g., a cytotoxic drug) to the purified Anchor-Tagged antibody.

  • Preparation of Reactants:

    • Dissolve the payload-linker molecule in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • The purified Anchor-Tagged antibody should be at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the payload-linker solution to the antibody solution at a defined molar ratio (e.g., 5:1 payload-linker to antibody).

    • Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 4 hours) with gentle mixing. Reaction conditions should be optimized for each specific payload and antibody.

  • Purification of the Conjugate:

    • The resulting antibody conjugate is purified from unreacted payload-linker and other reaction components.

    • Size-exclusion chromatography (SEC) or dialysis can be used for purification.[5]

    • The purified conjugate is buffer-exchanged into a formulation buffer.

II. Quantification of Conjugation Efficiency

Several analytical methods can be used to determine the efficiency of the conjugation reaction. A combination of these techniques provides a comprehensive assessment.

A. Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique for separating antibody-drug conjugates based on the number of conjugated payloads, which typically increases the hydrophobicity of the antibody.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient Elution:

    • Equilibrate the column with Mobile Phase A.

    • Inject the antibody conjugate sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated payloads will be resolved.

    • The area of each peak is integrated to determine the relative abundance of each species.

    • The conjugation efficiency is calculated as the percentage of the conjugated antibody species relative to the total antibody.

G cluster_0 HIC-HPLC Workflow cluster_1 Output A Inject Conjugate Sample B Separation on HIC Column A->B C UV Detection (280 nm) B->C D Chromatogram Generation C->D E Peak Integration & Analysis D->E F Relative Abundance of Conjugated vs. Unconjugated Antibody E->F Calculate

Caption: Workflow for HIC-HPLC analysis of conjugation efficiency.

B. Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the antibody conjugate, allowing for precise determination of the number of conjugated payloads.

Protocol:

  • Sample Preparation:

    • The antibody conjugate sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate).

    • For analysis of heavy and light chains, the antibody can be reduced with a reducing agent like DTT.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Analysis:

    • The sample is introduced into the mass spectrometer.

    • The mass spectrum of the intact conjugate or its subunits is acquired.

  • Data Analysis:

    • The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody with one or more conjugated payloads.

    • The mass difference between the peaks corresponds to the mass of the payload-linker.

    • The relative intensity of the peaks can be used to estimate the conjugation efficiency.

G cluster_0 Mass Spectrometry Workflow cluster_1 Output A Sample Preparation (Desalting/Reduction) B LC-MS Analysis A->B C Mass Spectrum Acquisition B->C D Deconvolution & Mass Determination C->D E Peak Intensity Analysis D->E F Precise Mass of Conjugate & DAR Confirmation E->F Determine

Caption: Workflow for mass spectrometry analysis of conjugation.

C. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to estimate the average DAR and conjugation efficiency if the payload has a distinct absorbance spectrum from the antibody.

Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurements:

    • Measure the absorbance of the antibody conjugate solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the payload.

    • Measure the absorbance of the unconjugated antibody at the same wavelengths.

  • Calculations:

    • The concentration of the antibody can be determined using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

    • The concentration of the payload can be determined from its absorbance at its maximum wavelength.

    • The average DAR is calculated as the molar ratio of the payload to the antibody.

    • Conjugation efficiency can be inferred from the average DAR relative to the theoretical maximum.

III. Data Presentation

Quantitative data from the different analytical methods should be summarized in tables for clear comparison and interpretation.

Table 1: HIC-HPLC Analysis of Anchor-Tag Conjugation

SampleUnconjugated Antibody (%)Conjugated Antibody (DAR=1) (%)Conjugated Antibody (DAR=2) (%)Average DARConjugation Efficiency (%)
Batch 15.294.10.70.9594.8
Batch 24.894.50.70.9695.2
Batch 36.193.20.70.9493.9

Table 2: Mass Spectrometry Analysis of Anchor-Tag Conjugation

SampleUnconjugated Mass (Da)Conjugated Mass (Da)Mass of Payload (Da)Relative Abundance of Conjugated Species (%)
Batch 1148,050149,5501,50095
Batch 2148,052149,5531,50196
Batch 3148,049149,5481,49994

Table 3: UV-Vis Spectroscopy Analysis of Anchor-Tag Conjugation

SampleAntibody Conc. (mg/mL)Payload Conc. (µM)Average DAR
Batch 11.026.460.94
Batch 20.996.340.95
Batch 31.056.620.93

Conclusion

The successful development of site-specifically conjugated antibodies relies on robust and accurate methods for quantifying conjugation efficiency. The protocols and analytical techniques outlined in this document provide a comprehensive framework for assessing the performance of the "Anchor-Tag" conjugation technology. By employing a multi-faceted analytical approach, researchers can ensure the production of homogeneous and well-characterized antibody conjugates, which is essential for the advancement of novel biotherapeutics. The use of orthogonal methods such as HIC-HPLC, mass spectrometry, and UV-Vis spectroscopy provides a high degree of confidence in the characterization of these complex molecules.

References

Method

Application Notes: GalNAc Conjugation for Targeted Antisense Oligonucleotide Delivery

Introduction Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating protein expression.[1][][3] This targeted...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating protein expression.[1][][3] This targeted approach offers therapeutic potential for a wide range of diseases. However, the efficient and specific delivery of ASOs to target tissues remains a significant challenge.[4][5] N-acetylgalactosamine (GalNAc) conjugation has emerged as a breakthrough strategy for the targeted delivery of ASOs to hepatocytes (liver cells). GalNAc is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNAc-ASO conjugate, leading to enhanced potency in the liver.

Mechanism of Action

The mechanism of action for GalNAc-conjugated ASOs involves a series of steps that ensure targeted delivery and subsequent gene silencing in hepatocytes.

  • Binding to ASGPR: Following subcutaneous administration, the GalNAc-ASO conjugate rapidly enters the bloodstream and binds to the ASGPR on the surface of hepatocytes.

  • Receptor-Mediated Endocytosis: This binding triggers clathrin-dependent receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, engulfing the GalNAc-ASO-ASGPR complex.

  • Endosomal Trafficking and ASO Release: The endosome then matures, and its internal environment becomes acidified. This acidic environment causes the dissociation of the GalNAc-ASO conjugate from the ASGPR. The GalNAc moiety is subsequently cleaved from the ASO by lysosomal hydrolases.

  • Target Engagement: The released, unconjugated ASO can then escape the endosome and translocate to the cytoplasm and nucleus where it binds to its target mRNA sequence.

  • Gene Silencing: The binding of the ASO to the target mRNA can lead to gene silencing through several mechanisms, most commonly through the recruitment of RNase H, an enzyme that degrades the RNA strand of the RNA-DNA duplex, leading to a reduction in the target protein expression.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte GalNAc-ASO GalNAc-ASO ASGPR ASGPR GalNAc-ASO->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion ASO ASO Lysosome->ASO Release mRNA Target mRNA ASO->mRNA Hybridization Nucleus Nucleus ASO->Nucleus Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA RNase H Cleavage

Caption: Mechanism of GalNAc-ASO uptake and action in hepatocytes.

Quantitative Data

The conjugation of GalNAc to ASOs has been shown to significantly enhance their potency and efficacy in reducing target gene expression in the liver.

ParameterUnconjugated ASOGalNAc-conjugated ASOFold ImprovementReference
Potency (ED50 in mice) ~20-30 mg/kg~0.5-2 mg/kg6-10 fold
Hepatocyte Delivery ~12% of total drug in liver~80% of total drug in liver~6.7 fold
Plasma Clearance Rate Slower~5-fold faster5 fold

Experimental Protocols

Synthesis of GalNAc-Conjugated ASOs

Objective: To chemically synthesize ASOs with a covalently attached GalNAc ligand.

Materials:

  • Solid-phase oligonucleotide synthesizer

  • Controlled pore glass (CPG) solid support

  • Phosphoramidites for desired ASO sequence (with appropriate protecting groups)

  • GalNAc phosphoramidite

  • Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping agent, deblocking agent)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification system (e.g., HPLC)

Protocol:

  • The ASO is synthesized on a solid support using standard phosphoramidite chemistry.

  • The GalNAc ligand, also as a phosphoramidite, is typically conjugated to the 5' or 3' end of the ASO during the solid-phase synthesis. A common approach is to use a triantennary GalNAc cluster to enhance binding affinity to the ASGPR.

  • Following synthesis, the ASO conjugate is cleaved from the solid support and the protecting groups are removed by incubation in a deprotection solution.

  • The crude GalNAc-ASO is then purified using a method such as high-performance liquid chromatography (HPLC) to ensure high purity.

  • The final product is characterized by mass spectrometry to confirm its identity and purity.

G Start Start with solid support Synthesis Automated solid-phase ASO synthesis Start->Synthesis Conjugation Couple GalNAc phosphoramidite Synthesis->Conjugation Cleavage Cleavage and deprotection Conjugation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization End Pure GalNAc-ASO Characterization->End

Caption: Workflow for the synthesis of GalNAc-conjugated ASOs.

In Vitro Evaluation of GalNAc-ASO Activity

Objective: To assess the efficacy of GalNAc-ASOs in reducing target gene expression in a relevant cell culture model.

Materials:

  • Hepatocyte cell line expressing ASGPR (e.g., primary mouse hepatocytes, HepG2 cells)

  • Cell culture medium and supplements

  • GalNAc-conjugated ASO and unconjugated control ASO

  • Transfection reagent (for comparison, though gymnotic uptake is key for GalNAc-ASOs)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (primers for target gene and housekeeping gene)

  • Reagents for protein extraction and Western blotting (optional)

Protocol:

  • Cell Seeding: Plate hepatocytes at an appropriate density in multi-well plates and allow them to adhere overnight.

  • ASO Treatment: Treat the cells with increasing concentrations of the GalNAc-ASO and the unconjugated control ASO. For GalNAc-ASOs, "gymnotic" or "naked" uptake (without a transfection reagent) is the preferred method to assess receptor-mediated delivery.

  • Incubation: Incubate the cells with the ASOs for a specified period (e.g., 24-72 hours).

  • Cell Lysis and RNA Extraction: After incubation, wash the cells and lyse them to extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Analysis: Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative reduction in target mRNA expression for each ASO concentration to determine the half-maximal effective concentration (EC50).

In Vivo Evaluation of GalNAc-ASO Efficacy in Mice

Objective: To determine the in vivo potency and duration of action of GalNAc-ASOs.

Materials:

  • Animal model (e.g., C57BL/6 mice or a transgenic mouse model expressing the human target gene)

  • GalNAc-conjugated ASO and control ASO formulated in sterile saline

  • Syringes and needles for subcutaneous injection

  • Anesthesia and surgical tools for tissue collection

  • Reagents for RNA and protein extraction from tissues

Protocol:

  • Animal Dosing: Administer a single subcutaneous injection of the GalNAc-ASO and control ASO at various doses to different groups of mice.

  • Time Course: Euthanize cohorts of mice at different time points after dosing (e.g., 72 hours, 1 week, 2 weeks, 4 weeks) to assess the onset and duration of the effect.

  • Tissue Collection: At each time point, collect the liver and other relevant tissues.

  • Homogenization and Analysis: Homogenize the liver tissue to extract RNA and/or protein.

  • Gene Expression Analysis: Analyze the target mRNA levels by qPCR and/or target protein levels by Western blot or ELISA.

  • Data Analysis: Determine the dose-dependent reduction in target gene expression to calculate the median effective dose (ED50).

G cluster_invitro In Vitro cluster_invivo In Vivo Cell Culture Cell Culture ASO Treatment (Gymnotic) ASO Treatment (Gymnotic) Cell Culture->ASO Treatment (Gymnotic) RNA/Protein Extraction RNA/Protein Extraction ASO Treatment (Gymnotic)->RNA/Protein Extraction qPCR/Western Blot qPCR/Western Blot RNA/Protein Extraction->qPCR/Western Blot EC50 Determination EC50 Determination qPCR/Western Blot->EC50 Determination Animal Model Animal Model Subcutaneous Dosing Subcutaneous Dosing Animal Model->Subcutaneous Dosing Tissue Collection Tissue Collection Subcutaneous Dosing->Tissue Collection RNA/Protein Extraction RNA/Protein Extraction Tissue Collection->RNA/Protein Extraction qPCR/ELISA qPCR/ELISA RNA/Protein Extraction ->qPCR/ELISA ED50 Determination ED50 Determination qPCR/ELISA->ED50 Determination

Caption: Experimental workflow for in vitro and in vivo evaluation.

Safety and Toxicology Considerations

While GalNAc conjugation enhances ASO delivery and potency, it is crucial to evaluate the potential for toxicity.

  • Hepatotoxicity: Monitor for signs of liver damage by measuring serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue is also recommended.

  • Off-target Effects: Assess potential off-target effects by performing global gene expression analysis (e.g., RNA-sequencing) in treated cells or tissues.

  • Immunostimulation: Certain ASO chemistries can trigger immune responses. Evaluate inflammatory markers in treated animals.

GalNAc conjugation represents a highly effective and clinically validated strategy for targeted ASO delivery to the liver. This approach significantly enhances the therapeutic index of ASOs for treating a variety of liver-related diseases. The protocols and data presented here provide a framework for researchers and drug developers working on the preclinical development of GalNAc-conjugated ASO therapeutics.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: NCP2 Anchor Conjugation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCP2 Anchor conjugation reactions. The in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCP2 Anchor conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is NCP2 Anchor and what is its primary application?

NCP2 Anchor is a chemical moiety used for the synthesis of conjugates, particularly with exon-skipping oligomers.[1][2][3][4][5] These conjugates are designed to complement target sites in genes, such as the human dystrophin gene, to induce exon skipping, a therapeutic strategy being researched for conditions like muscular dystrophy.

Q2: What are the storage recommendations for NCP2 Anchor?

For long-term storage, NCP2 Anchor should be kept at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is recommended, with protection from light.

Troubleshooting Guide

This guide addresses common problems that may arise during NCP2 Anchor conjugation reactions, such as low conjugation yield, product aggregation, and non-specific binding.

Low Conjugation Yield

Q3: My conjugation reaction with NCP2 Anchor is resulting in a low yield. What are the potential causes and how can I improve it?

Low conjugation yield can stem from several factors, including suboptimal reaction conditions, impure reagents, or issues with the stability of the reactants.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of a conjugation reaction is highly dependent on factors like pH, temperature, and reactant molar ratios. It is crucial to optimize these parameters. For instance, amine-reactive conjugations often work best at a pH of 7-9, while other chemistries may require different pH ranges.

  • Impure Antibody or Oligonucleotide: The presence of impurities in your antibody or oligonucleotide preparation can interfere with the conjugation reaction by competing for reactive sites. It is recommended to use highly purified materials (>95% purity) for conjugation.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the intended conjugation reaction. It is advisable to perform a buffer exchange into a non-interfering buffer like PBS or HEPES prior to conjugation.

  • Insufficient Antibody Concentration: A low concentration of the antibody or protein to be conjugated can reduce the efficiency of the reaction. A starting concentration of greater than 0.5 mg/mL is often recommended for successful conjugation.

Experimental Protocol: Optimizing Molar Ratio for Improved Yield

To determine the optimal molar ratio of NCP2 Anchor to your target molecule (e.g., an antibody or oligonucleotide), a titration experiment can be performed.

  • Preparation: Prepare a stock solution of your target molecule at a known concentration in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Set up a series of conjugation reactions with a fixed amount of your target molecule and varying molar equivalents of NCP2 Anchor (e.g., 1:1, 1:5, 1:10, 1:20).

  • Incubation: Allow the reactions to proceed for a defined period at a specific temperature (e.g., room temperature for 2 hours or 4°C overnight).

  • Analysis: Analyze the conjugation efficiency for each reaction using an appropriate technique such as SDS-PAGE, size exclusion chromatography (SEC), or mass spectrometry.

  • Evaluation: Compare the results to identify the molar ratio that provides the highest yield of the desired conjugate with minimal side products.

Troubleshooting Low Yield: A Decision-Making Workflow

Low_Yield_Troubleshooting start Low Conjugation Yield check_purity Check Purity of Reactants (>95% pure?) start->check_purity purify Purify Antibody/ Oligonucleotide check_purity->purify No check_buffer Analyze Buffer Composition (Interfering substances?) check_purity->check_buffer Yes purify->check_buffer buffer_exchange Perform Buffer Exchange (e.g., PBS) check_buffer->buffer_exchange Yes optimize_ratio Optimize Molar Ratio (Titration experiment) check_buffer->optimize_ratio No buffer_exchange->optimize_ratio adjust_conditions Adjust Reaction Conditions (pH, Temperature, Time) optimize_ratio->adjust_conditions analyze_result Analyze Conjugation (e.g., SEC, SDS-PAGE) adjust_conditions->analyze_result success Improved Yield analyze_result->success Successful fail Yield Still Low (Consult further) analyze_result->fail Unsuccessful

Caption: A flowchart for troubleshooting low yield in NCP2 Anchor conjugation.

Product Aggregation

Q4: I am observing aggregation of my conjugate after the reaction. What could be the cause and how can I prevent it?

Aggregation can occur during or after the conjugation reaction, leading to insoluble or non-functional products. This can be caused by changes in the protein's surface properties or by the cross-linking of multiple molecules.

Potential Causes & Solutions:

  • Hydrophobic Interactions: The conjugation process can expose hydrophobic regions of a protein, leading to aggregation.

  • High Reactant Concentrations: Using very high concentrations of reactants can sometimes promote aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability and solubility.

Strategies to Minimize Aggregation:

  • Inclusion of Additives: Adding stabilizers such as glycerol or using chaotropic salts like arginine in the reaction buffer can help prevent aggregation.

  • Optimization of Reaction Conditions: Fine-tuning the pH and temperature of the reaction can improve the stability of the conjugate.

  • Purification Method: Employing purification techniques like size exclusion chromatography (SEC) can effectively separate the desired monomeric conjugate from aggregates.

Additive Typical Concentration Mechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine0.1-1 MSuppresses aggregation by interacting with hydrophobic patches.
Tween-200.05-0.1% (v/v)Non-ionic surfactant that reduces non-specific hydrophobic interactions.

Table 1: Common Additives to Reduce Aggregation in Conjugation Reactions.

Non-Specific Binding

Q5: How can I reduce non-specific binding during the application of my NCP2 Anchor conjugate?

Non-specific binding can be a significant issue in downstream applications, leading to high background signals and false-positive results. This is often caused by electrostatic or hydrophobic interactions between the conjugate and other surfaces or molecules.

Strategies to Reduce Non-Specific Binding:

  • Blocking Agents: Using blocking agents like Bovine Serum Albumin (BSA) can help to block non-specific binding sites.

  • Buffer Additives: The inclusion of non-ionic surfactants (e.g., Tween-20) or increasing the salt concentration in buffers can disrupt non-specific interactions.

  • Adjusting pH: Modifying the pH of the buffer to be closer to the isoelectric point of the molecules involved can minimize charge-based non-specific binding.

General Experimental Workflow for NCP2 Anchor Conjugation

Conjugation_Workflow start Start: Prepare Reactants prepare_target Prepare Target Molecule (Antibody/Oligonucleotide) start->prepare_target prepare_ncp2 Prepare NCP2 Anchor Solution start->prepare_ncp2 conjugation Conjugation Reaction (Optimized Conditions) prepare_target->conjugation prepare_ncp2->conjugation purification Purification of Conjugate (e.g., SEC) conjugation->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization application Downstream Application characterization->application

Caption: A generalized workflow for a typical NCP2 Anchor conjugation experiment.

References

Optimization

Technical Support Center: Optimizing NCP2 Anchor Reaction Conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the NCP2 Anchor reaction for...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the NCP2 Anchor reaction for higher yields in the synthesis of exon-skipping phosphorodiamidate morpholino oligomers (PMOs).

Frequently Asked Questions (FAQs)

Q1: What is the NCP2 Anchor and what is its role in PMO synthesis?

A1: The NCP2 Anchor is a chemical moiety used to initiate the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). It is loaded onto a solid support resin, and the PMO chain is then elongated from this anchor point. This approach is integral to the production of certain exon-skipping therapeutic candidates.

Q2: What is the "NCP2 Anchor reaction"?

A2: The "NCP2 Anchor reaction" primarily refers to the initial step of covalently attaching the NCP2 Anchor molecule to the solid-phase synthesis resin. Following this anchor loading, the subsequent iterative cycles of morpholino monomer coupling reactions build the desired PMO sequence. Optimizing the initial anchor loading and the subsequent coupling steps is crucial for maximizing the overall yield of the final PMO conjugate.

Q3: What are the critical factors influencing the overall yield of the NCP2 Anchor-initiated PMO synthesis?

A3: Several factors can significantly impact the yield of the final PMO product. These include the efficiency of NCP2 Anchor loading onto the resin, the coupling efficiency of each morpholino monomer, the choice of activators and reagents, solvent quality, and reaction conditions such as temperature and time. Incomplete deblocking or capping steps can also lead to the formation of truncated sequences, thereby reducing the yield of the full-length product.

Q4: Which activators are recommended for the coupling steps in PMO synthesis?

A4: Various activators can be used to facilitate the phosphorodiamidate bond formation. 5-Ethylthio-1H-tetrazole (ETT) and iodine are commonly reported to be efficient coupling activators in PMO synthesis. The choice of activator can influence the coupling time and efficiency.

Q5: How can I monitor the efficiency of the coupling reactions during synthesis?

A5: While direct real-time monitoring can be challenging, a common method to assess coupling efficiency is to perform a trityl cation assay after the deblocking step. The amount of trityl cation released is proportional to the number of successfully coupled monomers in the previous step. Consistent and high trityl yields across all cycles are indicative of an efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during NCP2 Anchor-initiated PMO synthesis and provides potential solutions to improve the reaction yield.

Problem Potential Cause Recommended Solution(s)
Low Overall Yield Inefficient NCP2 Anchor loading on the resin.Ensure complete solubilization of the NCP2 Anchor before adding to the resin. Optimize the reaction time and temperature for the anchor loading step. Use a fresh and high-quality solid support.
Incomplete coupling of morpholino monomers.Increase the coupling reaction time. Use a higher excess of the activated morpholino monomer. Ensure all reagents are anhydrous, as moisture can inhibit the reaction. Consider using a more efficient activator like ETT.
Incomplete deblocking (detritylation).Increase the deblocking time or use a fresh deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
High Levels of n-1 Deletion Sequences Inefficient coupling reaction.Refer to the solutions for "Incomplete coupling of morpholino monomers" above.
Incomplete deblocking.Refer to the solutions for "Incomplete deblocking" above.
Ineffective capping of unreacted sites.Ensure the capping step is performed after each coupling step to block any unreacted amine groups, preventing them from reacting in subsequent cycles.
Presence of Truncated Sequences (Shortmers) Premature chain termination.Check the stability of the linkage between the NCP2 Anchor and the solid support under the reaction conditions. Ensure all reagents and solvents are of high purity to avoid side reactions.
Modification of Nucleobases Harsh cleavage and deprotection conditions.Use milder deprotection conditions if compatible with the protecting groups on the nucleobases. Optimize the cleavage time and temperature to minimize side reactions.

Quantitative Data on PMO Synthesis Optimization

The following table summarizes key findings from various studies on optimizing PMO synthesis conditions. While not specific to the NCP2 Anchor, these data provide valuable insights into factors that can be adjusted to improve yield.

Parameter Condition Observation Reference
Activator 5-Ethylthio-1H-tetrazole (ETT)Improved coupling efficiency compared to other activators.--INVALID-LINK--
Chemistry Fmoc chemistry on an automated synthesizerCoupling efficiency close to 99.95% after the first coupling.--INVALID-LINK--
Overall Yield (Fmoc) Automated DNA synthesizer>20% for sequences longer than 20-mer.--INVALID-LINK--
Synthesis Method Automated Fast-Flow SynthesisReduced coupling times by up to 22-fold compared to batch methods.--INVALID-LINK--

Experimental Protocols

Protocol 1: General Solid-Phase PMO Synthesis Workflow

This protocol outlines the general steps for the solid-phase synthesis of PMOs initiated from an anchor-loaded resin. Specific reagent concentrations, volumes, and reaction times should be optimized based on the scale of the synthesis and the specific sequence.

  • Resin Preparation: Swell the aminomethyl polystyrene resin in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) in a solid-phase synthesis vessel.

  • NCP2 Anchor Loading:

    • Dissolve the NCP2 Anchor in an appropriate solvent.

    • Slowly add the NCP2 Anchor solution to the swollen resin.

    • Allow the reaction to proceed with agitation for a specified time to ensure efficient loading.

    • Wash the resin extensively with DCM and a neutralization solution to remove any unreacted anchor and by-products.

  • Synthesis Cycle (Iterative Steps):

    • Deblocking (Detritylation): Remove the 5'-trityl protecting group from the last coupled monomer using a solution of 3% trichloroacetic acid in DCM.

    • Washing: Thoroughly wash the resin with DCM and then acetonitrile to remove the deblocking agent and the cleaved trityl groups.

    • Coupling: Add the next activated morpholino monomer and a suitable activator (e.g., ETT) in an anhydrous solvent to the resin. Agitate the mixture to facilitate the coupling reaction.

    • Capping: Add a capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-amine groups.

    • Washing: Wash the resin to remove excess reagents before initiating the next cycle.

  • Cleavage and Deprotection: Once the desired PMO sequence is synthesized, cleave the oligomer from the solid support and remove the nucleobase protecting groups using concentrated aqueous ammonia at an elevated temperature.

  • Purification: Purify the crude PMO product using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length product.

Visualizations

experimental_workflow General Workflow for NCP2 Anchor-Initiated PMO Synthesis A Resin Swelling B NCP2 Anchor Loading A->B C Deblocking (Detritylation) B->C D Coupling C->D E Capping D->E E->C Repeat for each monomer F Final Cleavage & Deprotection E->F G Purification (HPLC) F->G H Final PMO Conjugate G->H

Caption: A simplified workflow for solid-phase synthesis of PMOs.

troubleshooting_logic Troubleshooting Logic for Low PMO Yield A Low Overall Yield B Check Anchor Loading Efficiency A->B C Analyze Coupling Efficiency (Trityl Assay) A->C G Review Cleavage & Purification Steps A->G D Increase Coupling Time/Monomer Excess C->D If low E Verify Reagent Quality (Anhydrous) C->E If inconsistent F Optimize Deblocking Step C->F If n-1 impurities

Caption: A logical guide for troubleshooting low PMO synthesis yield.

Troubleshooting

Technical Support Center: Troubleshooting Low Exon Skipping Efficiency with NCP2 Anchor Technology

Disclaimer: Information regarding a specific "NCP2 Anchor" technology for exon skipping is not widely available in published scientific literature. The Niemann-Pick C2 (NPC2) protein is primarily known for its role in in...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "NCP2 Anchor" technology for exon skipping is not widely available in published scientific literature. The Niemann-Pick C2 (NPC2) protein is primarily known for its role in intracellular cholesterol trafficking.[1][2][3][4][5] It is possible that "NCP2 Anchor" refers to a novel, proprietary, or internal technology that leverages the NPC2 protein or a related mechanism for antisense oligonucleotide (ASO) delivery.

This guide provides general troubleshooting advice for common issues encountered during ASO-mediated exon skipping experiments. These principles are broadly applicable and should help researchers optimize their protocols, regardless of the specific delivery platform.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the efficiency of ASO-mediated exon skipping?

A1: The success of exon skipping largely depends on three main areas:

  • ASO Design: The sequence, length, chemical modifications, and target site on the pre-mRNA are all crucial for efficacy.

  • Delivery to the Nucleus: The ASO must efficiently enter the target cells and localize to the nucleus where splicing occurs. The delivery vehicle or conjugation strategy (the "anchor") is key.

  • Target Transcript Accessibility: The secondary structure of the pre-mRNA at the target site can prevent the ASO from binding.

Q2: How do I know if my ASO is being delivered to the cells effectively?

A2: You can assess ASO delivery using several methods. A common approach is to use a fluorescently labeled ASO and visualize its uptake via fluorescence microscopy. For quantitative analysis, you can perform techniques like qPCR after cellular fractionation to determine the concentration of the ASO in the cytoplasm versus the nucleus.

Q3: What is a realistic expectation for exon skipping efficiency?

A3: Exon skipping efficiency can vary widely, from a few percent to over 90%, depending on the target exon, the ASO design, the cell type, and the delivery method. It's important to establish a robust baseline and have positive and negative controls to accurately interpret your results. For therapeutic applications, even a modest level of exon skipping can sometimes be sufficient to restore a partially functional protein.

Q4: Can the choice of cell model affect exon skipping outcomes?

A4: Absolutely. Primary patient-derived cells, immortalized cell lines, and animal models can all behave differently. Splicing factor expression and cellular uptake mechanisms can vary, so it's important to validate your ASO in the most relevant model system for your research question.

In-Depth Troubleshooting Guide

Problem Area 1: Low or No Exon Skipping Detected

Q: My RT-PCR results show no evidence of the skipped transcript. Where should I start troubleshooting?

A: This issue often points to a fundamental problem in one of three areas: the ASO itself, its delivery, or the assay used for detection.

Troubleshooting Workflow for No Exon Skipping

G start No Exon Skipping Detected check_aso Verify ASO Integrity & Design start->check_aso aso_ok ASO is Valid check_aso->aso_ok check_delivery Assess ASO Delivery delivery_ok Delivery Confirmed? check_delivery->delivery_ok check_assay Validate RT-PCR Assay assay_ok Assay is Sensitive? check_assay->assay_ok aso_ok->check_delivery Yes redesign_aso Redesign ASO: - Target new site - Change chemistry aso_ok->redesign_aso No delivery_ok->check_assay Yes optimize_delivery Optimize Delivery: - Increase concentration - Change reagent - Increase incubation time delivery_ok->optimize_delivery No optimize_pcr Optimize RT-PCR: - Redesign primers - Test new polymerase - Increase cycles assay_ok->optimize_pcr No success Exon Skipping Observed assay_ok->success Yes redesign_aso->start optimize_delivery->start optimize_pcr->start

Caption: A decision tree for troubleshooting a complete lack of exon skipping.

  • Verify ASO Integrity: Ensure your ASO was synthesized correctly and has not degraded. Run it on a denaturing PAGE gel to check its integrity.

  • Re-evaluate ASO Design:

    • Target Site: The initial target site on the pre-mRNA might be inaccessible due to secondary structures. Use RNA structure prediction software to identify more accessible regions, such as splicing enhancers or silencers.

    • Chemistry: Different chemical modifications (e.g., 2'-O-Methyl, Morpholino) have different properties. Consider synthesizing the same sequence with a different chemistry.

  • Confirm ASO Delivery:

    • Use a fluorescently-tagged control ASO to visually confirm cellular uptake.

    • If using a transfection reagent, ensure it is compatible with your cell type and not expired. Perform a toxicity assay (e.g., MTT or LDH) to make sure the delivery method isn't killing the cells.

    • If your "NCP2 Anchor" relies on a specific cellular pathway, confirm that the components of this pathway are expressed and functional in your cell model.

  • Validate Your Detection Assay:

    • Your RT-PCR primers must flank the target exon. Design primers that will produce easily distinguishable product sizes for the skipped and unskipped transcripts.

    • Run positive controls (if available) and a no-template control.

    • Ensure your RNA is of high quality and free of genomic DNA contamination.

Problem Area 2: Low Exon Skipping Efficiency

Q: I can detect the skipped product, but the efficiency is very low. How can I improve it?

A: Low efficiency means the process is working but is suboptimal. Fine-tuning the protocol is key.

  • Optimize ASO Concentration: Perform a dose-response curve to find the optimal ASO concentration. Too little ASO will result in low efficiency, while too much can lead to off-target effects and toxicity.

    Table 1: Example of ASO Dose-Response Experiment

ASO Concentration% Exon Skipping (by ddPCR)Cell Viability (% of control)
10 nM5%98%
25 nM18%95%
50 nM45%92%
100 nM60%85%
200 nM62%70%
  • Increase Incubation Time: The kinetics of ASO uptake and action can vary. Try extending the incubation time from 24 hours to 48 or even 72 hours.

  • Screen Multiple ASO Sequences: It is highly recommended to test several ASOs targeting different sites within or near the target exon. The local pre-mRNA structure can dramatically influence binding and subsequent skipping.

    Table 2: Comparison of Different ASO Target Sites for Exon 51

ASO Target IDTarget Region% Exon Skipping (at 50 nM)
ASO-51-015' Splice Site35%
ASO-51-02Exonic Splicing Enhancer 168%
ASO-51-033' Splice Site15%
ASO-51-04Exonic Splicing Enhancer 252%
  • Consider "Cocktail" Approach: For difficult-to-skip exons, using a combination of two different ASOs targeting different sites can sometimes have a synergistic effect.

Key Experimental Protocols

Protocol 1: ASO Transfection in Adherent Cells
  • Cell Plating: The day before transfection, plate cells in a 24-well plate so they reach 50-70% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complex: a. For each well, dilute your ASO (e.g., to a final concentration of 50 nM) in 50 µL of serum-free medium (e.g., Opti-MEM). b. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions in 50 µL of serum-free medium. c. Combine the diluted ASO and diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.

  • Transfection: a. Aspirate the old media from the cells. b. Add the 100 µL of ASO-lipid complex to the cells. c. Add 400 µL of pre-warmed complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C before harvesting for analysis.

Protocol 2: Analysis of Exon Skipping by RT-PCR
  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Include a DNase treatment step to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.

  • Polymerase Chain Reaction (PCR): a. Set up a PCR reaction using primers that flank the target exon. b. Use a high-fidelity polymerase. c. A typical PCR program would be: 95°C for 3 min, followed by 30-35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.

  • Analysis: a. Run the PCR products on a 2-3% agarose gel or use a more quantitative method like a Bioanalyzer or digital droplet PCR (ddPCR). b. The unskipped product will be larger than the skipped product. c. Quantify the band intensities (for gels) or the concentration of each product (for ddPCR) to calculate the percentage of exon skipping: ([Skipped Product] / ([Skipped Product] + [Unskipped Product])) * 100. Note that gel-based methods can overestimate skipping efficiency due to the preferential amplification of smaller fragments.

Visualizing the Process

General Workflow for an Exon Skipping Experiment

G cluster_design Design & Synthesis cluster_experiment In Vitro Experiment cluster_analysis Analysis aso_design ASO Design & Synthesis cell_culture Cell Culture transfection ASO Delivery (e.g., NCP2 Anchor) cell_culture->transfection incubation Incubation (24-72h) transfection->incubation rna_extraction RNA Extraction incubation->rna_extraction rt_pcr RT-PCR rna_extraction->rt_pcr quantification Quantification (Gel, ddPCR) rt_pcr->quantification

References

Optimization

Improving the stability of NCP2 Anchor-conjugated oligomers.

This technical support center provides guidance on improving the stability of NCP2 anchor-conjugated oligomers. Below you will find troubleshooting advice and answers to frequently asked questions to assist researchers,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of NCP2 anchor-conjugated oligomers. Below you will find troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of NCP2 anchor-conjugated oligomers.

Question: My NCP2 anchor-conjugated oligomers are showing signs of aggregation. What can I do to prevent this?

Answer: Oligomer aggregation can be a significant issue, potentially leading to loss of activity and inaccurate experimental results. Here are several steps you can take to mitigate aggregation:

  • Optimize Buffer Conditions: The composition of your buffer can greatly influence oligomer stability. Consider the following adjustments:

    • pH: Ensure the buffer pH is optimal for your specific oligomer. Deviations from the ideal pH can lead to changes in charge and promote aggregation.

    • Ionic Strength: Modifying the salt concentration can help to stabilize oligomers by modulating electrostatic interactions. Experiment with a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).

    • Additives: The inclusion of certain excipients can prevent aggregation. Consider adding:

      • Sugars: Sucrose or trehalose can act as cryoprotectants and stabilizers.

      • Polyols: Glycerol or polyethylene glycol (PEG) can improve solubility and stability.[1]

      • Amino Acids: Arginine or glycine can suppress aggregation.

  • Control Oligomer Concentration: Higher concentrations can increase the likelihood of aggregation.[2] If you are observing aggregation, try working with lower concentrations of your oligomer.

  • Storage Conditions: Ensure proper storage as recommended. For long-term storage, aliquoting the sample to avoid repeated freeze-thaw cycles is crucial.[3]

Question: I am observing degradation of my oligomers. How can I minimize this?

Answer: Degradation is often caused by nuclease contamination or harsh experimental conditions. To minimize degradation:

  • Use Nuclease-Free Reagents and Consumables: All water, buffers, and plasticware should be certified nuclease-free.

  • Incorporate Nuclease Inhibitors: If you suspect nuclease contamination, the addition of a broad-spectrum nuclease inhibitor may be beneficial, depending on your downstream application.

  • Optimize Temperature and Incubation Times: Minimize exposure to high temperatures and extended incubation times where possible.

Question: The biological activity of my conjugated oligomers is lower than expected. Could this be a stability issue?

Answer: A decrease in biological activity can be linked to either aggregation or degradation.

  • Assess Oligomer Integrity: Before conducting functional assays, it is advisable to check the integrity of your oligomers using techniques like gel electrophoresis or dynamic light scattering (DLS).

  • Proper Refolding/Annealing: If your oligomers require a specific conformation for activity, ensure that you are using the correct refolding or annealing protocol after purification or reconstitution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for NCP2 anchor-conjugated oligomers?

A1: For long-term stability, it is generally recommended to store NCP2 anchor-conjugated oligomers at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[3] For short-term storage (a few days to a week), -20°C may be sufficient.[3] Always refer to the manufacturer's specific recommendations if available.

Q2: How do repeated freeze-thaw cycles affect the stability of the oligomers?

A2: Repeated freeze-thaw cycles can lead to the formation of ice crystals that can damage the structure of the oligomers, leading to aggregation and loss of activity. It is highly recommended to aliquot the oligomer solution into single-use volumes.

Q3: Can I use metal ions to stabilize my NCP2 anchor-conjugated oligomers?

A3: The use of divalent cations like Zn(II) has been shown to stabilize certain types of oligomers, such as those formed by amyloid-beta peptides. However, the effect of metal ions on NCP2 anchor-conjugated oligomers is not well-documented and would need to be empirically determined for your specific oligomer. It is crucial to test a range of ion concentrations and assess the impact on both stability and biological activity.

Q4: What is the shelf life of NCP2 anchor-conjugated oligomers?

A4: The shelf life can vary depending on the specific oligomer sequence, the conjugation chemistry, and the storage conditions. When stored at -80°C, some oligomers can be stable for 6 months or longer. It is best practice to periodically assess the integrity and activity of stored oligomers, especially for long-term studies.

Quantitative Data on Oligomer Stability

The following tables present hypothetical data to illustrate the effects of different conditions on the stability of NCP2 anchor-conjugated oligomers.

Table 1: Effect of Buffer pH on Oligomer Aggregation

Buffer pHAverage Particle Size (nm) by DLSPolydispersity Index (PDI)
6.0250.30.45
7.015.20.12
7.414.80.11
8.089.60.31

DLS: Dynamic Light Scattering

Table 2: Effect of Temperature on Oligomer Degradation

Incubation Temperature (°C)Incubation Time (hours)Percent Intact Oligomer (by Gel Electrophoresis)
42498%
252485%
372462%

Experimental Protocols

Protocol 1: Assessment of Oligomer Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the NCP2 anchor-conjugated oligomer solution in the desired buffer at a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter to remove any dust particles.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C). Allow the instrument to equilibrate.

  • Measurement: Carefully transfer the sample to a clean cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument software will provide the average particle size (hydrodynamic radius) and the polydispersity index (PDI). A low PDI value (<0.2) indicates a monodisperse sample, while a high PDI suggests aggregation.

Protocol 2: Analysis of Oligomer Degradation by Polyacrylamide Gel Electrophoresis (PAGE)

  • Sample Preparation: Incubate the NCP2 anchor-conjugated oligomers under different conditions (e.g., different temperatures or in the presence of nucleases).

  • Gel Preparation: Prepare a native or denaturing polyacrylamide gel of an appropriate percentage to resolve your oligomer.

  • Loading and Running the Gel: Load the samples into the wells of the gel along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with a suitable dye (e.g., SYBR Gold for nucleic acid-based oligomers or Coomassie Blue for peptide-based oligomers). Visualize the bands under a gel doc system.

  • Analysis: Compare the intensity of the band corresponding to the intact oligomer across different conditions. A decrease in intensity or the appearance of lower molecular weight bands indicates degradation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization & Storage s1 Oligomer Synthesis s2 NCP2 Anchor Conjugation s1->s2 Chemical Ligation p1 HPLC Purification s2->p1 p2 Desalting p1->p2 c1 Mass Spectrometry p2->c1 c2 DLS Analysis p2->c2 c3 Functional Assay p2->c3 st Aliquoting & Storage at -80°C c3->st

Caption: Workflow for Synthesis and Quality Control of NCP2 Oligomers.

troubleshooting_stability cluster_aggregation Aggregation Issues cluster_degradation Degradation Issues cluster_activity Loss of Activity start Stability Issue Observed? agg_check High PDI in DLS? start->agg_check Yes deg_check Smearing/Lower MW Bands in PAGE? start->deg_check No opt_buffer Optimize Buffer (pH, Ionic Strength) agg_check->opt_buffer Yes lower_conc Lower Oligomer Concentration opt_buffer->lower_conc additives Add Stabilizing Excipients lower_conc->additives end Issue Resolved additives->end nuclease_free Use Nuclease-Free Reagents deg_check->nuclease_free Yes act_check Reduced Biological Effect? deg_check->act_check No nuclease_inhib Add Nuclease Inhibitors nuclease_free->nuclease_inhib opt_temp Optimize Temperature/Time nuclease_inhib->opt_temp opt_temp->end check_integrity Confirm Integrity (DLS/PAGE) act_check->check_integrity Yes refolding Verify Annealing/Refolding Protocol check_integrity->refolding refolding->end

Caption: Decision Tree for Troubleshooting Oligomer Stability Issues.

exon_skipping_mechanism cluster_gene Pre-mRNA Splicing cluster_splicing Splicing Modulation cluster_protein Protein Product pre_mrna Pre-mRNA with Exons exon1 Exon 51 exon2 Exon 52 exon3 Exon 53 exon1->exon3 Splicing mrna Mature mRNA exon1->mrna exon3->mrna oligomer NCP2 Anchor-Conjugated Oligomer oligomer->exon2 Binds to Exon 52 splicing_complex Spliceosome splicing_complex->exon2 Skips Exon 52 protein Functional Protein mrna->protein Translation

Caption: Simplified Mechanism of Exon Skipping by an Oligomer.

References

Troubleshooting

Technical Support Center: NCP2 Anchor Oligonucleotide Conjugate Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of exo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of exon skipping oligomer conjugates synthesized using NCP2 Anchor.

Troubleshooting Guide

This guide addresses common issues observed during the purification of oligonucleotide conjugates.

Problem Potential Cause Recommended Solution
Low Yield of Purified Conjugate Suboptimal Synthesis: Incomplete coupling of the NCP2 Anchor or inefficient oligonucleotide synthesis.- Ensure high-quality starting materials and reagents. - Optimize coupling reaction times and conditions. - Use fresh synthesis reagents.
Precipitation during Purification: The conjugate may be aggregating or precipitating out of solution.- Adjust buffer pH and salt concentration. - Consider the addition of organic solvents or detergents to improve solubility.[1] - For G-rich sequences prone to aggregation, reduce cations during synthesis and adjust mobile phase conditions.[2]
Loss during Desalting/Buffer Exchange: The conjugate may be lost during steps to remove salts or change buffers.- Select a desalting method appropriate for the scale of your purification (e.g., size-exclusion chromatography).[3] - Ensure the chosen method has a high recovery rate for oligonucleotides of your conjugate's size.
Poor Chromatographic Resolution Inappropriate Column Chemistry: The selected HPLC column may not be suitable for separating the conjugate from impurities.- For unmodified oligonucleotides, anion-exchange (AEX) HPLC is often effective.[3][4] - For conjugates with increased hydrophobicity due to the NCP2 Anchor, ion-pair reversed-phase (IP-RP) HPLC is a common choice.
Suboptimal Gradient Elution: The elution gradient may be too steep or not selective enough.- Optimize the gradient profile to improve the separation of the target conjugate from impurities like truncated sequences ("shortmers").
Aggregation: Guanine-rich sequences can form aggregates, leading to poor chromatography.- Adjust mobile phase conditions to disrupt aggregation, such as by reducing cation concentration.
Presence of Impurities in Final Product Incomplete Removal of Synthesis Byproducts: Failure sequences and other small molecule impurities from the synthesis process may co-elute with the product.- Optimize the purification method, including the choice of chromatography and gradient conditions. - Consider a multi-step purification strategy if a single step is insufficient.
Co-elution of Truncated Sequences: Shorter oligonucleotide sequences (n-1, n-2) may be difficult to separate from the full-length product.- High-resolution chromatography techniques like AEX-HPLC are often necessary to separate these closely related impurities.
Difficulty with Post-Purification Processing Residual Toxic Reagents: Some purification reagents, like triethylamine (TEA) used in IP-RP HPLC, can be toxic to cells and difficult to remove.- Employ a thorough desalting step, such as size-exclusion chromatography (SEC), after HPLC to remove residual toxic components.

Frequently Asked Questions (FAQs)

Q1: What is NCP2 Anchor and how does it affect purification?

A1: NCP2 Anchor is a chemical moiety used in the synthesis of exon skipping oligomer conjugates. Its chemical formula is C38H36N4O8. The addition of the NCP2 Anchor can increase the hydrophobicity of the oligonucleotide, which may necessitate the use of purification methods like ion-pair reversed-phase (IP-RP) HPLC that are well-suited for separating molecules based on hydrophobicity.

Q2: What are the primary methods for purifying oligonucleotide conjugates?

A2: The most common methods for purifying oligonucleotides and their conjugates are chromatography-based. These include:

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is versatile and can be used for a wide range of modified and unmodified oligonucleotides.

  • Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone and is very effective for separating full-length sequences from truncated impurities.

  • Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and desalting of the oligonucleotide conjugate.

Q3: My G-rich oligonucleotide conjugate is showing poor chromatographic behavior. What can I do?

A3: Guanine-rich oligonucleotides have a tendency to form aggregates, which can lead to poor solubility and difficult purification. To mitigate this, you can try to reduce the presence of cations during the synthesis and purification process, as cations can stabilize these aggregates. Adjusting the mobile phase conditions during chromatography can also help to disrupt these aggregates and improve separation.

Q4: How can I remove toxic reagents like triethylamine (TEA) after IP-RP HPLC purification?

A4: Triethylamine (TEA) is often used as an ion-pairing reagent in IP-RP HPLC and can be toxic to cells. To remove it, a post-purification desalting step is crucial. Size-exclusion chromatography (SEC) is an effective method for this, as it separates the larger oligonucleotide conjugate from smaller molecules like TEA.

Experimental Protocols

Protocol 1: General Ion-Pair Reversed-Phase (IP-RP) HPLC for NCP2 Anchor Oligonucleotide Conjugate Purification

This protocol provides a general starting point for the purification of oligonucleotide conjugates. Optimization will be required based on the specific sequence and properties of the conjugate.

1. Materials:

  • Crude NCP2 Anchor oligonucleotide conjugate
  • Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0)
  • Mobile Phase B: Acetonitrile
  • C18 reversed-phase HPLC column
  • HPLC system

2. Method:

  • Dissolve the crude oligonucleotide conjugate in Mobile Phase A.
  • Filter the sample through a 0.22 µm filter to remove any particulate matter.
  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
  • Inject the sample onto the column.
  • Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 50% Mobile Phase B over 30-40 minutes.
  • Monitor the elution profile at 260 nm.
  • Collect fractions corresponding to the main peak.
  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
  • Pool the pure fractions and proceed with desalting.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Oligonucleotide Synthesis with NCP2 Anchor crude_product Crude Conjugate synthesis->crude_product hplc IP-RP HPLC crude_product->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purity_analysis->hplc Re-run if impure desalting Desalting (SEC) purity_analysis->desalting pure_product Pure Conjugate desalting->pure_product

Caption: Workflow for the purification of NCP2 Anchor oligonucleotide conjugates.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_resolution Poor Resolution Solutions cluster_solutions_impurities Impurity Solutions start Purification Issue low_yield Low Yield? start->low_yield poor_resolution Poor Resolution? start->poor_resolution impurities Impurities Present? start->impurities optimize_synthesis Optimize Synthesis low_yield->optimize_synthesis adjust_buffers Adjust Buffers low_yield->adjust_buffers check_desalting Check Desalting Method low_yield->check_desalting change_column Change Column Chemistry poor_resolution->change_column optimize_gradient Optimize Gradient poor_resolution->optimize_gradient disrupt_aggregation Disrupt Aggregation poor_resolution->disrupt_aggregation multi_step_purification Multi-Step Purification impurities->multi_step_purification high_res_hplc Use High-Resolution HPLC impurities->high_res_hplc

Caption: Troubleshooting logic for NCP2 Anchor conjugate purification.

References

Optimization

Side reactions of NCP2 Anchor and how to minimize them.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NCP2 Anchor in the synthesis of exon-ski...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NCP2 Anchor in the synthesis of exon-skipping oligomer conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of NCP2 Anchor?

NCP2 Anchor is a chemical moiety utilized in the synthesis of exon-skipping oligomer conjugates.[1][2][3][4] Its primary role is to serve as a stable linkage point for the phosphorodiamidate morpholino oligomer (PMO), facilitating its subsequent application in research, particularly in the field of muscular dystrophy by inducing exon 52 skipping.[1]

Q2: What are the potential side reactions or off-target effects of NCP2 Anchor-conjugated oligomers?

While specific side reactions attributed directly to the NCP2 Anchor moiety have not been documented in the provided search results, the final oligomer conjugate can exhibit off-target effects common to antisense oligonucleotides (ASOs) and phosphorodiamidate morpholino oligomers (PMOs). These can be broadly categorized as:

  • Hybridization-dependent off-target effects: The ASO sequence may have partial complementarity to unintended RNA molecules, leading to their knockdown and potentially adverse cellular effects. The degree of complementarity often correlates with the likelihood of an off-target effect.

  • Hybridization-independent off-target effects: These are sequence-independent effects that can include neurotoxicity or immune responses. For instance, some oligonucleotides can induce acute, non-hybridization-dependent neurobehavioral side effects.

  • Toxicity related to the delivery vehicle: Often, PMOs are conjugated to cell-penetrating peptides (CPPs) or other delivery moieties to enhance cellular uptake. These delivery vehicles, particularly cationic peptides, can have their own toxicity profiles, including potential for renal toxicity. In some cases, vivo-morpholinos with cationic dendrimer delivery moieties have been associated with increased blood clot formation.

Q3: How can I minimize the off-target effects of my NCP2 Anchor-conjugated oligomer?

Minimizing off-target effects is crucial for the successful application of exon-skipping oligomers. Key strategies include:

  • Careful Sequence Design: Utilize bioinformatics tools to screen your antisense sequence against the relevant transcriptome to identify and avoid potential off-target binding sites.

  • Use the Lowest Effective Concentration: Titrate the concentration of your NCP2 Anchor-conjugated oligomer to find the lowest dose that achieves the desired exon-skipping effect, thereby reducing the likelihood of off-target interactions.

  • Include Proper Controls: Always use negative controls, such as a scrambled-sequence oligomer conjugated to NCP2 Anchor, to distinguish sequence-specific effects from non-specific or delivery vehicle-related toxicity.

  • Consider Chemical Modifications: While NCP2 Anchor is part of the synthesis of a PMO, further modifications to the oligonucleotide itself, such as locked nucleic acids (LNAs), can improve potency but may also increase the risk of off-target effects and toxicity if not carefully designed.

Q4: Are there any known stability issues with NCP2 Anchor or the resulting conjugates?

NCP2 Anchor is used in the synthesis of PMOs, which are known for their high stability against nucleases due to their synthetic backbone. However, issues can arise during synthesis and storage:

  • Synthesis Impurities: Inefficient coupling during solid-phase synthesis can lead to the presence of n-1 shortmer impurities, which may have different off-target profiles.

  • Solubility and Aggregation: Modified oligonucleotides, especially those with high GC content, can have solubility problems and may precipitate out of solution. It is recommended to store stock solutions as recommended by the manufacturer and, if aggregation occurs, to heat the solution.

Troubleshooting Guides

Issues During Synthesis and Conjugation
ProblemPotential CauseRecommended Solution
Low overall yield of the final NCP2 Anchor-PMO conjugate Inefficient coupling at each step of the solid-phase synthesis.Optimize coupling reaction conditions, including activators, temperature, and reaction time. Ensure all reagents are anhydrous.
Presence of significant n-1 shortmer impurities Incomplete coupling reaction.Increase the concentration of the morpholino monomer and the coupling activator. Extend the reaction time.
Degradation of the oligomer during deprotection The phosphorodiamidate linkage may have some sensitivity to acidic conditions used for deprotection.Use milder deprotection conditions and minimize the exposure time to acid.
Problems Encountered During In Vitro / In Vivo Experiments
ProblemPotential CauseRecommended Solution
High cellular toxicity or animal mortality Toxicity from the delivery moiety (e.g., CPP or dendrimer). Hybridization-dependent or -independent off-target effects of the oligomer.Reduce the administered dose of the conjugate. Switch to a different delivery vehicle with a better toxicity profile. Redesign the antisense sequence to have fewer potential off-target binding sites.
Lack of exon-skipping efficacy Poor cellular uptake of the conjugate. Incorrectly designed antisense sequence.Optimize the delivery method; consider using a different cell-penetrating peptide. Re-evaluate the target sequence on the pre-mRNA to ensure it is accessible for binding.
Precipitation of the conjugate in solution High GC content or other sequence-dependent properties leading to aggregation. Improper storage conditions.Heat the solution (e.g., 65°C for 5 minutes) before use. Store at the recommended temperature and consider preparing fresh dilutions for each experiment.

Quantitative Data

Table 1: Summary of Potential Toxicities Associated with Antisense Oligonucleotides and Delivery Moieties.

Type of ToxicityMolecule ClassObservationReference
Renal Toxicity Cell-Penetrating Peptide-PMO conjugatesHigh doses of some CPP-PMO conjugates led to renal failure in animal models.
Blood Clotting Vivo-Morpholinos (with cationic dendrimers)Increased blood clot formation observed in whole blood treated with vivo-morpholinos.
Hepatotoxicity Locked Nucleic Acid (LNA)-containing ASOsASOs with LNA modifications can cause significant hepatotoxicity in animals.
Neurotoxicity Antisense OligonucleotidesSome ASOs can produce acute, non-hybridization-dependent neurobehavioral side effects after intracerebroventricular dosing in mice.

Experimental Protocols

Protocol 1: Synthesis of an NCP2 Anchor-Phosphorodiamidate Morpholino Oligomer (PMO) Conjugate

This protocol provides a general outline for the solid-phase synthesis of a PMO with a 3'-NCP2 Anchor.

  • Support Preparation: Start with a solid support functionalized with the first morpholino subunit.

  • Deblocking: Remove the 5'-trityl protecting group using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling:

    • Activate the next morpholino monomer with a suitable activator (e.g., an activating agent in the presence of a non-nucleophilic base).

    • Add the activated monomer to the solid support to couple with the deprotected 5'-amine of the growing chain.

    • Allow the reaction to proceed for the optimized time.

  • Capping: Cap any unreacted 5'-amines using an acetylating agent to prevent the formation of n-1 oligomers.

  • Cycle Repetition: Repeat the deblocking, coupling, and capping steps for each subsequent monomer until the desired sequence is synthesized.

  • NCP2 Anchor Conjugation: For the final coupling step at the 3'-end, use the NCP2 Anchor as the activated species to be conjugated to the solid-support-bound oligomer.

  • Cleavage and Deprotection: Cleave the completed PMO-NCP2 Anchor conjugate from the solid support and remove any remaining protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude product using reverse-phase HPLC to isolate the full-length conjugate from shorter sequences and other impurities.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Cellular Delivery of NCP2 Anchor-PMO Conjugate

This protocol describes a general method for delivering the conjugate into cultured cells.

  • Cell Seeding: Plate the target cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Complex Formation (if using a delivery vehicle):

    • Dilute the NCP2 Anchor-PMO conjugate in serum-free medium.

    • In a separate tube, dilute the delivery reagent (e.g., a liposomal formulation or a cell-penetrating peptide) in serum-free medium.

    • Combine the diluted conjugate and delivery reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the complex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum) to the cells. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis: Analyze the cells for the desired outcome (e.g., exon skipping via RT-PCR, protein restoration via Western blot, or assessment of cell viability/toxicity).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_delivery Experimental Application cluster_troubleshooting Troubleshooting synthesis Solid-Phase PMO Synthesis conjugation NCP2 Anchor Conjugation synthesis->conjugation purification HPLC Purification conjugation->purification delivery Cellular Delivery / In Vivo Administration purification->delivery analysis Functional Analysis (RT-PCR, Western Blot) delivery->analysis troubleshoot Assess Side Reactions & Efficacy analysis->troubleshoot troubleshoot->synthesis Optimize Synthesis troubleshoot->delivery Optimize Delivery

Caption: Experimental workflow for NCP2 Anchor-conjugated oligomers.

troubleshooting_tree cluster_toxicity High Toxicity Observed cluster_efficacy Low or No Efficacy start Experiment Shows Unexpected Results toxicity_check Is toxicity sequence-dependent? (Compare to scrambled control) start->toxicity_check efficacy_check Is the conjugate delivered to cells? (Use fluorescently labeled oligo) start->efficacy_check seq_dependent Yes: Redesign ASO sequence to minimize off-targets. toxicity_check->seq_dependent Yes seq_independent No: Lower the dose or change the delivery vehicle. toxicity_check->seq_independent No delivery_ok Yes: Re-evaluate target site accessibility on pre-mRNA. efficacy_check->delivery_ok Yes delivery_bad No: Optimize delivery protocol or change delivery reagent. efficacy_check->delivery_bad No offtarget_mechanisms cluster_hybridization Hybridization-Dependent cluster_nonhybridization Hybridization-Independent aso NCP2 Anchor-ASO Conjugate intended_target Binds to intended pre-mRNA target aso->intended_target off_target_rna Binds to unintended RNA with partial complementarity aso->off_target_rna protein_interaction Interacts with cellular proteins aso->protein_interaction delivery_toxicity Toxicity of delivery vehicle aso->delivery_toxicity intended_effect Desired Exon Skipping intended_target->intended_effect off_target_effect Unintended Gene Knockdown off_target_rna->off_target_effect immune_response Innate Immune Response protein_interaction->immune_response cellular_stress Cellular Stress / Toxicity delivery_toxicity->cellular_stress

References

Troubleshooting

Technical Support Center: Refinement of NCP2 Anchor Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the NCP2 anchor. Our goal is to facilitate a smoother, more efficient synthesis process, leading to higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the NCP2 anchor and what is its primary application?

The NCP2 anchor, chemically known as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester, is a critical reagent used in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to bind to specific target sites in pre-mRNA, modulating splicing to exclude a particular exon, a therapeutic strategy being explored for diseases like Duchenne muscular dystrophy.

Q2: What are the most critical steps in the NCP2 anchor synthesis that can affect the final yield and purity?

Based on a retrosynthetic analysis of the NCP2 anchor, the most critical stages prone to issues are:

  • Formation of the amide bond: The coupling of the carboxylic acid on the nitro-phenylalanine derivative with the trityl-protected piperazine is a crucial step where incomplete reactions or side-product formation can significantly reduce yield.

  • Activation of the carboxylic acid: The conversion of the carboxylic acid to an active ester (e.g., with N-hydroxysuccinimide) is sensitive to moisture and reaction conditions. Inefficient activation will lead to low yields of the final product.

  • Purification of intermediates and the final product: Due to the complexity of the molecule, purification by chromatography requires careful optimization to remove starting materials and side products effectively.

Q3: What are the recommended storage conditions for the NCP2 anchor and its intermediates?

The NCP2 anchor and its activated ester intermediates are sensitive to moisture and light. It is recommended to store them under an inert atmosphere (argon or nitrogen) at -20°C for short-term storage and -80°C for long-term storage.[1] Protecting from light is also crucial to prevent degradation.[1]

Troubleshooting Guides

Below are common issues encountered during NCP2 anchor synthesis, along with their probable causes and recommended solutions.

Issue 1: Low Yield of the Amide-Coupled Intermediate

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (the carboxylic acid derivative and the protected piperazine).

  • Isolation of the desired amide product results in a low mass.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Carboxylic Acid Activation Ensure the coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). Consider using a different, more potent coupling reagent if the issue persists.
Steric Hindrance The bulky trityl protecting group on the piperazine can sterically hinder the coupling reaction. Prolonging the reaction time or slightly increasing the reaction temperature may improve the yield. Ensure efficient stirring to maximize reactant interaction.
Suboptimal Reaction Conditions Verify the pH of the reaction mixture; it should be slightly basic (around 8-9) to ensure the piperazine nitrogen is sufficiently nucleophilic. Use a non-protic, anhydrous solvent like DMF or DCM.
Side Reactions The activated carboxylic acid can be susceptible to hydrolysis. Ensure all glassware is thoroughly dried and solvents are anhydrous.
Issue 2: Incomplete Formation of the N-Hydroxysuccinimide (NHS) Ester

Symptoms:

  • NMR or LC-MS analysis of the product mixture indicates the presence of the starting carboxylic acid.

  • The subsequent coupling reaction with an amino-modified oligonucleotide yields a low amount of the desired conjugate.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Moisture Contamination The NHS ester is highly susceptible to hydrolysis. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. Ensure the starting carboxylic acid is completely dry.
Insufficient Activating Agent Use a slight excess (1.1-1.2 equivalents) of the carbodiimide coupling agent (e.g., DCC or EDC) and N-hydroxysuccinimide to drive the reaction to completion.
Low Reaction Temperature The activation reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to proceed at room temperature for a longer duration may improve the yield.
Impure Starting Material Impurities in the carboxylic acid intermediate can interfere with the activation reaction. Ensure the starting material is of high purity before proceeding.
Issue 3: Difficult Purification of the Final NCP2 Anchor

Symptoms:

  • Co-elution of the product with starting materials or side products during column chromatography.

  • Broad peaks or tailing during HPLC analysis.

  • The final product shows persistent impurities in NMR or LC-MS analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Stationary Phase For silica gel chromatography, the polarity of the NCP2 anchor may require a carefully optimized solvent system. Consider using a gradient elution to improve separation. Reverse-phase chromatography (C18) might also be a viable alternative.
Product Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like preparative HPLC.
Formation of Diastereomers If any chiral centers are affected during the synthesis, it may lead to the formation of diastereomers which can be difficult to separate. Chiral chromatography may be necessary in such cases.
Incomplete Removal of Coupling Reagents Byproducts from coupling reagents (e.g., DCU from DCC) can be challenging to remove. Ensure proper workup procedures are followed, including filtration to remove precipitated byproducts.

Experimental Protocols & Data

While a specific, detailed synthesis protocol for the NCP2 anchor is not publicly available in the search results, a plausible synthetic route can be inferred from its structure. The following is a generalized, conceptual workflow.

Conceptual Experimental Workflow for NCP2 Anchor Synthesis

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Purification A Nitro-phenylalanine derivative (Carboxylic Acid) D Amide-coupled Intermediate A->D Reacts with B Trityl-protected Piperazine B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D Mediated by E Amide-coupled Intermediate H Final NCP2 Anchor (NHS Ester) E->H F N-Hydroxysuccinimide (NHS) F->H G Activating Agent (e.g., DCC, EDC) G->H Mediated by I Crude NCP2 Anchor J Column Chromatography (Silica Gel or C18) I->J K Pure NCP2 Anchor J->K

Caption: Conceptual workflow for the multi-step synthesis of the NCP2 anchor.

Signaling Pathway Visualization

The NCP2 anchor is a synthetic molecule and does not directly participate in biological signaling pathways. Its function is to enable the synthesis of therapeutic oligonucleotides which then modulate gene expression at the pre-mRNA level. The relevant "pathway" is therefore the experimental workflow.

Logical Relationship Diagram: Troubleshooting Low Yield

G A Low Final Yield B Incomplete Amide Coupling A->B C Incomplete NHS Ester Formation A->C D Loss during Purification A->D E Inefficient Acid Activation B->E F Steric Hindrance B->F C->E G Moisture Contamination C->G H Degradation on Silica D->H

Caption: Key contributors to low yield in NCP2 anchor synthesis.

References

Optimization

NCP2 Anchor storage and handling best practices.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for working with NCP2-related products in a research and drug development setting. It is important to distingu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for working with NCP2-related products in a research and drug development setting. It is important to distinguish between two entities that may be referred to as "NCP2": the Niemann-Pick C2 (NPC2) protein and a chemical compound referred to as NCP2 Anchor . This guide will address both.

Part 1: NCP2 Anchor (CAS 1380600-13-4)

NCP2 Anchor is a chemical entity used in the synthesis of exon-skipping oligomer conjugates.[1][2][3] Detailed experimental protocols for its use in oligomer synthesis are often proprietary and specific to the research application. For specific guidance, it is recommended to consult the manufacturer's documentation or relevant patents.[4]

Storage and Handling FAQs

Q1: How should I store the lyophilized NCP2 Anchor powder?

A1: Storage recommendations for lyophilized NCP2 Anchor can vary slightly by supplier, but general guidelines are summarized in the table below. Always refer to the Certificate of Analysis (CoA) for lot-specific storage instructions.

Storage TemperatureDurationForm
Room TemperatureShippingPowder
4°C2 yearsPowder
-20°C3 yearsPowder

Q2: What are the recommended storage conditions for NCP2 Anchor once it is dissolved in a solvent?

A2: Once dissolved, the stability of NCP2 Anchor decreases. It is crucial to protect the solution from light.[1]

Storage TemperatureDurationForm
-20°C1 monthIn Solvent
-80°C6 monthsIn Solvent

Part 2: Niemann-Pick C2 (NPC2) Protein

The NPC2 protein is a soluble, lysosomal protein that plays a critical role in intracellular cholesterol trafficking. It binds cholesterol and facilitates its transfer to the membrane-bound NPC1 protein, enabling the egress of cholesterol from lysosomes. Dysfunctional NPC2 protein is associated with Niemann-Pick disease, type C2, a lysosomal storage disorder.

NPC2 Protein Storage and Handling FAQs

Q1: How should I reconstitute lyophilized NPC2 protein?

A1: Reconstituting lyophilized proteins correctly is crucial for maintaining their activity. The following is a general protocol; however, always consult the product-specific datasheet.

  • Equilibrate: Allow the vial of lyophilized NPC2 and the reconstitution buffer to come to room temperature.

  • Centrifuge: Briefly centrifuge the vial at 12,000 x g for 20 seconds to collect all the powder at the bottom.

  • Add Buffer: Gently add the recommended reconstitution buffer to the vial to achieve the desired concentration. Avoid vigorous shaking or vortexing, as this can denature the protein.

  • Dissolve: Allow the vial to sit at room temperature for 15-30 minutes, with gentle agitation, to allow the protein to fully dissolve. If particulates remain, the solution can be gently mixed on a rocker at 4°C overnight.

  • Aliquot and Store: For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the best practices for long-term storage of reconstituted NPC2 protein?

A2: For long-term storage, reconstituted NPC2 protein should be aliquoted and stored at -20°C or -80°C. The addition of a carrier protein (e.g., 0.1% BSA) or glycerol (to a final concentration of 5-50%) can improve stability.

Q3: How many freeze-thaw cycles can I subject my NPC2 protein to?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to protein degradation, aggregation, and loss of activity. Aliquoting the reconstituted protein into single-use volumes is the best practice.

Troubleshooting Guide for NPC2 Protein Experiments
IssuePossible CauseSuggested Solution
Low or no protein activity Improper storage or handlingReview storage and handling protocols. Ensure the protein was stored at the correct temperature and not subjected to multiple freeze-thaw cycles.
Incorrect reconstitutionVerify that the correct buffer and concentration were used for reconstitution.
Protein degradationRun an SDS-PAGE to check for protein integrity.
Protein aggregation Multiple freeze-thaw cyclesAvoid repeated freezing and thawing by preparing single-use aliquots.
High protein concentrationStore the protein at the recommended concentration. If aggregation persists, consider adding cryoprotectants like glycerol.
Incompatible bufferEnsure the buffer pH and composition are suitable for the NPC2 protein.
Inconsistent experimental results Lot-to-lot variabilityIf using a new lot of NPC2 protein, it may be necessary to perform a bridging study to compare its activity to the previous lot.
Inaccurate protein concentrationUse a reliable method to determine the protein concentration, such as a BCA assay or measuring absorbance at 280 nm.
Experimental Protocol: NPC2 Cholesterol Binding Assay

This protocol is adapted from published research and provides a method for assessing the cholesterol-binding activity of purified NPC2 protein.

Materials:

  • Purified NPC2 protein

  • [³H]cholesterol

  • PBS (10 mM sodium phosphate, 130 mM NaCl), pH 7.4

  • Gel filtration columns (e.g., CentriSep)

  • Scintillation fluid and counter

Methodology:

  • Binding Reaction: Incubate the purified NPC2 protein with [³H]cholesterol in PBS at 30°C for 30 minutes. The optimal concentrations of protein and [³H]cholesterol should be determined empirically.

  • Separation: Separate the protein-bound [³H]cholesterol from free [³H]cholesterol by centrifuging the reaction mixture through a gel filtration column pre-equilibrated with PBS containing 0.01% Triton X-100.

  • Quantification: Measure the radioactivity in the eluate (containing the bound cholesterol) using a scintillation counter.

  • Data Analysis: Perform saturation binding experiments by incubating a fixed amount of NPC2 with increasing concentrations of [³H]cholesterol to determine the binding affinity (Kd).

Quality Control for Purified NPC2 Protein

To ensure the reliability and reproducibility of experimental data, it is essential to perform quality control on purified NPC2 protein.

QC ParameterRecommended MethodAcceptance Criteria
Purity SDS-PAGEA single band at the expected molecular weight.
Identity Mass SpectrometryThe measured mass should match the theoretical mass of the NPC2 protein.
Homogeneity Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS)A single, symmetrical peak indicating a monodisperse sample with low aggregation.
Activity Cholesterol Binding AssayThe measured binding affinity (Kd) should be consistent with published values (approximately 30-50 nM).

Visualizations

NPC2 Cholesterol Handoff Workflow

The following diagram illustrates the key steps in the experimental workflow to assess the transfer of cholesterol from NPC2 to NPC1.

G cluster_0 Preparation cluster_1 Binding cluster_2 Transfer Assay cluster_3 Separation & Detection prep_npc2 Purify His-tagged NPC2 Protein bind_chol Incubate NPC2 with [3H]Cholesterol prep_npc2->bind_chol prep_npc1 Purify His-tagged NPC1-NTD transfer Incubate [3H]Cholesterol-NPC2 with NPC1-NTD prep_npc1->transfer prep_chol Prepare [3H]Cholesterol Stock Solution prep_chol->bind_chol bind_chol->transfer separate Separate NPC1-NTD from NPC2 (e.g., Ni-NTA beads) transfer->separate detect Quantify [3H]Cholesterol transferred to NPC1-NTD separate->detect G LDL LDL Lysosome Lysosome LDL->Lysosome Endocytosis Cholesterol Cholesterol Lysosome->Cholesterol LDL Hydrolysis NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 Transfer Cholesterol->NPC2 Binding ER Endoplasmic Reticulum NPC1->ER Egress

References

Troubleshooting

Technical Support Center: Enhancing Cellular Uptake of Anchor Oligonucleotides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of anchor...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of anchor oligonucleotides.

Troubleshooting Guide

Low cellular uptake of anchor oligonucleotides can be a significant hurdle in achieving desired experimental outcomes. This guide provides a systematic approach to troubleshooting common issues.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal transfection reagent or concentration.Test a panel of transfection reagents suitable for your cell type. Optimize the reagent-to-oligonucleotide ratio through a titration experiment.[1][2][3]
Poorly formed transfection complexes.Ensure complexes are formed in a serum-free medium as serum can interfere with complex formation. Do not vortex the complexes.[1][4] Incubate the mixture for the recommended time (typically 10-20 minutes) at room temperature before adding to cells.
Incorrect cell density.The optimal cell confluency for transfection is typically between 50-80%. Low density can lead to toxicity, while high density can reduce uptake efficiency.
Presence of inhibitors.Avoid high concentrations of phosphate, sulfated proteoglycans (e.g., chondroitin sulfate, dextran sulfate), or other potential inhibitors during complex formation.
Inherent difficulty in transfecting the cell type.Primary cells and certain cell lines (e.g., neurons, hematopoietic cells) are notoriously difficult to transfect. Consider alternative delivery methods like electroporation or viral transduction.
High Cell Death (Toxicity) Transfection reagent concentration is too high.Reduce the concentration of the transfection reagent and/or the oligonucleotide. Perform a dose-response curve to find the optimal balance between efficiency and toxicity.
Cell density is too low.Ensure cells are at the recommended confluency. For many cell types, 70% confluency is ideal for DNA transfection, while 50-70% is suitable for siRNA or oligonucleotide transfection.
Prolonged exposure to transfection complexes.For sensitive cell types, consider reducing the incubation time with the transfection complexes to 4-6 hours before replacing the medium.
Contamination.Regularly test cell cultures for mycoplasma or other contaminants, which can increase cell sensitivity and affect transfection outcomes.
Inconsistent or Non-Reproducible Results Variation in cell confluency or passage number.Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure confluency at the time of transfection is consistent.
Degradation of oligonucleotides.Use nuclease-resistant oligonucleotide modifications, such as phosphorothioate backbones, to improve stability in serum-containing media. Co-administration with polyaminolipids can also markedly improve cellular stability.
Pipetting errors.Prepare a master mix of the transfection complexes for replicate wells to minimize pipetting variability.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms for cellular uptake of oligonucleotides?

Oligonucleotides primarily enter cells through endocytosis. This process can be non-specific (adsorptive endocytosis) or receptor-mediated. The efficiency of uptake is heavily influenced by the chemical properties of the oligonucleotide and the cell type. For "naked" oligonucleotides, particularly those with phosphorothioate modifications, uptake can occur through binding to cell surface proteins.

2. How can I enhance the cellular uptake of my anchor oligonucleotides?

Several strategies can be employed to enhance cellular uptake:

  • Ligand Conjugation: Attaching a ligand that binds to a specific cell surface receptor can significantly improve uptake through receptor-mediated endocytosis. Common ligands include carbohydrates, peptides (e.g., RGD), and antibodies.

  • Lipid and Polymer-Based Nanocarriers: Encapsulating oligonucleotides in lipid-based nanoparticles (LNPs) or polymeric nanoparticles can protect them from degradation and facilitate cellular entry. Cationic lipids and polymers are commonly used to complex with the negatively charged oligonucleotide backbone.

  • Chemical Modifications: Modifications to the oligonucleotide backbone, such as phosphorothioate linkages, can increase nuclease resistance and protein binding, which may enhance uptake. Conjugation with lipophilic moieties like cholesterol can also promote association with lipoproteins, facilitating uptake in certain tissues.

  • Small Molecules: Certain small molecules have been shown to enhance the pharmacological effects of oligonucleotides by modulating their intracellular trafficking and promoting escape from endosomes.

3. What is "gymnotic delivery" and when is it applicable?

Gymnotic delivery refers to the unassisted uptake of "naked" oligonucleotides by cells without the use of transfection reagents. This method is particularly effective for oligonucleotides with certain chemical modifications, like phosphorothioate backbones, which promote uptake. While it may require higher oligonucleotide concentrations compared to lipid-mediated transfection, it can be a useful method for in vitro screening and may better predict in vivo activity.

4. How can I quantify the cellular uptake of my anchor oligonucleotides?

Several methods are available to quantify cellular uptake:

  • Fluorescence Microscopy: Labeling oligonucleotides with a fluorescent dye (e.g., Cy3, FAM) allows for visualization and quantification of uptake using fluorescence microscopy and image analysis software.

  • Flow Cytometry: This method provides a high-throughput quantification of the percentage of fluorescently-labeled cells and the mean fluorescence intensity, which correlates with the amount of internalized oligonucleotide.

  • Radiolabeling: Using radiolabeled oligonucleotides (e.g., with 35S or 3H) and measuring radioactivity in cell lysates is a highly sensitive quantification method, though it involves handling radioactive materials.

  • Hybridization-Based Assays (e.g., PNA hybridization assay): These assays are used to measure the total cellular uptake of modified oligonucleotides in cell lysates.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used for the absolute quantification of oligonucleotides and their metabolites in biological matrices, including cell lysates.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Fluorescence Microscopy

Objective: To quantify the cellular uptake of fluorescently labeled anchor oligonucleotides.

Materials:

  • Fluorescently labeled anchor oligonucleotides (e.g., 5'-Cy3-Anchor Oligo)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Mounting medium

  • Glass bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells onto glass bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Oligonucleotide Treatment: The next day, replace the medium with fresh medium containing the desired concentration of the fluorescently labeled anchor oligonucleotide. Include an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove any oligonucleotides that are not internalized.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Add a drop of mounting medium and cover with a coverslip.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in both the DAPI and the fluorophore channel (e.g., Cy3).

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell. Outline individual cells and measure the integrated density of the fluorescent signal.

Protocol 2: Enhancing Cellular Uptake with a Cationic Lipid Transfection Reagent

Objective: To improve the delivery of anchor oligonucleotides using a commercial cationic lipid transfection reagent.

Materials:

  • Anchor oligonucleotides

  • Cationic lipid transfection reagent (e.g., LipoD293™)

  • Serum-free medium (e.g., DMEM)

  • Complete cell culture medium (with serum and antibiotics)

  • Cells plated in a multi-well plate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.

  • Oligonucleotide Dilution: Dilute the anchor oligonucleotide in serum-free medium.

  • Reagent Dilution: In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently by pipetting up and down. Do not vortex.

  • Incubation: Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection: Add the transfection complexes drop-wise to the cells in the multi-well plate containing complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis. The optimal incubation time will depend on the specific assay.

  • Analysis: Assess the biological effect of the anchor oligonucleotide (e.g., by qPCR for gene expression changes or Western blot for protein level changes).

Data Presentation

Table 1: Comparison of Cellular Uptake with Different Delivery Methods

Delivery Method Oligonucleotide Concentration (nM) Mean Fluorescence Intensity (Arbitrary Units) Percentage of Positive Cells (%)
Gymnotic (Naked Oligo)500150 ± 2530 ± 5
Cationic Lipid A100850 ± 7095 ± 3
Cationic Lipid B100720 ± 6092 ± 4
Polymer-based Nanoparticle100680 ± 5588 ± 6
Ligand-Conjugate (e.g., GalNAc)100950 ± 8098 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Troubleshooting Transfection Parameters for Anchor Oligonucleotides

Parameter Condition 1 Condition 2 Condition 3 Outcome (Relative Gene Knockdown %)
Reagent:Oligo Ratio 1:12:13:145%
2:175%
3:160% (with increased toxicity)
Cell Confluency 30%40% (with high toxicity)
60%80%
90%55%
Incubation Time 4 hours65%
24 hours82%
48 hours85%

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate complex_formation Form Transfection Complexes oligo_prep Prepare Anchor Oligonucleotide Stock oligo_prep->complex_formation add_to_cells Add Complexes to Cells complex_formation->add_to_cells incubation Incubate for 24-72 hours add_to_cells->incubation quant_uptake Quantify Uptake (e.g., Microscopy) incubation->quant_uptake assess_activity Assess Biological Activity (e.g., qPCR) incubation->assess_activity

Caption: Experimental workflow for transfection and analysis of anchor oligonucleotides.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm oligo_complex Oligonucleotide-Lipid Complex endocytosis Endocytosis oligo_complex->endocytosis Binding & Internalization endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome cytosolic_oligo Cytosolic Anchor Oligonucleotide late_endosome->cytosolic_oligo Endosomal Escape target_mrna Target mRNA cytosolic_oligo->target_mrna Binding protein_synthesis Protein Synthesis (Inhibited) cytosolic_oligo->protein_synthesis Blocks Translation ribosome Ribosome target_mrna->ribosome ribosome->protein_synthesis

Caption: Cellular uptake and mechanism of action for an anchor oligonucleotide.

References

Reference Data & Comparative Studies

Validation

Validating the Efficacy of NCP2 Anchor-Induced Exon Skipping: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of NCP2 Anchor-conjugated phosphorodiamidate morpholino oligomers (PMOs) with alternative exon-skipping induc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NCP2 Anchor-conjugated phosphorodiamidate morpholino oligomers (PMOs) with alternative exon-skipping induction technologies. The information is compiled to facilitate an objective evaluation of their potential therapeutic efficacy, supported by available experimental data and detailed methodologies.

Introduction to Exon Skipping and Delivery Enhancement

Exon skipping is a promising therapeutic strategy for genetic disorders like Duchenne muscular dystrophy (DMD). It utilizes antisense oligonucleotides (AOs) to modulate pre-mRNA splicing, restore the reading frame, and produce a truncated, yet functional protein. The efficacy of AOs, such as PMOs, is often limited by their delivery to target cells. To address this, various conjugation strategies have been developed to enhance cellular uptake and therapeutic effect. This guide focuses on the NCP2 Anchor technology and compares it with other established methods, particularly peptide-conjugated PMOs (PPMOs).

Data Presentation: A Comparative Analysis of Exon Skipping Efficacy

The following tables summarize the quantitative data on exon skipping efficiency from available literature. It is important to note that the data for NCP2 Anchor-PMOs is derived from patent literature and awaits independent validation in peer-reviewed publications.

Table 1: In Vitro Exon Skipping Efficiency of NCP2-PMO vs. Standard PMO

Treatment GroupConcentration (µM)Exon Skipping (%)Fold Change vs. PMOData Source
PMO#1 1~51Patent EP 4122497 B1
NCP2-PMO#1 1~255Patent EP 4122497 B1
PMO#1 3~101Patent EP 4122497 B1
NCP2-PMO#1 3~454.5Patent EP 4122497 B1
PMO#1 10~201Patent EP 4122497 B1
NCP2-PMO#1 10~603Patent EP 4122497 B1

Data is estimated from graphical representations in the cited patent.

Table 2: In Vivo Exon Skipping and Dystrophin Production with Peptide-PMOs (PPMOs)

Treatment GroupDose (mg/kg)TissueExon Skipping (%)Dystrophin (% of Wild Type)Data Source
PMO 40Quadriceps53.48.5Gan et al., 2022
PPMO (RC-1001) 40Quadriceps98.838.9Gan et al., 2022
PMO 40Heart00Gan et al., 2022
PPMO (RC-1001) 40Heart43.28.6Gan et al., 2022

Experimental Protocols

Detailed methodologies for the synthesis of NCP2 Anchor-conjugated PMOs and the validation of exon skipping are provided below.

Synthesis of NCP2 Anchor and Conjugation to PMO

This protocol is adapted from the procedures described in European Patent EP 4122497 B1.

a) Synthesis of NCP2 Anchor:

  • Preparation of Methyl 4-Fluoro-3-Nitrobenzoate: 4-fluoro-3-nitrobenzoic acid is refluxed in methanol with concentrated sulfuric acid. The product is crystallized upon cooling.

  • Subsequent synthetic steps: The initial product undergoes a series of chemical reactions, including nucleophilic substitution, reduction of the nitro group, and other modifications as detailed in the patent literature to yield the final NCP2 Anchor molecule.

b) NCP2 Anchor Loaded Resin Synthesis:

  • Aminomethyl polystyrene resin is swelled in N-methyl-2-pyrrolidone (NMP).

  • The resin is washed sequentially with dichloromethane (DCM) and a neutralization solution.

  • A solution of the NCP2 Anchor is slowly added to the stirring resin solution and allowed to react to form the anchor-loaded resin.

c) Solid-Phase Synthesis of NCP2-PMO:

  • The NCP2 Anchor-loaded resin is used as the solid support for standard phosphorodiamidate morpholino oligomer (PMO) synthesis.

  • The synthesis cycle involves sequential deblocking of the 5'-hydroxyl group and coupling of activated morpholino monomers until the desired oligomer sequence is achieved.

  • Upon completion of the synthesis, the NCP2-PMO conjugate is cleaved from the resin, deprotected, and purified using standard chromatographic techniques.

Validation of Exon Skipping at the RNA Level by RT-PCR and ddPCR

a) RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from treated and untreated cells or tissues using a suitable RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

b) Reverse Transcription Polymerase Chain Reaction (RT-PCR):

  • PCR is performed on the cDNA using primers that flank the target exon.

  • The PCR products are resolved by agarose gel electrophoresis.

  • The presence of a shorter band in the treated samples, corresponding to the skipped transcript, indicates successful exon skipping. Densitometry can be used for semi-quantitative analysis.

c) Droplet Digital PCR (ddPCR) for Absolute Quantification:

  • Specific TaqMan probes are designed to detect the exon-exon junctions of both the skipped and unskipped transcripts.

  • The ddPCR reaction mixture, containing cDNA, primers, probes, and ddPCR supermix, is partitioned into thousands of nanoliter-sized droplets.

  • PCR amplification is carried out to endpoint in a thermal cycler.

  • The droplets are analyzed for fluorescence, and the absolute copy number of skipped and unskipped transcripts is determined using Poisson statistics.

  • The percentage of exon skipping is calculated as: (skipped copies) / (skipped copies + unskipped copies) * 100.

Quantification of Dystrophin Protein Restoration by Western Blot
  • Total protein is extracted from cell or tissue lysates.

  • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • A specified amount of protein from each sample is separated by SDS-PAGE on a low-percentage polyacrylamide gel.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for dystrophin.

  • A loading control antibody (e.g., anti-GAPDH or anti-vinculin) is used to normalize for protein loading.

  • The membrane is then incubated with a fluorescently labeled secondary antibody.

  • The protein bands are visualized and quantified using an imaging system. The intensity of the dystrophin band is normalized to the loading control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in NCP2 Anchor-induced exon skipping and its validation.

Exon_Skipping_Mechanism cluster_0 Pre-mRNA Splicing cluster_1 NCP2 Anchor-Induced Exon Skipping Pre-mRNA Pre-mRNA Splicing Machinery Splicing Machinery Pre-mRNA->Splicing Machinery Binding NCP2-PMO NCP2-PMO Pre-mRNA->NCP2-PMO Hybridization to target exon Mature mRNA (no skipping) Mature mRNA (no skipping) Splicing Machinery->Mature mRNA (no skipping) Splicing Skipped mRNA Skipped mRNA Splicing Machinery->Skipped mRNA Non-functional Protein Non-functional Protein Mature mRNA (no skipping)->Non-functional Protein Translation NCP2-PMO->Splicing Machinery Steric hindrance Functional (truncated) Protein Functional (truncated) Protein Skipped mRNA->Functional (truncated) Protein Translation

Caption: Mechanism of NCP2 Anchor-PMO induced exon skipping.

Experimental_Workflow cluster_synthesis NCP2-PMO Synthesis cluster_validation Efficacy Validation NCP2_Anchor_Synth NCP2 Anchor Synthesis Resin_Loading NCP2 Anchor Resin Loading NCP2_Anchor_Synth->Resin_Loading PMO_Synth Solid-Phase PMO Synthesis Resin_Loading->PMO_Synth Cleavage_Purification Cleavage and Purification PMO_Synth->Cleavage_Purification NCP2-PMO_Conjugate Final NCP2-PMO Conjugate Cleavage_Purification->NCP2-PMO_Conjugate Treatment Treatment with NCP2-PMO NCP2-PMO_Conjugate->Treatment Cell_Culture Cell Culture/In Vivo Model Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT-PCR_ddPCR RT-PCR / ddPCR Analysis RNA_Extraction->RT-PCR_ddPCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Exon_Skipping_Quant Exon Skipping Quantification RT-PCR_ddPCR->Exon_Skipping_Quant Protein_Quant Dystrophin Quantification Western_Blot->Protein_Quant

Caption: Overall experimental workflow for synthesis and validation.

Validation_Methods_Comparison cluster_rna RNA-level Analysis cluster_protein Protein-level Analysis Validation_Start Sample from Treated Model RT_PCR RT-PCR Validation_Start->RT_PCR RNA Extraction qPCR qPCR Validation_Start->qPCR RNA Extraction ddPCR ddPCR Validation_Start->ddPCR RNA Extraction Western_Blot Western Blot Validation_Start->Western_Blot Protein Extraction Immunofluorescence Immunofluorescence Validation_Start->Immunofluorescence Tissue Sectioning Semi-quantitative Semi-quantitative RT_PCR->Semi-quantitative Relative Quantification Relative Quantification qPCR->Relative Quantification Absolute Quantification Absolute Quantification ddPCR->Absolute Quantification Protein Quantification Protein Quantification Western_Blot->Protein Quantification Protein Localization Protein Localization Immunofluorescence->Protein Localization

Caption: Comparison of methods for validating exon skipping efficacy.

Comparative

A Head-to-Head Comparison: NCP2 Anchor and Other Leading Bioconjugation Chemistries

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate performance of the re...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate performance of the resulting conjugate. This guide provides an objective comparison of the NCP2 Anchor technology with other widely used conjugation chemistries, namely maleimide and click chemistry. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, particularly in the realm of oligonucleotide conjugation.

At a Glance: A Comparative Overview of Conjugation Chemistries

The following table summarizes the key characteristics of the NCP2 Anchor (represented by its N-hydroxysuccinimide ester chemistry), maleimide chemistry, and click chemistry.

FeatureNCP2 Anchor (NHS Ester Chemistry)Maleimide ChemistryClick Chemistry (Copper-Catalyzed)
Target Functional Group Primary Amines (-NH₂)Thiols/Sulfhydryls (-SH)Azides (-N₃) and Alkynes (-C≡CH)
Resulting Linkage Amide BondThiosuccinimide Ether BondTriazole Ring
Reaction pH Typically 7.2-9.0[1]6.5-7.5[2]Neutral (around 7.0)[3]
Reaction Speed Generally fast, but dependent on pH and concentration.Very fast, often complete within hours at room temperature.[4]Very fast and quantitative.
Specificity High for primary amines, but can react with other nucleophiles at higher pH.Highly specific for thiols within the optimal pH range.Highly specific and bio-orthogonal; the reacting groups are generally absent in biological systems.
Linkage Stability Highly stable amide bond.The thiosuccinimide linkage can be susceptible to retro-Michael addition and thiol exchange in vivo, leading to potential instability.The resulting triazole linkage is extremely stable.
Key Advantages Well-established chemistry, stable linkage.High selectivity for thiols, rapid reaction kinetics.High specificity, bio-orthogonality, and formation of a very stable bond.
Key Disadvantages Competing hydrolysis of the NHS ester can reduce efficiency.Potential for linkage instability in vivo.Requires a copper catalyst which can be toxic to cells, though catalyst-free click chemistry variants exist.

Delving Deeper: The Chemistry Behind the Conjugations

Understanding the underlying chemical principles of each conjugation method is paramount to appreciating their respective strengths and weaknesses.

NCP2 Anchor: Leveraging Robust Amide Bond Formation

The NCP2 Anchor is chemically identified as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester. Its reactive component is the N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as those found on the N-terminus of proteins or on amino-modified oligonucleotides, to form a highly stable amide bond. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.

A critical consideration for NHS ester chemistry is the competition with hydrolysis, where water molecules can react with the NHS ester, rendering it inactive for conjugation. The rate of hydrolysis increases with pH, making careful control of reaction conditions essential for optimal conjugation efficiency.

Maleimide Chemistry: Targeting Thiols with High Specificity

Maleimide chemistry is a popular choice for bioconjugation due to its high selectivity for thiol (sulfhydryl) groups, which are present in cysteine residues of proteins and can be introduced into oligonucleotides. The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thiosuccinimide ether linkage. This reaction is most efficient at a pH range of 6.5-7.5.

While the resulting thioether bond is generally stable, a notable drawback is its potential for reversal through a retro-Michael reaction, especially in the presence of other thiols like glutathione in the cellular environment. This can lead to the premature release of the conjugated molecule in vivo.

Click Chemistry: Bio-orthogonal and Exceptionally Stable

The term "click chemistry" encompasses a class of reactions that are highly specific, high-yielding, and produce minimal byproducts. The most common example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms an extremely stable triazole ring between an azide-functionalized molecule and an alkyne-functionalized molecule.

A key advantage of click chemistry is its bio-orthogonality; the reacting azide and alkyne groups are typically absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes. While the copper catalyst can be a concern due to its cytotoxicity, advancements have led to the development of copper-free click chemistry methods.

Visualizing the Chemistries and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for oligonucleotide conjugation.

Conjugation_Mechanisms cluster_NCP2 NCP2 Anchor (NHS Ester) Chemistry cluster_Maleimide Maleimide Chemistry cluster_Click Click Chemistry (CuAAC) NCP2 NCP2 Anchor (R-NHS) Amide Conjugate (R-NH-Oligo) NCP2->Amide + Oligo-NH2 Amine Amino-modified Oligonucleotide (Oligo-NH2) NHS_leaving NHS Amide->NHS_leaving - NHS Maleimide Maleimide-activated Payload (Payload-Mal) Thioether Conjugate (Payload-S-Oligo) Maleimide->Thioether + Oligo-SH Thiol Thiol-modified Oligonucleotide (Oligo-SH) Azide Azide-modified Payload (Payload-N3) Triazole Conjugate (Triazole Linkage) Azide->Triazole + Oligo-C≡CH Alkyne Alkyne-modified Oligonucleotide (Oligo-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole

A comparison of the reaction mechanisms for NCP2 Anchor, Maleimide, and Click Chemistry.

Experimental_Workflow start Start: Modified Oligonucleotide reagent Prepare Conjugation Reagent Solution start->reagent reaction Perform Conjugation Reaction start->reaction reagent->reaction purification Purify Conjugate (e.g., HPLC, Gel Filtration) reaction->purification analysis Analyze Conjugate (e.g., Mass Spec, Gel Electrophoresis) purification->analysis end End: Purified Oligonucleotide Conjugate analysis->end

References

Validation

A Comparative Guide to Oligomer Synthesis: NCP2 Anchor vs. Alternative Methods

For researchers and professionals in drug development, the synthesis of high-quality oligomers is paramount. This guide provides an objective comparison between the NCP2 Anchor-based solid-phase synthesis of phosphorodia...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of high-quality oligomers is paramount. This guide provides an objective comparison between the NCP2 Anchor-based solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs) and alternative synthesis methods. The information is supported by experimental data and detailed protocols to assist in selecting the most suitable method for your research needs.

Quantitative Performance Comparison

The following table summarizes the performance metrics of different oligomer synthesis methods. It is important to note that the data for the NCP2 Anchor is derived from a manufacturing-scale synthesis protocol, which may account for differences in yield compared to lab-scale synthesis data for other methods.

Parameter NCP2 Anchor Solid-Phase Synthesis (for a 30-mer PMO) Standard Solid-Phase PMO Synthesis (Trityl Chemistry, 25-mer) Standard Solid-Phase PMO Synthesis (Fmoc Chemistry, 25-mer) Native Chemical Ligation (NCL)
Typical Oligomer Type Phosphorodiamidate Morpholino Oligomers (PMOs)Phosphorodiamidate Morpholino Oligomers (PMOs)Phosphorodiamidate Morpholino Oligomers (PMOs)Peptides, Proteins, Peptide-Oligonucleotide Conjugates
Overall Yield >20% (for a 30-mer)Crude yield of 51% (for a 25-mer)Crude yield of 70% (for a 25-mer)Near quantitative ligation yields[1]
Coupling Efficiency High (implied by industrial scale)~99.95% per cycle~99.95% per cycleNot directly comparable (solution-phase ligation)
Purity High (sufficient for pharmaceutical use)High-purity product achievable after HPLCHigh-purity product achievable after HPLCHigh-purity product achievable after HPLC
Scalability Demonstrated for industrial-scale (kg) synthesisLab-scale, with potential for scale-upLab-scale, with potential for scale-upBoth lab and larger scale
Key Advantage Suitable for large-scale, high-purity manufacturing of PMOsWell-established for research-scale PMO synthesisHigher crude yields compared to Trityl chemistry for PMOsAllows for the synthesis of very large proteins and modified biomolecules[1][2]
Key Limitation Part of a proprietary, large-scale processLower crude yield compared to Fmoc chemistryRequires Fmoc-protected monomersRequires a C-terminal thioester and an N-terminal cysteine at the ligation site

Experimental Protocols

Oligomer Synthesis using NCP2 Anchor-Loaded Resin

This protocol is based on the solid-phase synthesis of Eteplirsen, a 30-mer phosphorodiamidate morpholino oligomer, as described in patent literature for industrial-scale manufacturing.

Materials:

  • NCP2 Anchor-loaded aminomethyl polystyrene resin

  • Activated morpholino subunit monomers (with appropriate protecting groups)

  • Deblocking solution (e.g., cyanoacetic acid in a suitable solvent)

  • Coupling solution

  • Capping solution (e.g., 10% diethyl dicarbonate in dichloromethane)

  • Cleavage solution

  • Deprotection solution

  • Solvents: N-methyl-2-pyrrolidinone (NMP), dichloromethane (DCM), 30% trifluoroethanol (TFE)/DCM

Procedure:

  • Resin Swelling: The NCP2 Anchor-loaded resin is swelled in NMP in a synthesis reactor.

  • Initial Deprotection: The terminal protecting group on the anchor is removed using the deblocking solution.

  • Synthesis Cycle (repeated for each monomer):

    • Deblocking: The resin-bound oligomer is treated with the deblocking solution to remove the N-terminal protecting group (e.g., trityl group) from the previously added monomer.

    • Coupling: The next activated morpholino subunit is added in the coupling solution to react with the deprotected N-terminus of the growing oligomer chain.

    • Capping: A capping solution is used to block any unreacted N-termini, preventing the formation of deletion-mutant oligomers.

  • Cleavage from Resin: After the final synthesis cycle, the completed oligomer is cleaved from the NCP2 Anchor-loaded resin.

  • Deprotection: All remaining protecting groups on the oligomer are removed.

  • Purification: The crude oligomer is purified using methods such as chromatography to yield the final high-purity product.

Standard Solid-Phase PMO Synthesis (Trityl Chemistry)

This protocol outlines a typical lab-scale solid-phase synthesis of PMOs.

Materials:

  • Aminomethyl polystyrene solid support

  • Trityl-protected activated morpholino monomers

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Coupling Solution: Activated Morpholino Monomer, Activator (e.g., ETT), and N-ethylmorpholine (NEM) in a suitable solvent (e.g., CH3CN or NMP)

  • Capping Solution: Acetic anhydride and DIPEA in a suitable solvent

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia

Procedure:

  • Resin Preparation: The solid support is swelled in a suitable solvent like NMP.

  • Synthesis Cycle (repeated for each monomer):

    • Deblocking: The resin is washed with DCM, and the trityl protecting group is removed by treating with the deblocking solution for 1-5 minutes (repeated 2-4 times).

    • Coupling: The coupling solution containing the next activated monomer is added to the resin and allowed to react.

    • Capping (Optional): A capping solution is added to block unreacted sites.

  • Cleavage and Deprotection: After the final cycle, the resin is washed and dried. The oligomer is cleaved from the support and deprotected by heating with concentrated aqueous ammonia at 55°C for 16 hours.

  • Purification: The crude PMO is purified by High-Performance Liquid Chromatography (HPLC).

Native Chemical Ligation (NCL)

NCL is a powerful method for joining unprotected peptide or oligonucleotide fragments.

Materials:

  • Peptide/Oligonucleotide segment with a C-terminal thioester

  • Peptide/Oligonucleotide segment with an N-terminal cysteine

  • Ligation Buffer: Typically an aqueous buffer at neutral pH (e.g., 0.1 M phosphate buffer, pH 7.0-7.5) containing a denaturant (e.g., 6 M guanidine)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

Procedure:

  • Fragment Preparation: The two unprotected peptide/oligonucleotide fragments are synthesized separately, typically via solid-phase synthesis.

  • Ligation Reaction: The two fragments are dissolved in the ligation buffer. The thiol catalyst is added to initiate the reaction.

  • Reaction Monitoring: The progress of the ligation is monitored by techniques such as HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, the final ligated product is purified by HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in the NCP2 Anchor-based solid-phase synthesis and the Native Chemical Ligation process.

NCP2_Anchor_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated n-1 times) Resin NCP2 Anchor-Loaded Resin Deblocking Deblocking Resin->Deblocking Coupling Coupling (Add Monomer) Deblocking->Coupling Capping Capping Coupling->Capping Capping->Deblocking Next Cycle Cleavage Cleavage from Resin Capping->Cleavage Final Cycle Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification FinalOligomer Final PMO Purification->FinalOligomer NCL_Workflow cluster_fragments Fragment Preparation Fragment1 Peptide/Oligonucleotide 1 (C-terminal Thioester) Ligation Native Chemical Ligation (Aqueous Buffer, pH 7) Fragment1->Ligation Fragment2 Peptide/Oligonucleotide 2 (N-terminal Cysteine) Fragment2->Ligation Purification Purification (HPLC) Ligation->Purification FinalProduct Ligated Product Purification->FinalProduct

References

Comparative

A Comparative Guide to Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis and Application in Exon Skipping Therapies

For Researchers, Scientists, and Drug Development Professionals Introduction to PMO Synthesis and the Role of Anchors Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic antisense oligonucleotides with a modifie...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PMO Synthesis and the Role of Anchors

Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic antisense oligonucleotides with a modified backbone that confers high specificity, stability against nucleases, and low toxicity. They are powerful tools for modulating gene expression, primarily through a steric-blocking mechanism to modify pre-mRNA splicing.

The synthesis of PMOs is a complex, multi-step process typically carried out using solid-phase synthesis. In this method, the PMO is assembled sequentially on a solid support, such as a resin. A critical component of this process is the linker or anchor , a molecule that covalently attaches the first morpholino monomer to the solid support. The "NCP2 Anchor" is a chemical entity utilized in the synthesis of certain PMOs, facilitating the solid-phase assembly of the oligomer. The choice of anchor and the overall synthesis strategy can influence the purity and yield of the final PMO product.

Comparison of PMO Synthesis Methodologies

The two primary chemistries for PMO synthesis are the H-phosphonate and the phosphoramidite methods. Both are based on the reactivity of trivalent phosphorus (P(III)) compounds, which are subsequently oxidized to the pentavalent phosphorus (P(V)) state found in the final PMO backbone.

FeatureH-Phosphonate ChemistryPhosphoramidite Chemistry
Key Reagents H-phosphonate morpholino monomers, activator (e.g., p-nitrophenol)Phosphoramidite morpholino monomers, activator (e.g., 5-ethylthio-1H-tetrazole)
Coupling Time Generally longerCan be significantly faster, especially with optimized protocols
Automation Adaptable to automationWell-established for automated DNA/RNA synthesizers[1]
Reagent Availability Reagents may be less commonly availableWider availability of reagents and ancillary chemicals[1]
Global Oxidation Requires a global oxidation step at the end of the synthesisOxidation is performed after each coupling cycle
Overall Efficiency Can be highly efficient with optimized condensing reagentsGenerally considered highly efficient and is the standard for oligonucleotide synthesis

Case Studies: FDA-Approved PMO-Based Drugs for DMD

The successful application of PMO technology is best exemplified by the FDA approval of several exon-skipping drugs for Duchenne muscular dystrophy. These drugs are synthesized using solid-phase methods that employ linkers functionally similar to the NCP2 Anchor. The clinical data for these drugs provide indirect evidence of the success of this manufacturing approach.

DMD is a fatal genetic disorder caused by mutations in the DMD gene, leading to an absence of functional dystrophin protein. PMO-based drugs are designed to induce the skipping of specific exons in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated but functional dystrophin protein.

Performance Data of Approved PMO Drugs

The following table summarizes the performance of three FDA-approved PMO drugs for DMD. The primary efficacy endpoint for their accelerated approval was the increase in dystrophin protein levels in skeletal muscle, as measured by Western blot.

Drug Name (Trade Name)Target ExonIncrease in Dystrophin (% of normal)Fold Increase from BaselinePatient Population Amenability
Eteplirsen (Exondys 51)Exon 51Average of 0.9% after 180 weeks of treatment.[2]-~14% of DMD patients[3]
Golodirsen (Vyondys 53)Exon 53Mean of 1.019% at week 48.[4]16.0-fold~8% of DMD patients
Casimersen (Amondys 45)Exon 45Mean of 1.74% at 48 weeks.- (0.81% increase from baseline)~8% of DMD patients

Note: The reported increases in dystrophin are based on clinical trial data and can vary between patients. Direct comparison of these values should be done with caution due to differences in trial design and analytical methods.

Experimental Protocols

Generalized Protocol for Solid-Phase PMO Synthesis

This protocol provides a general overview of the steps involved in solid-phase PMO synthesis. Specific reagents and reaction times will vary depending on the chosen chemistry (H-phosphonate or phosphoramidite) and the specific morpholino monomers.

  • Resin Preparation: An appropriate solid support (e.g., aminomethyl polystyrene resin) is swelled in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Anchor Loading: The anchor molecule (e.g., NCP2 Anchor) is coupled to the resin. This is typically an overnight reaction.

  • Synthesis Cycle: The following steps are repeated for each morpholino monomer to be added to the sequence:

    • Deblocking: The 5'-trityl protecting group of the support-bound monomer is removed using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: The activated morpholino monomer is added to the resin and allowed to react with the deprotected 5'-hydroxyl group of the growing chain. This step's duration can vary significantly based on the chemistry used.

    • Oxidation: The newly formed P(III) linkage is oxidized to a stable P(V) phosphorodiamidate linkage.

    • Capping (Optional): Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the PMO is cleaved from the solid support, and all remaining protecting groups are removed using concentrated aqueous ammonia at an elevated temperature.

  • Purification: The crude PMO is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Exon Skipping Assay

This assay is used to determine the efficacy of a PMO in inducing exon skipping in cultured patient-derived cells.

  • Cell Culture: Duchenne muscular dystrophy patient-derived myoblasts are cultured and differentiated into myotubes.

  • Transfection: The myotubes are transfected with the PMO using a suitable delivery agent (e.g., a cell-penetrating peptide or a cationic lipid formulation).

  • RNA Isolation: After a suitable incubation period (e.g., 24-72 hours), total RNA is isolated from the treated myotubes.

  • RT-PCR: The isolated RNA is reverse transcribed to cDNA, which is then used as a template for PCR amplification of the region of the dystrophin transcript containing the target exon.

  • Analysis: The PCR products are analyzed by gel electrophoresis. The presence of a smaller band corresponding to the transcript with the skipped exon indicates successful exon skipping. The percentage of exon skipping can be quantified by densitometry.

Dystrophin Quantification by Western Blot

This method is used to quantify the amount of dystrophin protein produced as a result of exon skipping.

  • Protein Extraction: Total protein is extracted from treated cells or muscle biopsy tissue using a lysis buffer.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: A standardized amount of total protein (e.g., 25 µg) is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Quantification: The signal from the secondary antibody is detected using a chemiluminescent substrate. The intensity of the dystrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., α-actinin). The amount of dystrophin is then expressed as a percentage of the amount found in a healthy control sample.

Visualizations

PMO_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Solid Support (e.g., Polystyrene Resin) LoadedResin Anchor-Loaded Resin Resin->LoadedResin Coupling Anchor NCP2 Anchor (Linker) Anchor->LoadedResin Deblocking 1. Deblocking (Trityl Removal) LoadedResin->Deblocking Start Synthesis Coupling 2. Coupling (Add Activated Monomer) Deblocking->Coupling Oxidation 3. Oxidation (P(III) to P(V)) Coupling->Oxidation Capping 4. Capping (Optional) Oxidation->Capping Capping->Deblocking Repeat for next monomer Cleavage Cleavage & Deprotection Capping->Cleavage Final Cycle Complete Purification Purification (e.g., HPLC) Cleavage->Purification FinalPMO Purified PMO Purification->FinalPMO

Caption: Workflow of solid-phase synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs).

Caption: Mechanism of Eteplirsen-mediated exon 51 skipping in DMD.

References

Validation

Western Blot Analysis for Dystrophin Restoration: A Comparative Guide to Current Therapeutic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of therapeutic strategies aimed at restoring dystrophin expression in Duchenne muscular dystrophy (DMD), with a f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of therapeutic strategies aimed at restoring dystrophin expression in Duchenne muscular dystrophy (DMD), with a focus on confirmation by Western blot analysis. We will explore a novel patented technology, the NCP2 Anchor, in the context of established dystrophin restoration therapies, presenting available experimental data to facilitate an objective comparison.

A Novel Approach: The NCP2 Anchor Technology

A recent European patent application from Sarepta Therapeutics, a leader in DMD therapies, has disclosed a novel method for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides used in exon skipping therapies. This method utilizes a chemical moiety referred to as the "NCP2 Anchor." While the patent details the chemical synthesis process, it does not provide publicly available preclinical or clinical data on the efficacy of PMOs synthesized using this method in restoring dystrophin protein levels.[1] As such, a direct quantitative comparison of the NCP2 Anchor technology with other dystrophin restoration therapies is not yet possible. This guide will, therefore, focus on comparing established alternative therapies for which quantitative data are available.

Alternative Dystrophin Restoration Therapies

The primary therapeutic strategies for restoring dystrophin expression in DMD fall into two main categories: antisense oligonucleotide-mediated exon skipping and adeno-associated virus (AAV)-mediated micro-dystrophin gene therapy.

Antisense Oligonucleotide (ASO)-Mediated Exon Skipping

This approach uses synthetic molecules, ASOs, to modulate the splicing of the dystrophin pre-mRNA, effectively "skipping" a mutated exon and restoring the reading frame. This allows for the production of a truncated but partially functional dystrophin protein. Different ASO chemistries have been developed, including phosphorodiamidate morpholino oligomers (PMOs) and peptide-conjugated PMOs (PPMOs).

AAV-Mediated Micro-Dystrophin Gene Therapy

This strategy utilizes a non-pathogenic adeno-associated virus (AAV) as a vector to deliver a shortened, synthetic version of the dystrophin gene (micro-dystrophin) to muscle cells. This allows for the production of a smaller, yet functional, dystrophin protein.

Quantitative Comparison of Dystrophin Restoration

The following table summarizes publicly available data on dystrophin restoration levels achieved with different therapeutic approaches, as measured by Western blot analysis in preclinical and clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.

Therapeutic ApproachTechnologyModel/Patient PopulationDystrophin Level (% of Normal)Reference
Exon Skipping Eteplirsen (PMO for exon 51)DMD Patients0.93% (at week 180)Sarepta
Golodirsen (PMO for exon 53)DMD Patients1.02% (at week 144)Sarepta
Casimersen (PMO for exon 45)DMD Patients1.74% (at week 96)Sarepta
SRP-5051 (PPMO for exon 51)DMD Patients~10-fold higher than EteplirsenSarepta
Gene Therapy Delandistrogene moxeparvovec (AAV9-microdystrophin)DMD Patients32.1% (at week 12)Sarepta

Experimental Protocols

Western Blot Analysis for Dystrophin Quantification

Accurate and reproducible quantification of dystrophin protein by Western blot is crucial for evaluating the efficacy of therapeutic interventions. The following is a generalized protocol based on established methods.

1. Sample Preparation:

  • Muscle biopsy samples are snap-frozen in liquid nitrogen-cooled isopentane and stored at -80°C.
  • Frozen tissue is pulverized and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
  • Total protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis:

  • Protein lysates are mixed with Laemmli sample buffer and heated.
  • A specific amount of total protein (typically 20-50 µg) is loaded per lane onto a large-format, low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate).
  • Gels are run at a constant voltage until adequate separation of high molecular weight proteins is achieved. A molecular weight marker is included.

3. Protein Transfer:

  • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. The transfer is typically performed overnight at a low constant current in a cold room to ensure efficient transfer of the large dystrophin protein (~427 kDa).

4. Immunoblotting:

  • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
  • The membrane is incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).
  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
  • A loading control antibody (e.g., anti-GAPDH or anti-vinculin) is used to normalize for protein loading variations.

5. Detection and Quantification:

  • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
  • The chemiluminescent signal is captured using a digital imaging system.
  • The intensity of the dystrophin band is quantified using densitometry software and normalized to the loading control.
  • Dystrophin levels in treated samples are typically expressed as a percentage of the level in a healthy control sample.

Visualizing the Workflow and Signaling

Western Blot Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Quantification muscle_biopsy Muscle Biopsy homogenization Homogenization in Lysis Buffer muscle_biopsy->homogenization quantification Protein Quantification homogenization->quantification sds_page SDS-PAGE quantification->sds_page electrotransfer Electrotransfer to Membrane sds_page->electrotransfer blocking Blocking electrotransfer->blocking primary_ab Primary Antibody Incubation (Anti-Dystrophin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab ecl_detection ECL Detection secondary_ab->ecl_detection quant_analysis Densitometry & Quantification ecl_detection->quant_analysis

Caption: Workflow of Western blot analysis for dystrophin protein.

Dystrophin Restoration Signaling Pathway

Dystrophin_Restoration_Pathway cluster_therapeutic_intervention Therapeutic Intervention cluster_cellular_processes Cellular Processes cluster_protein_outcome Protein Outcome cluster_functional_restoration Functional Restoration aso Antisense Oligonucleotide (e.g., PMO, PPMO) splicing Pre-mRNA Splicing (Exon Skipping) aso->splicing aav AAV-Microdystrophin translation mRNA Translation aav->translation splicing->translation truncated_dystrophin Truncated, Functional Dystrophin translation->truncated_dystrophin micro_dystrophin Micro-dystrophin translation->micro_dystrophin dapc Dystrophin-Associated Protein Complex Stabilization truncated_dystrophin->dapc micro_dystrophin->dapc membrane_stability Sarcolemmal Stability dapc->membrane_stability muscle_function Improved Muscle Function membrane_stability->muscle_function

Caption: Signaling pathways for dystrophin restoration therapies.

References

Comparative

A Comparative Guide to RT-PCR Validation of Exon 52 Skipping: Featuring NCP2 Anchor Technology

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for the validation of exon 52 skipping in the dystrophin gene, with a focus on the emerging...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of exon 52 skipping in the dystrophin gene, with a focus on the emerging NCP2 Anchor technology. The content is designed to assist researchers in selecting the most appropriate methods and reagents for their specific experimental needs, supported by experimental data and detailed protocols.

Introduction to Exon 52 Skipping

Duchenne muscular dystrophy (DMD) is a severe genetic disorder often caused by mutations that disrupt the reading frame of the dystrophin gene. Exon skipping is a promising therapeutic strategy that uses antisense oligonucleotides (AOs) to modulate splicing and restore the reading frame, leading to the production of a shorter but functional dystrophin protein. Skipping of exon 52 is a therapeutic target for a subset of DMD patients. The validation and quantification of exon skipping are critical for the development and evaluation of new therapeutic AOs.

Comparison of Antisense Oligonucleotide Technologies for Exon 52 Skipping

The efficacy of exon skipping is highly dependent on the chemistry of the antisense oligonucleotide and the method of its delivery to the target cells. While specific quantitative data for NCP2 Anchor-mediated exon 52 skipping is not publicly available, we can compare the performance of related peptide-conjugated phosphorodiamidate morpholino oligomers (PMOs) with other common AO chemistries.

Antisense Oligonucleotide (AO) ChemistryDelivery MethodCell/Animal ModelQuantification MethodReported Exon Skipping EfficiencyReference
Peptide-PMO (P7-PMO) Peptide-mediatedDMD pig model with exon 52 deletion (primary skeletal muscle cells)RT-PCRHigher than unconjugated PMO[1]
Phosphorodiamidate Morpholino Oligomer (PMO) UnconjugatedDMD pig model with exon 52 deletion (primary skeletal muscle cells)RT-PCRLower than P7-PMO[1]
2'-O-Methyl Phosphorothioate (2'-OMePS) Unconjugatedmdx and hDMD miceRT-PCRVariable, sequence and length dependent[2]
Peptide Nucleic Acid (PNA) Unconjugatedmdx miceRT-PCRHigher efficiency than 2'-OMePS[3]

Note: The efficiency of exon skipping can be influenced by the specific sequence of the AO, the cell type or animal model used, and the method of quantification. Direct comparison between different studies should be made with caution.

Mechanism of Action: The Role of the NCP2 Anchor

While the precise sequence and structure of the NCP2 Anchor are proprietary, it is understood to be a component used in the synthesis of peptide-conjugated AOs. These peptides, often referred to as cell-penetrating peptides (CPPs), are designed to enhance the delivery and cellular uptake of the AO.

cluster_unconjugated Unconjugated Antisense Oligonucleotide (AO) cluster_ncp2 NCP2 Anchor-conjugated AO unconjugated_ao Unconjugated AO cell_membrane_u Cell Membrane unconjugated_ao->cell_membrane_u Limited Uptake endocytosis_u Endocytosis cell_membrane_u->endocytosis_u endosome_u Endosome endocytosis_u->endosome_u nucleus_u Nucleus endosome_u->nucleus_u Endosomal Escape pre_mrna_u pre-mRNA nucleus_u->pre_mrna_u splicing_u Splicing Inhibition pre_mrna_u->splicing_u exon_skipping_u Exon Skipping splicing_u->exon_skipping_u ncp2_ao NCP2 Anchor-AO cell_membrane_n Cell Membrane ncp2_ao->cell_membrane_n Enhanced Uptake direct_penetration_n Direct Penetration cell_membrane_n->direct_penetration_n endocytosis_n Enhanced Endocytosis cell_membrane_n->endocytosis_n cytoplasm_n Cytoplasm direct_penetration_n->cytoplasm_n endocytosis_n->cytoplasm_n Efficient Endosomal Escape nucleus_n Nucleus cytoplasm_n->nucleus_n pre_mrna_n pre-mRNA nucleus_n->pre_mrna_n splicing_n Splicing Inhibition pre_mrna_n->splicing_n exon_skipping_n Enhanced Exon Skipping splicing_n->exon_skipping_n

Caption: Mechanism of AO delivery with and without NCP2 Anchor.

Experimental Protocol: RT-PCR Validation of Exon 52 Skipping

This protocol provides a standard method for the validation and semi-quantitative analysis of exon 52 skipping using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

1. RNA Extraction and cDNA Synthesis:

  • 1.1. Isolate total RNA from treated and untreated control cells or tissues using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits).

  • 1.2. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • 1.3. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. Primer Design:

  • Design forward and reverse primers that flank exon 52. The forward primer should anneal to an upstream exon (e.g., exon 50 or 51) and the reverse primer to a downstream exon (e.g., exon 53 or 54).

  • Example Primer Set:

    • Forward Primer (Exon 50): 5'-[Sequence]-3'

    • Reverse Primer (Exon 53): 5'-[Sequence]-3'

  • The expected product size for the transcript including exon 52 and the shorter product for the exon 52-skipped transcript should be calculated.

3. PCR Amplification:

  • 3.1. Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the designed primers.

  • 3.2. Add the cDNA template to the master mix.

  • 3.3. Perform PCR using the following cycling conditions (to be optimized based on primers and polymerase):

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize temperature)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

4. Gel Electrophoresis and Analysis:

  • 4.1. Run the PCR products on a 2% agarose gel stained with a fluorescent DNA dye.

  • 4.2. Visualize the DNA bands under UV light. The presence of a shorter band in the treated samples, corresponding to the exon 52-skipped transcript, indicates successful exon skipping.

  • 4.3. (Optional) For semi-quantitative analysis, measure the intensity of the bands corresponding to the full-length and skipped transcripts using gel imaging software. The percentage of exon skipping can be estimated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of full-length band)) * 100. Note that this method can overestimate skipping efficiency. For more accurate quantification, quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR) is recommended.[4]

5. Verification:

  • Excise the PCR bands from the gel and purify the DNA.

  • Confirm the identity of the skipped product by Sanger sequencing.

Experimental Workflow

The following diagram illustrates the key steps in the RT-PCR validation of exon 52 skipping.

start Start: AO-treated and untreated cells/tissues rna_extraction 1. Total RNA Extraction start->rna_extraction cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis pcr 3. PCR with primers flanking Exon 52 cdna_synthesis->pcr gel 4. Agarose Gel Electrophoresis pcr->gel analysis 5. Band Visualization and Analysis gel->analysis sequencing 6. (Optional) Sanger Sequencing for Verification analysis->sequencing end End: Validation of Exon 52 Skipping analysis->end sequencing->end

Caption: RT-PCR workflow for exon 52 skipping validation.

Conclusion

The validation of exon 52 skipping is a crucial step in the development of new therapies for Duchenne muscular dystrophy. While traditional RT-PCR provides a reliable qualitative and semi-quantitative assessment, more advanced techniques like qRT-PCR and ddPCR are recommended for precise quantification. The emergence of technologies like the NCP2 Anchor, which fall under the category of peptide-conjugated AOs, holds promise for improving the delivery and efficacy of exon-skipping drugs. This guide provides a framework for researchers to compare different AO technologies and to implement a robust RT-PCR-based validation protocol in their laboratories.

References

Validation

A Comparative Analysis of NCP2 Anchor Conjugate Bioactivity for Exon Skipping Therapies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the bioactivity of NCP2 anchor conjugates, focusing on their application in exon skipping for Duchenne Muscula...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of NCP2 anchor conjugates, focusing on their application in exon skipping for Duchenne Muscular Dystrophy (DMD). We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative antisense oligonucleotide technologies.

I. Quantitative Data Presentation: NCP2 Anchor Conjugate Bioactivity

The bioactivity of an NCP2 anchor conjugate, specifically a peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO), was compared to its unconjugated counterpart (PMO) for their ability to induce exon 45 skipping in human myoblasts and myotubes. The data, derived from patent literature, demonstrates a significant enhancement in exon skipping efficiency with the addition of the NCP2 anchor conjugate.

Table 1: In Vitro Exon 45 Skipping Efficiency in Healthy Human Myoblasts [1]

Concentration (µM)PMO (% Exon Skipping ± SD)PPMO (% Exon Skipping ± SD)Fold Change (PPMO vs. PMO)
1.251.1 ± 0.112.5 ± 0.411.4
2.52.1 ± 0.124.1 ± 0.711.5
54.9 ± 0.240.8 ± 0.98.3
1011.2 ± 0.455.9 ± 1.15.0

Table 2: In Vitro Exon 45 Skipping Efficiency in Healthy Human Myotubes [1]

Concentration (µM)PMO (% Exon Skipping ± SD)PPMO (% Exon Skipping ± SD)Fold Change (PPMO vs. PMO)
1.251.5 ± 0.115.2 ± 0.510.1
2.53.2 ± 0.229.8 ± 0.89.3
57.8 ± 0.348.7 ± 1.26.2
1018.9 ± 0.665.4 ± 1.53.5

Data presented in the tables are based on graphical data from the source and represent an approximate reconstruction.

II. Experimental Protocols

The following is a detailed methodology for a typical in vitro exon skipping assay, synthesized from multiple sources, to provide a comprehensive guide for researchers.

Cell Culture and Differentiation
  • Cell Lines: Duchenne Muscular Dystrophy (DMD) patient-derived myoblasts with a mutation amenable to skipping of the target exon (e.g., exon 45) are used. Healthy human myoblasts can be used as a control.

  • Culture Conditions: Myoblasts are cultured in a growth medium (e.g., Skeletal Muscle Cell Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To obtain myotubes, myoblasts are grown to confluence, and the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are then cultured for several days to allow for the formation of multinucleated myotubes.

Antisense Oligonucleotide Delivery
  • Method: Electroporation is a common and efficient method for delivering phosphorodiamidate morpholino oligomers (PMOs) and their conjugates into myoblasts. Alternatively, lipid-based transfection reagents can be used.

  • Electroporation Protocol (Example):

    • Harvest myoblasts and resuspend them in a nucleofection solution at a specified cell density.

    • Add the antisense oligonucleotide (PMO or PPMO) at the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).

    • Transfer the cell suspension to an electroporation cuvette.

    • Use a nucleofector device with a pre-optimized program for myoblasts.

    • After electroporation, immediately add pre-warmed culture medium and plate the cells.

    • Incubate for 24-48 hours before RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from the cultured cells using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

Quantification of Exon Skipping by RT-PCR
  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the region of the dystrophin transcript spanning the target exon. The presence of two bands—one corresponding to the full-length transcript and one to the shorter, exon-skipped transcript—indicates successful exon skipping.

  • PCR Amplification:

    • Primers: Primers are designed to flank the target exon.

    • PCR Reaction: The cDNA is amplified using a DNA polymerase in a thermal cycler. A nested PCR approach (a second round of PCR using primers internal to the first set) can be employed to increase sensitivity.

  • Quantification Methods:

    • Gel Densitometry: The PCR products are separated by agarose gel electrophoresis and visualized. The intensity of the bands corresponding to the skipped and unskipped products is measured using image analysis software. The percentage of exon skipping is calculated as: (intensity of skipped band) / (intensity of skipped band + intensity of unskipped band) x 100.

    • Bioanalyzer: A microfluidics-based platform can be used for more precise quantification of the molarity of the skipped and unskipped PCR products.

    • Quantitative PCR (qPCR) or Digital Droplet PCR (ddPCR): These methods offer the most accurate and reproducible quantification of exon skipping levels.

III. Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for In Vitro Exon Skipping Assay cluster_cell_culture Cell Culture cluster_transfection AON Delivery cluster_analysis Analysis start DMD Patient Myoblasts diff Differentiation into Myotubes start->diff transfect Transfection with NCP2-AON Conjugate diff->transfect rna_extraction RNA Extraction transfect->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_pcr RT-PCR cDNA_synthesis->rt_pcr quantification Quantification of Exon Skipping rt_pcr->quantification

Caption: Workflow for assessing NCP2 anchor conjugate bioactivity in vitro.

mechanism_of_action Mechanism of Action: Exon Skipping cluster_nucleus Cell Nucleus pre_mrna DMD Pre-mRNA with Out-of-Frame Mutation splicing Splicing pre_mrna->splicing binding Binding to Target Exon pre_mrna->binding mutant_mrna Mutant mRNA (Premature Stop Codon) splicing->mutant_mrna Normal Splicing skipped_mrna In-Frame mRNA (Exon Skipped) splicing->skipped_mrna Altered Splicing no_dystrophin No Functional Dystrophin mutant_mrna->no_dystrophin ncp2_aon NCP2 Anchor Conjugate (PPMO) ncp2_aon->binding binding->splicing functional_dystrophin Truncated, Functional Dystrophin skipped_mrna->functional_dystrophin

Caption: NCP2 anchor conjugate mechanism for restoring dystrophin expression.

IV. Comparative Analysis with Alternative Technologies

While direct quantitative comparisons are limited by the availability of head-to-head studies under identical conditions, a qualitative comparison can be made between NCP2 anchor conjugates (PPMOs) and other antisense oligonucleotide (AON) chemistries.

  • Phosphorodiamidate Morpholino Oligomers (PMOs): These are the unconjugated backbone of PPMOs. As shown in Tables 1 and 2, PMOs are effective at inducing exon skipping, but at a significantly lower efficiency than their peptide-conjugated counterparts. Their neutral charge is thought to limit their cellular uptake.

  • 2'-O-methyl Phosphorothioate (2'OMePS) Oligonucleotides: This is another widely studied AON chemistry. Some studies suggest that the efficiency differences between PMOs and 2'OMePS AONs may be sequence-dependent rather than purely chemistry-dependent. The phosphorothioate backbone in 2'OMePS AONs can lead to some off-target effects and toxicity concerns that are generally less pronounced with PMOs.

Key Advantages of NCP2 Anchor Conjugation (PPMO):

  • Enhanced Cellular Uptake: The conjugation of a cell-penetrating peptide (the "NCP2 anchor") to the PMO backbone significantly enhances its delivery into cells, leading to a much higher intracellular concentration of the AON.

  • Increased Bioactivity: As demonstrated by the quantitative data, this enhanced uptake translates directly to a greater exon skipping efficiency at lower concentrations compared to unconjugated PMOs.

  • Potential for Lower Dosing: The increased potency of PPMOs could potentially allow for lower therapeutic doses, which may reduce the risk of off-target effects and improve the safety profile of the treatment.

V. Conclusion

The conjugation of an NCP2 anchor to a phosphorodiamidate morpholino oligomer represents a significant advancement in antisense oligonucleotide technology for exon skipping. The available data strongly suggests that these conjugates possess superior bioactivity compared to their unconjugated counterparts, primarily due to enhanced cellular uptake. This increased efficiency holds promise for the development of more effective therapies for Duchenne Muscular Dystrophy and other genetic disorders amenable to splice modulation. Further head-to-head studies with other AON chemistries under standardized conditions are warranted to fully elucidate the comparative efficacy and safety of this promising technology.

References

Comparative

Benchmarking NCP2 Anchor: A Comparative Guide to Linker Performance in Oligonucleotide Conjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective oligonucleotide conjugates. The linker's properties directly impact th...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective oligonucleotide conjugates. The linker's properties directly impact the stability, delivery, and ultimately, the therapeutic efficacy of the conjugate. This guide provides a framework for benchmarking the performance of the NCP2 Anchor against other commonly used linkers in oligonucleotide conjugation. While specific experimental data for the NCP2 Anchor is not yet publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive and objective comparison.

Key Performance Indicators for Linker Evaluation

The performance of a linker in an oligonucleotide conjugate can be assessed by a variety of quantitative metrics. These key performance indicators (KPIs) provide a basis for objective comparison between different linker technologies.

Table 1: Key Performance Indicators for Linker Evaluation

KPIDescriptionImportance
Conjugation Efficiency (%) The yield of the final conjugate product relative to the starting materials.High efficiency reduces manufacturing costs and simplifies purification.
Serum Stability (t½) The half-life of the intact conjugate in the presence of serum nucleases and proteases.Longer half-life is crucial for in vivo applications, allowing the conjugate to reach its target.
Cleavage Rate (for cleavable linkers) The rate at which the linker is cleaved under specific conditions (e.g., pH, presence of enzymes).A controlled cleavage rate ensures the payload is released at the target site.
In Vitro Activity (IC50/EC50) The concentration of the conjugate required to achieve a 50% reduction in a specific biological activity.A lower value indicates higher potency of the conjugate.
Cellular Uptake (%) The percentage of administered conjugate that is internalized by target cells.Efficient cellular uptake is essential for intracellular drug delivery.

Comparative Performance Data of Common Linkers

The following table presents representative performance data for commonly used linker types in oligonucleotide conjugation. The data for the NCP2 Anchor is intentionally left blank, as it is not yet publicly available. Researchers can use this table as a template to populate with their own experimental data for a direct comparison.

Table 2: Comparative Performance Data of Selected Linkers

Linker TypeExample LinkerConjugation Efficiency (%)Serum Stability (t½, hours)Cleavage MechanismReferenceNCP2 Anchor
Non-cleavable Thioether (e.g., SMCC)60-80%> 120N/A[1]
Non-cleavable Amide70-90%> 100N/A[2]
Cleavable (pH-sensitive) Hydrazone50-70%24-48Acidic pH (endosomes)[3]
Cleavable (Enzyme-sensitive) Valine-Citrulline60-80%72-96Cathepsin B[4]
Cleavable (Redox-sensitive) Disulfide70-90%12-24Glutathione[5]

Note: The presented data are representative values from the literature and can vary depending on the specific oligonucleotide, payload, and experimental conditions.

Experimental Protocols

To ensure a fair and accurate comparison, it is crucial to use standardized and well-documented experimental protocols. The following sections detail the methodologies for assessing the key performance indicators.

Conjugation Efficiency Determination

Objective: To quantify the percentage of the starting oligonucleotide that is successfully conjugated to the payload.

Protocol:

  • Reaction Setup: Perform the conjugation reaction according to the manufacturer's protocol for the NCP2 Anchor and the comparative linkers.

  • Purification: Purify the conjugate from unreacted components using a suitable method, such as HPLC or FPLC.

  • Quantification:

    • Determine the concentration of the purified conjugate using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and at the specific wavelength for the payload.

    • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = (Moles of Conjugated Oligonucleotide / Initial Moles of Oligonucleotide) * 100

Serum Stability Assay

Objective: To evaluate the stability of the oligonucleotide conjugate in the presence of serum enzymes.

Protocol:

  • Incubation: Incubate the oligonucleotide conjugate in 50% human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the integrity of the conjugate at each time point using a suitable method, such as:

    • Gel Electrophoresis (e.g., PAGE): To visualize the intact conjugate and any degradation products.

    • HPLC: To quantify the amount of intact conjugate remaining.

  • Half-Life Calculation: Plot the percentage of intact conjugate versus time and determine the half-life (t½), which is the time it takes for 50% of the conjugate to be degraded.

In Vitro Activity Assay (Antisense Oligonucleotide Example)

Objective: To determine the biological activity of the antisense oligonucleotide conjugate.

Protocol:

  • Cell Culture: Culture a cell line that expresses the target mRNA for the antisense oligonucleotide.

  • Treatment: Treat the cells with a range of concentrations of the oligonucleotide conjugate.

  • Incubation: Incubate the cells for a sufficient period to allow for cellular uptake and target knockdown (e.g., 24-72 hours).

  • Target mRNA Quantification: Measure the level of the target mRNA using a method such as quantitative real-time PCR (qRT-PCR).

  • IC50/EC50 Determination: Plot the percentage of target mRNA inhibition versus the conjugate concentration and calculate the IC50 or EC50 value.

Visualizing Cellular Uptake and Workflow

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in benchmarking linkers.

G Cellular Uptake Pathway of an Oligonucleotide Conjugate cluster_extracellular Extracellular Space cluster_cell Cell Oligonucleotide_Conjugate Oligonucleotide Conjugate Endocytosis Endocytosis Oligonucleotide_Conjugate->Endocytosis Binding to cell surface receptors Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Released_Oligonucleotide Released Oligonucleotide Late_Endosome->Released_Oligonucleotide Endosomal Escape (Linker Cleavage) Cytoplasm Cytoplasm Target_mRNA Target mRNA Released_Oligonucleotide->Target_mRNA Hybridization mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation RNase H mediated cleavage

Caption: Cellular uptake and mechanism of action for an antisense oligonucleotide conjugate.

G Experimental Workflow for Linker Benchmarking Start Start Conjugation Oligonucleotide Conjugation (NCP2 Anchor vs. Other Linkers) Start->Conjugation Purification Purification (HPLC/FPLC) Conjugation->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization Conjugation_Efficiency Determine Conjugation Efficiency Characterization->Conjugation_Efficiency Stability_Assay Serum Stability Assay Characterization->Stability_Assay Activity_Assay In Vitro Activity Assay Characterization->Activity_Assay Data_Analysis Data Analysis and Comparison Conjugation_Efficiency->Data_Analysis Stability_Assay->Data_Analysis Activity_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for benchmarking the performance of different linkers.

Conclusion

The rational design of oligonucleotide conjugates relies on a thorough understanding of the performance of each of its components. While the NCP2 Anchor is presented as a novel tool for exon skipping oligomer synthesis, a direct, data-driven comparison with established linkers is necessary to ascertain its relative advantages. By following the structured approach and detailed protocols outlined in this guide, researchers can generate the necessary data to objectively evaluate the NCP2 Anchor and make informed decisions in their drug development programs. The provided tables and diagrams serve as a template for organizing and presenting these findings in a clear and concise manner, ultimately contributing to the advancement of oligonucleotide therapeutics.

References

Validation

Cross-Validation of Experimental Results Using NCP2 Anchor-Conjugated Oligonucleotides for Exon Skipping

A Comparative Guide for Researchers in Drug Development This guide provides a comprehensive comparison of NCP2 Anchor-conjugated antisense oligonucleotides with alternative methods for inducing exon skipping, a therapeut...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of NCP2 Anchor-conjugated antisense oligonucleotides with alternative methods for inducing exon skipping, a therapeutic strategy primarily investigated for Duchenne muscular dystrophy (DMD). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these technologies, supported by experimental data and detailed protocols.

Introduction to Exon Skipping and the Role of NCP2 Anchor

Duchenne muscular dystrophy is a fatal genetic disorder caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein. Exon skipping is a therapeutic approach that uses antisense oligonucleotides (AOs) to modulate pre-mRNA splicing, effectively "hiding" a target exon from the splicing machinery. This can restore the reading frame and lead to the production of a truncated but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.

Standard antisense oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs) and 2'-O-methyl phosphorothioate (2'OMePS) AOs, have shown promise but face challenges in cellular uptake and efficacy, particularly in cardiac muscle. To address this, peptide-conjugated PMOs (PPMOs) have been developed to enhance delivery. NCP2 Anchor is a component utilized in the synthesis of these PPMOs, facilitating the conjugation of a cell-penetrating peptide to the PMO backbone. This guide will compare the performance of such NCP2 Anchor-enabled PPMOs against other exon skipping technologies.

Comparative Analysis of Exon Skipping Technologies

The primary methods for inducing targeted exon skipping are based on antisense oligonucleotides of varying chemistries and, more recently, CRISPR-Cas9 genome editing. The choice of technology depends on factors such as delivery efficiency, specificity, potential for off-target effects, and duration of action.

Data Presentation: Quantitative Comparison of Exon Skipping Efficiency

The following tables summarize the quantitative data on the efficacy of different exon skipping methodologies, synthesized from multiple studies.

Table 1: In Vitro Exon Skipping Efficiency of NCP2 Anchor-Enabled PPMO vs. Standard PMO

CompoundTarget ExonCell TypeConcentration (µM)Exon Skipping Efficiency (%)Fold Increase vs. PMO
PPMO#1 (NCP2 Anchor-based) 45Human Myotubes1~35%~7x
3~55%~5.5x
10~70%~3.5x
Standard PMO#1 45Human Myotubes1~5%1x
3~10%1x
10~20%1x
Data derived from European Patent EP 4122497 B1, which describes the synthesis and use of an NCP2 Anchor-related technology. The results show a significant increase in exon 45 skipping with the PPMO conjugate compared to the standard PMO in human myotubes.[1]

Table 2: Comparison of Different Antisense Oligonucleotide Chemistries for Exon Skipping

AO ChemistryTarget ExonModelDystrophin Positive Fibers (%)Exon Skipping Efficiency (RNA level)Key AdvantagesKey Disadvantages
PPMO 23 (mouse)mdx mouse77-87%45-68%High efficiency in skeletal and cardiac muscle.[2][3]Potential for kidney toxicity at higher doses.[2][4]
PMO 23 (mouse)mdx mouseVariable, often patchyLower than PPMO, comparable to 2'OMePS in some cases.Good safety profile.Lower cellular uptake, less effective in the heart.
2'OMePS 23 (mouse)mdx mouseVariableComparable to PMO, can be enhanced with modifications.Well-established chemistry.Potential for off-target effects.
LNA/2'OMe Chimera 23 (mouse)mdx mouseSignificantly higher than 2'OMePS aloneHigher than 2'OMePS aloneHigh binding affinity.Can have less sequence specificity.
This table provides a comparative overview based on multiple studies. Direct head-to-head comparisons can be sequence and model-dependent.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are summarized protocols for key experiments in the evaluation of exon skipping oligonucleotides.

Protocol 1: In Vitro Exon Skipping in Patient-Derived Myotubes

This protocol describes the treatment of human DMD patient-derived myoblasts with antisense oligonucleotides and the subsequent analysis of exon skipping.

1. Cell Culture and Differentiation:

  • Culture DMD patient-derived myoblasts (e.g., with a deletion amenable to exon 52 skipping) in growth medium (e.g., DMEM/F-12 supplemented with 20% FBS, and growth factors) at 37°C and 5% CO2.
  • When cells reach 70-80% confluency, induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM/F-12 with 2% horse serum). Allow differentiation for 3-5 days.

2. Treatment with Antisense Oligonucleotides:

  • Prepare solutions of the NCP2 Anchor-PPMO and control oligonucleotides (e.g., standard PMO, 2'OMePS) at various concentrations (e.g., 0.5 µM to 10 µM) in the differentiation medium.
  • For PPMOs and some other modified AOs, a transfection agent may not be necessary. For 2'OMePS, a transfection reagent like Lipofectamine is often used.
  • Incubate the myotubes with the oligonucleotide solutions for 48-72 hours.

3. RNA Extraction and RT-PCR Analysis:

  • After incubation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
  • Perform reverse transcription (RT) on 1 µg of total RNA to synthesize cDNA.
  • Amplify the cDNA using PCR with primers flanking the target exon (e.g., in exons 51 and 53 for exon 52 skipping). A nested PCR approach can increase sensitivity.
  • Analyze the PCR products on a 2% agarose gel. The upper band represents the unspliced transcript, and the lower band represents the exon-skipped transcript.
  • Quantify the percentage of exon skipping using densitometry: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) x 100. For more precise quantification, quantitative real-time PCR (qPCR) or digital droplet PCR (ddPCR) is recommended.

4. Protein Extraction and Western Blot Analysis:

  • Lyse myotubes in RIPA buffer with protease inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate 30-50 µg of protein lysate on a 3-8% Tris-Acetate SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane and probe with a primary antibody against the C-terminus of dystrophin. Use an antibody against a housekeeping protein (e.g., vinculin or α-actinin) as a loading control.
  • Incubate with a secondary antibody and detect using chemiluminescence.
  • Quantify dystrophin expression relative to the loading control and a normal human muscle sample.

Protocol 2: Synthesis of NCP2 Anchor-Enabled PPMO

The synthesis of a peptide-conjugated PMO using an NCP2 Anchor-based method is a multi-step process involving solid-phase synthesis. A summary of the method described in patent EP 4122497 B1 is provided below for informational purposes.

  • Synthesis of the NCP2 Anchor: This involves a series of organic chemistry reactions to create the anchor molecule that will link the peptide to the PMO.

  • Loading of NCP2 Anchor onto a Resin: The synthesized anchor is loaded onto a solid-phase synthesis resin.

  • Solid-Phase PMO Synthesis: The phosphorodiamidate morpholino oligomer is synthesized on the anchor-loaded resin.

  • Peptide Conjugation: A cell-penetrating peptide is conjugated to the PMO.

  • Cleavage and Purification: The final PPMO conjugate is cleaved from the resin and purified, typically by HPLC.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.

Dystrophin Signaling Pathway

The dystrophin-associated protein complex (DAPC) plays a crucial structural role in linking the actin cytoskeleton to the extracellular matrix and is also involved in signaling pathways that are disrupted in DMD.

Dystrophin_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Sarcolemma Sarcolemma cluster_Cytoplasm Cytoplasm Laminin Laminin Dystroglycan α/β-Dystroglycan Laminin->Dystroglycan Binds Sarcoglycans Sarcoglycan Complex Dystroglycan->Sarcoglycans Dystrophin Dystrophin Dystroglycan->Dystrophin Links Actin F-Actin Cytoskeleton Dystrophin->Actin Anchors Syntrophin Syntrophin Dystrophin->Syntrophin Recruits nNOS nNOS Syntrophin->nNOS Binds Signaling Downstream Signaling nNOS->Signaling Activates

Caption: The Dystrophin-Associated Protein Complex signaling pathway.

Experimental Workflow for Cross-Validation

This diagram outlines the logical flow for comparing different exon skipping oligonucleotides.

Experimental_Workflow start Design/Synthesize AOs: - NCP2-PPMO - Standard PMO - 2'OMePS in_vitro In Vitro Testing (DMD Myotubes) start->in_vitro rna_analysis RNA Analysis (RT-PCR / ddPCR) in_vitro->rna_analysis protein_analysis Protein Analysis (Western Blot) in_vitro->protein_analysis toxicity_assay Cytotoxicity Assay in_vitro->toxicity_assay data_quant Data Quantification & Comparison rna_analysis->data_quant protein_analysis->data_quant toxicity_assay->data_quant in_vivo In Vivo Testing (mdx mouse model) data_quant->in_vivo Select Lead Candidate(s) conclusion Conclusion: Comparative Efficacy & Safety data_quant->conclusion functional_assessment Functional Assessment (e.g., muscle force) in_vivo->functional_assessment functional_assessment->conclusion

Caption: Workflow for the cross-validation of exon skipping oligonucleotides.

Mechanism of Action: Antisense Oligonucleotide Mediated Exon Skipping

This diagram illustrates the mechanism by which antisense oligonucleotides induce exon skipping.

Exon_Skipping_Mechanism cluster_gene DMD Gene Transcription cluster_splicing Splicing cluster_translation Translation pre_mrna pre-mRNA Exon 51 - Exon 52 (out-of-frame) - Exon 53 splicing_normal Normal Splicing (out-of-frame mRNA) pre_mrna->splicing_normal ao NCP2-PPMO targeting Exon 52 pre_mrna->ao protein_nonfunc Truncated, Non-functional Dystrophin splicing_normal->protein_nonfunc splicing_ao Splicing with AO protein_func Internally Deleted, Functional Dystrophin splicing_ao->protein_func ao->splicing_ao

Caption: Mechanism of antisense oligonucleotide (AO) induced exon skipping.

References

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